molecular formula C4H3BrS B7722774 2-Bromothiophene CAS No. 60326-18-3

2-Bromothiophene

Cat. No.: B7722774
CAS No.: 60326-18-3
M. Wt: 163.04 g/mol
InChI Key: TUCRZHGAIRVWTI-UHFFFAOYSA-N
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Description

2-Bromothiophene is a useful research compound. Its molecular formula is C4H3BrS and its molecular weight is 163.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromothiophene
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InChI

InChI=1S/C4H3BrS/c5-4-2-1-3-6-4/h1-3H
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InChI Key

TUCRZHGAIRVWTI-UHFFFAOYSA-N
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Canonical SMILES

C1=CSC(=C1)Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H3BrS
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DSSTOX Substance ID

DTXSID4061389
Record name Thiophene, 2-bromo-
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Molecular Weight

163.04 g/mol
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Physical Description

Clear slightly brown liquid with a stench; [Acros Organics MSDS]
Record name 2-Bromothiophene
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CAS No.

1003-09-4, 60326-18-3
Record name 2-Bromothiophene
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Record name Thiophene, bromo-
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Foundational & Exploratory

2-Bromothiophene chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromothiophene (B119243) For Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a versatile organosulfur and organobromine compound that serves as a fundamental building block in modern organic synthesis.[1][2] Characterized by an aromatic thiophene (B33073) ring with a bromine substituent at the C2 position, its unique electronic properties and reactivity make it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, conductive polymers, and advanced materials.[2][3][4] This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for key transformations, with a focus on its applications in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a distinct odor.[1][4][5] It is insoluble in water but soluble in common organic solvents such as ether and acetone.[1][5] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₄H₃BrS[1][2][6]
Molecular Weight 163.04 g/mol [1][6]
Appearance Colorless to light yellow/brown liquid[1][2][5]
Boiling Point 149-151 °C[1][5]
Melting Point -10 °C[2]
Density 1.684 g/mL at 25 °C[1][5]
Refractive Index (n20/D) 1.586[5]
CAS Number 1003-09-4[1][2][6]
Solubility Insoluble in water; Soluble in ether and acetone[5]

Reactivity and Key Chemical Transformations

The reactivity of this compound is dominated by the carbon-bromine bond, which allows for a variety of useful transformations. The thiophene ring itself can also undergo reactions such as metalation.[7][8] This dual reactivity makes it a versatile substrate for constructing complex molecular architectures.[2][3]

Key reactions include:

  • Grignard Reagent Formation: Reaction with magnesium to form 2-thienylmagnesium bromide.[9][10]

  • Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki, Heck, and Stille reactions, which are fundamental for forming new carbon-carbon bonds.[2][4]

  • Lithiation: Achieved through lithium-halogen exchange to generate a potent 2-lithiothiophene nucleophile.[11]

  • Metalation-Alkylation: Direct metalation followed by reaction with electrophiles to form 5-substituted derivatives.[7][8]

G cluster_main Key Reactions of this compound cluster_pd Palladium-Catalyzed Cross-Coupling cluster_organometallic Organometallic Intermediates A This compound B Suzuki Coupling (+ R-B(OH)₂) A->B Pd catalyst, Base C Heck Coupling (+ Alkene) A->C Pd catalyst, Base D Stille Coupling (+ R-SnBu₃) A->D Pd catalyst E Grignard Formation (+ Mg) A->E Anhydrous Ether/THF F Lithiation (+ R-Li) A->F Anhydrous THF, -78°C P1 2-Arylthiophene B->P1 P2 2-Vinylthiophene C->P2 P3 2-Stannylthiophene D->P3 P4 2-Thienylmagnesium bromide E->P4 P5 2-Lithiothiophene F->P5

Caption: Key reactivity pathways of this compound.

Experimental Protocols

Grignard Reagent Formation

The reaction of this compound with magnesium turnings in an anhydrous ether solvent yields the corresponding Grignard reagent, 2-thienylmagnesium bromide.[9][12] This nucleophile is a versatile intermediate for forming new carbon-carbon bonds by reacting with various electrophiles like aldehydes, ketones, and carbon dioxide.[10][13]

Methodology:

  • Preparation: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).[14] Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[13]

  • Initiation: Add a small amount of anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether to cover the magnesium.[12][13] Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF from the dropping funnel.[13] If the reaction does not start (indicated by bubbling or gentle reflux), add a small crystal of iodine to activate the magnesium.[13]

  • Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[13]

  • Completion: After the addition is complete, stir the grey-colored mixture at room temperature for an additional hour to ensure full conversion.[12][13] The resulting Grignard reagent is ready for reaction with an electrophile.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, widely used to form C-C bonds.[15][16] this compound is an excellent substrate for this reaction.[4][15]

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2-3 eq).[15][16]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.[16]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 ratio), via syringe.[15][16]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.[15][16]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[15]

  • Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[15]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[15][16] The crude product is then purified by column chromatography.

G cluster_workflow Experimental Workflow: Suzuki Coupling A 1. Setup - Add this compound, boronic acid, Pd catalyst, and base to flask B 2. Inerting - Evacuate and backfill with Argon/Nitrogen A->B C 3. Solvent Addition - Add degassed solvent mixture B->C D 4. Reaction - Heat to 80-100°C - Stir for 12-24h C->D E 5. Monitoring - Check progress by TLC/GC-MS D->E F 6. Work-up - Cool, add water, and extract with organic solvent E->F G 7. Purification - Wash, dry, concentrate, and purify via column chromatography F->G H Final Product (2-Arylthiophene) G->H

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed method for forming a substituted alkene from an unsaturated halide and an alkene.[17][18][19]

Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1 eq), the alkene (1.5 eq), a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), a ligand such as triphenylphosphine (B44618) (PPh₃), and a base (e.g., triethylamine).[17][18]

  • Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile.[17]

  • Reaction: Heat the mixture with stirring. Temperatures typically range from 80-140 °C.[18]

  • Monitoring: Monitor the reaction by TLC or GC-MS.[17]

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate.[18] Purify the product by column chromatography.

Lithiation via Lithium-Halogen Exchange

Lithiation of this compound creates a highly reactive 2-thienyllithium (B1198063) species, which is an excellent nucleophile.[11] This reaction must be conducted under strictly anhydrous conditions and at very low temperatures.[11][14]

Methodology:

  • Preparation: In a flame-dried, inert gas-purged Schlenk flask, dissolve this compound (1.0 eq) in anhydrous THF.[11]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[11]

  • Lithiation: Slowly add a solution of an organolithium reagent, such as n-butyllithium (1.1 eq), dropwise via syringe. Maintain the temperature at -78 °C.[11] Stir the mixture at this temperature for 30-60 minutes.[11]

  • Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise, keeping the temperature at -78 °C.[11]

  • Warming and Work-up: After the addition, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature.[11] Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[11]

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate.[11] Purify the final product by column chromatography.

Applications in Drug Development

This compound is a crucial intermediate in the pharmaceutical industry.[3][4] Its most notable application is in the synthesis of the antithrombotic (antiplatelet) drug Clopidogrel.[1][3][10] The synthesis involves using this compound to generate 2-thiophene ethanol (B145695) via a Grignard reaction, which is a key intermediate for constructing the final drug molecule.[10][20] The thiophene moiety is a recognized "privileged scaffold" in medicinal chemistry, often incorporated into drug candidates to modulate their biological activity and pharmacokinetic properties.[21]

G cluster_synthesis Role of this compound in Clopidogrel Synthesis A This compound B Grignard Reaction (+ Mg, then Formaldehyde) A->B C 2-Thiophene ethanol (Key Intermediate) B->C D Multi-step Synthesis C->D E Clopidogrel (Active Pharmaceutical Ingredient) D->E

Caption: Simplified pathway from this compound to Clopidogrel.

Safety Information

This compound is a flammable liquid and vapor.[6][22] It is toxic if swallowed and harmful if inhaled.[6][23][24] It can cause serious eye damage and skin irritation.[24] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a flame-retardant lab coat.[22][24] Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[22]

Conclusion

This compound is a cornerstone of modern synthetic chemistry, offering a gateway to a vast array of functionalized thiophene derivatives. Its well-defined reactivity in cross-coupling, Grignard, and lithiation reactions makes it an indispensable tool for researchers. Particularly in drug development, its role as a key intermediate in synthesizing life-saving medications like Clopidogrel highlights its profound impact.[3] A thorough understanding of its properties and reaction protocols is crucial for leveraging its full synthetic potential.

References

Synthesis of 2-Bromothiophene from Thiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methods for the synthesis of 2-bromothiophene (B119243) from thiophene (B33073), a critical starting material in the synthesis of numerous pharmaceuticals, including the antiplatelet agent clopidogrel. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes the underlying chemical processes and workflows.

Introduction

Thiophene, an aromatic heterocycle, undergoes electrophilic substitution reactions with high regioselectivity, primarily at the C2 position. This is attributed to the stabilizing effect of the sulfur atom on the adjacent carbocationic intermediate formed during the reaction. The synthesis of this compound is a classic example of this reactivity and is a fundamental transformation in organic synthesis. Several methods have been developed for this conversion, each with its own advantages in terms of yield, selectivity, and environmental impact. This guide will focus on the most common and effective methods: direct bromination with elemental bromine, bromination using N-bromosuccinimide (NBS), and oxidation-based methods employing hydrogen peroxide and a bromide source.

Reaction Mechanism and Experimental Workflow

The bromination of thiophene proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of an electrophilic bromine species, its attack on the electron-rich thiophene ring to form a sigma complex (arenium ion), and subsequent deprotonation to restore aromaticity.

Caption: Electrophilic Aromatic Substitution Mechanism for the Bromination of Thiophene.

A general workflow for the synthesis and purification of this compound is depicted below. This process typically involves the reaction, quenching, extraction, and final purification by distillation.

experimental_workflow start Start: Thiophene & Reagents reaction Bromination Reaction start->reaction quench Quenching (e.g., with Na2S2O3 or NaHCO3) reaction->quench extraction Work-up: Extraction with Organic Solvent quench->extraction drying Drying of Organic Layer (e.g., with MgSO4 or Na2SO4) extraction->drying distillation Purification: Vacuum Distillation drying->distillation product Final Product: This compound distillation->product

Caption: General Experimental Workflow for the Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for various methods of synthesizing this compound, allowing for easy comparison of reaction conditions and outcomes.

Brominating AgentSolvent SystemThiophene:Brominating Agent (molar ratio)Temperature (°C)Reaction TimeYield (%)Purity (%)Reference
Bromine (Br₂)Acetic Acid1:1.15<10Not Specified55Not Specified[1]
Bromine (Br₂)Carbon Tetrachloride1:1.10 (ice-bath)4 hours55Not Specified
Bromine (Br₂)40% Hydrobromic AcidNot SpecifiedNot Specified1 hour (post-addition)88.198.4[1]
N-Bromosuccinimide (NBS)Acetic Acid1:1Room Temperature5-30 minutes85-98>99 (regioselectivity)[2][3]
Hydrogen Peroxide (35%) / 48% HBrDiethyl Ether1.2:1 (Thiophene:H₂O₂)-20 to 2030 minutes (addition) + 15 minutesNot SpecifiedNot Specified[4]
Hydrogen Peroxide (30%) / HBrDichloroethane1:0.92 (Thiophene:H₂O₂)30-4030 minutes>95 (relative content)Not Specified[5]

Detailed Experimental Protocols

Method 1: Bromination with Bromine in Acetic Acid.[1]

This method is a classical approach for the synthesis of this compound.

Materials:

  • Thiophene

  • Bromine

  • Glacial Acetic Acid

  • Diethyl Ether

  • Potassium Carbonate

  • Water

Procedure:

  • Dissolve thiophene in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the mixture to below 10°C using an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled thiophene solution while maintaining the temperature below 10°C.

  • After the addition is complete, add water to the reaction mixture, which will cause an oily liquid to precipitate.

  • Extract the oily product with diethyl ether.

  • Wash the ether extract with a solution of potassium carbonate to neutralize and remove the acetic acid.

  • Dry the ether layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the ether by distillation.

  • Purify the crude product by vacuum distillation, collecting the fraction at 42-46°C (1.73 kPa) to obtain this compound.

Method 2: Bromination with N-Bromosuccinimide (NBS) in Acetic Acid.[3][4]

This method offers high regioselectivity and rapid reaction times, often with high yields.

Materials:

  • Thiophene (or substituted thiophene)

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

Procedure:

  • Dissolve the thiophene in glacial acetic acid in a suitable reaction vessel. The concentration of thiophene can range from 0.5 to 10 M.

  • At room temperature, add one equivalent of N-bromosuccinimide (NBS) to the solution. The reaction is typically rapid and exothermic.

  • Stir the reaction mixture for 5-30 minutes. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture can be worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation if necessary. For many applications, the purity is high enough without further purification.

Method 3: Bromination using Hydrogen Peroxide and Hydrobromic Acid.[5]

This method provides an in-situ generation of bromine, avoiding the handling of neat bromine.

Materials:

  • Thiophene (1.20 mol, 100.8 g)

  • 48% Hydrobromic Acid (300 mL)

  • Diethyl Ether (100 mL)

  • 35% Hydrogen Peroxide (1.0 mol, 100 g)

  • Pentane (B18724)

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine thiophene, 48% aqueous hydrobromic acid, and diethyl ether.

  • Vigorously stir the mixture and cool it to -20°C.

  • Add 35% hydrogen peroxide in 10 equal portions over 30 minutes. The temperature of the mixture will rise to about +10°C.

  • After the final addition of hydrogen peroxide, stir the mixture for an additional 15 minutes at 15-20°C.

  • Separate the layers and extract the aqueous phase with pentane (5 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 200 mL).

  • Dry the organic solution with magnesium sulfate.

  • Filter off the drying agent and remove the bulk of the solvent by distillation at atmospheric pressure.

  • Carefully distill the remaining liquid under reduced pressure through a 40 cm Widmer column to obtain pure this compound.

Conclusion

The synthesis of this compound from thiophene can be achieved through several efficient methods. The choice of method will depend on the desired scale, required purity, and available resources. Direct bromination with bromine is a traditional and effective method, while the use of NBS in acetic acid offers excellent regioselectivity and faster reaction times, making it suitable for multi-molar preparations.[2][3] The hydrogen peroxide-based methods provide a safer alternative by avoiding the direct handling of liquid bromine. For drug development and other applications requiring high purity, careful purification by vacuum distillation is essential. This guide provides the necessary details for researchers and scientists to select and perform the most suitable synthesis for their needs.

References

2-Bromothiophene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Synthesis, Properties, and Applications of a Key Heterocyclic Building Block

This technical guide provides a detailed examination of 2-Bromothiophene, a pivotal organosulfur compound in organic synthesis and pharmaceutical development. It serves as a critical precursor in the synthesis of numerous active pharmaceutical ingredients (APIs) and is a versatile reagent in cross-coupling reactions for the formation of complex organic molecules. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and key reactions, and illustrates its synthetic utility through logical workflow diagrams.

Core Properties and Data

This compound, a colorless to pale yellow liquid, is characterized by the following physicochemical properties.[1][2] This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValue
CAS Number 1003-09-4
Molecular Formula C₄H₃BrS
Molecular Weight 163.04 g/mol
Appearance Colorless to pale yellow liquid[1][2]
Density 1.684 g/mL at 25 °C
Boiling Point 149-151 °C
Melting Point -10 °C
Solubility Immiscible in water
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C

Synthesis of this compound

The direct partial bromination of thiophene (B33073) is the primary method for the synthesis of this compound.[3] Several protocols exist, with variations in the brominating agent and reaction conditions to optimize yield and purity.

Experimental Protocol: Bromination of Thiophene

This protocol describes a common method for the laboratory-scale synthesis of this compound from thiophene.

Materials:

Procedure:

  • A solution of 1.1 moles of bromine dissolved in 300 ml of carbon tetrachloride is prepared.

  • This solution is added dropwise over 4 hours to a stirred mixture of 1 mole of thiophene in 300 ml of carbon tetrachloride, which is cooled in an ice bath.

  • After the addition is complete, the solvent is removed.

  • The resulting residue is heated with 15 g of powdered sodium hydroxide for 4 hours on a steam bath with occasional stirring.

  • The solution is decanted from the sodium hydroxide, and the latter is washed with carbon tetrachloride.

  • The combined organic solution is then distilled through a column to afford this compound.

A visual representation of the synthesis workflow is provided below.

G Diagram 1: Synthesis of this compound thiophene Thiophene reaction Bromination (Ice Bath) thiophene->reaction bromine Bromine (in CCl4) bromine->reaction workup Workup (NaOH, Distillation) reaction->workup product This compound workup->product

Diagram 1: Synthesis of this compound

Reactivity and Applications in Drug Development

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond, which allows for a variety of cross-coupling reactions.[1][4] These reactions are fundamental in the synthesis of complex molecules, including numerous pharmaceuticals.

Key Applications in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several antithrombotic drugs, including:

  • Clopidogrel: An antiplatelet agent used to inhibit blood clots.[4][5][6]

  • Ticlopidine: Another thienopyridine antiplatelet drug.[3]

  • Prasugrel: A third-generation thienopyridine used to prevent thrombosis.[5]

The following diagram illustrates the role of this compound as a precursor in the synthesis of Clopidogrel.

G Diagram 2: this compound in Clopidogrel Synthesis start This compound intermediate1 2-Thienylethanol start->intermediate1 Grignard Reaction intermediate2 Methyl α-(o-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-acetate intermediate1->intermediate2 Multi-step Synthesis final_product Clopidogrel intermediate2->final_product Esterification G Diagram 3: Suzuki-Miyaura Coupling with this compound pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br transmetalation Transmetalation oxidative_addition->transmetalation Ar-Pd(II)-Br reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-Ar' reductive_elimination->pd0 Releases Product product Coupled Product (Ar-Ar') reductive_elimination->product bromothiophene This compound (Ar-Br) bromothiophene->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OH)2) boronic_acid->transmetalation base Base base->transmetalation

References

Spectroscopic Data and Experimental Protocols for 2-Bromothiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromothiophene, a key intermediate in the synthesis of several pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for clear reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H57.052ddJ(H5,H4) = 5.63, J(H5,H3) = 1.39
H36.927ddJ(H3,H4) = 3.68, J(H3,H5) = 1.39
H46.728ddJ(H4,H5) = 5.63, J(H4,H3) = 3.68

Solvent: CDCl₃, Reference: TMS (0 ppm). Data is compiled from typical values presented in spectroscopic databases.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ) ppm
C5128.1
C3127.5
C4123.0
C2112.5

Solvent: CDCl₃, Reference: TMS (0 ppm). Assignment is based on established spectral data.[1]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100C-H StretchAromatic C-H
1500-1400C=C StretchAromatic Ring
1250-1050C-H in-plane bendAromatic C-H
900-650C-H out-of-plane bendAromatic C-H
700-610C-Br StretchAryl-Bromide

Sample form: Neat liquid. These are characteristic absorption regions for substituted thiophenes.[3]

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative IntensityProposed Fragment
162, 164High[M]⁺ (Molecular Ion, due to ⁷⁹Br and ⁸¹Br isotopes)
83Moderate[M - Br]⁺ (Loss of Bromine radical)

The presence of two peaks of nearly equal intensity for the molecular ion is characteristic of a compound containing one bromine atom.[3]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation & Reporting Sample This compound (Liquid) Prep_NMR Dissolve in CDCl3 (~10-20 mg in 0.6 mL) Sample->Prep_NMR Prep_IR Place one drop on ATR crystal Sample->Prep_IR Prep_MS Inject into GC-MS (diluted in volatile solvent) Sample->Prep_MS NMR_Acq ¹H and ¹³C NMR Spectra Acquisition Prep_NMR->NMR_Acq IR_Acq ATR-FTIR Spectrum Acquisition Prep_IR->IR_Acq MS_Acq EI Mass Spectrum Acquisition Prep_MS->MS_Acq NMR_Analysis Analyze Chemical Shifts, Coupling Constants, and Integration NMR_Acq->NMR_Analysis IR_Analysis Identify Characteristic Absorption Bands IR_Acq->IR_Analysis MS_Analysis Determine Molecular Ion Peak and Fragmentation Pattern MS_Acq->MS_Analysis Interpretation Structural Elucidation and Confirmation NMR_Analysis->Interpretation IR_Analysis->Interpretation MS_Analysis->Interpretation Report Generate Technical Report with Data Tables Interpretation->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR:

      • Use a standard 30-degree pulse sequence.

      • Set the spectral width to approximately 20 ppm.

      • Acquire 16 to 32 scans with a relaxation delay of 1.0 second.

    • For ¹³C NMR:

      • Use a proton-decoupled pulse sequence.

      • Set the spectral width to around 240 ppm.

      • Acquire 1024 to 4096 scans with a relaxation delay of 2.0 seconds.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Reference the chemical shifts to the TMS signal at 0.00 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place one to two drops of neat this compound directly onto the center of the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Lower the instrument's anvil to ensure good contact between the liquid sample and the crystal, if applicable for the instrument model.

    • Acquire the spectrum over a range of 4000 to 650 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Set the injector temperature to 250°C.

      • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

      • Program the oven temperature, for example: start at 50°C for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute.

    • Mass Spectrometer (MS):

      • Use Electron Ionization (EI) at a standard energy of 70 eV.

      • Set the ion source temperature to approximately 230°C.

      • Scan a mass range from m/z 40 to 400.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC.

    • The instrument will automatically acquire the mass spectrum of the compound as it elutes from the GC column.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (M⁺), paying attention to the characteristic M and M+2 isotopic pattern for bromine.

    • Analyze the major fragment ions to confirm the structure.

References

An In-depth Technical Guide to the Safety Precautions and Hazards of 2-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety precautions and potential hazards associated with 2-Bromothiophene (CAS No. 1003-09-4). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely in a laboratory and manufacturing environment.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic, strong, and unpleasant odor.[1][2] It is an organosulfur compound and a brominated derivative of thiophene (B33073).[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₃BrS[1][3][4]
Molecular Weight 163.04 g/mol [2][3][4]
CAS Number 1003-09-4[1][3][4]
Appearance Colorless to light yellow or slightly brownish liquid[1][2][5]
Odor Strong, unpleasant, stench[1][2][5]
Boiling Point 149-151 °C[2][3]
Melting Point -10 °C[4]
Density 1.684 g/mL at 25 °C[2][3]
Flash Point 56 °C (133 °F)[4]
Solubility in Water Immiscible/Sparingly soluble[1][2][4]
Solubility in Organic Solvents Soluble in diethyl ether and acetone[2]
Stability Stable under normal temperatures and pressures. Light sensitive.[1][2]
Refractive Index n20/D 1.586[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and is fatal if swallowed.[1][6] It can also be harmful if inhaled or absorbed through the skin.[1][5] The compound causes serious eye damage and may cause skin and respiratory irritation.[1]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference(s)
Flammable Liquids3H226: Flammable liquid and vapor[1][7][8]
Acute Toxicity, Oral2H300: Fatal if swallowed[1][7][8]
Acute Toxicity, Dermal2H310: Fatal in contact with skin[4][8]
Acute Toxicity, Inhalation2H330: Fatal if inhaled[4][8]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1][7][8]
Skin Corrosion/Irritation2H315: Causes skin irritation[4][8]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)3H335: May cause respiratory irritation[9]

Toxicological Information

The toxicity of this compound is a significant concern. The available toxicological data is summarized in Table 3.

Table 3: Acute Toxicity Data for this compound

Toxicity EndpointSpeciesRouteValueReference(s)
LD₅₀ (Lethal Dose, 50%)RatOral35 mg/kg[6]
LD₅₀ (Lethal Dose, 50%)RatOral200-250 mg/kg[4][5][10][11][12]
LC₅₀ (Lethal Concentration, 50%)RatInhalation1,040 mg/m³/4hr[5][7][11]
Mechanism of Toxicity

The toxicity of thiophene-containing compounds can be attributed to their metabolism by cytochrome P450 (CYP450) enzymes.[13][14] This metabolic process can lead to the formation of reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[14] These reactive intermediates can bind to cellular macromolecules, leading to cellular damage and toxicity.[15] The proposed metabolic activation pathway leading to toxicity is illustrated in the diagram below.

ToxicityPathway Proposed Metabolic Activation and Toxicity Pathway of this compound cluster_0 Phase I Metabolism (CYP450) cluster_1 Cellular Effects This compound This compound Thiophene_S-oxide 2-Bromo-thiophene S-oxide (Reactive) This compound->Thiophene_S-oxide S-oxidation Thiophene_epoxide This compound epoxide (Reactive) This compound->Thiophene_epoxide Epoxidation Covalent_binding Covalent binding to cellular macromolecules (proteins, DNA) Thiophene_S-oxide->Covalent_binding Thiophene_epoxide->Covalent_binding Cellular_damage Cellular Damage & Toxicity Covalent_binding->Cellular_damage

Caption: Proposed metabolic pathway for this compound toxicity.

Experimental Protocols for Toxicity Assessment

The following are generalized methodologies for key toxicological assessments, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.[16]

Methodology:

  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain) are used.[9][17] Females are typically used.[9][18]

  • Housing and Fasting: Animals are housed in standard conditions with controlled temperature (22 ± 3°C) and humidity (30-70%).[18] Food is withheld for at least 16 hours before administration of the test substance, but water is available ad libitum.[18]

  • Dose Administration: The test substance is administered in a single dose by oral gavage.[18] Dosing is performed in a stepwise procedure with a group of three animals per step.[19]

  • Observation: Animals are observed for mortality and clinical signs of toxicity several times on the day of administration and at least once daily thereafter for 14 days.[18] Body weight is recorded weekly.[18]

  • Endpoint: The number of animals that die within the 14-day observation period is recorded. The LD₅₀ value is estimated based on the mortality data.[17] A gross necropsy of all animals is performed at the end of the study.[9]

Acute Inhalation Toxicity (OECD 403)

This guideline describes two methods: the traditional LC₅₀ protocol and the Concentration x Time (C x t) protocol.[20][21] The traditional method is summarized below.

Methodology:

  • Test Animals: The preferred species is the rat.[2] Healthy young adult animals are used.[5]

  • Exposure System: Animals are exposed in inhalation chambers, which can be for whole-body or nose-only exposure.[2] The chamber atmosphere is controlled for temperature, humidity, and airflow.[2]

  • Concentration and Exposure: Animals are exposed to at least three concentrations of the test substance for a predetermined duration, typically 4 hours.[2][20] A control group is exposed to clean air under the same conditions.

  • Observation: Animals are observed for signs of toxicity during and after exposure. They are observed for at least 14 days post-exposure.[20] Daily observations and body weight measurements are recorded.[20]

  • Endpoint: The LC₅₀ (median lethal concentration) is calculated from the mortality data.[5] A gross necropsy is performed on all animals.[20]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential.[8]

Methodology:

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.[1]

  • Application of Test Substance: The test chemical is applied topically to the surface of the RhE tissue.[1]

  • Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) and then rinsed.[7] This is followed by a post-incubation period (e.g., 42 hours).[1]

  • Viability Assessment: Cell viability is determined using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][7]

  • Endpoint: The reduction in tissue viability compared to a negative control is measured. A chemical is classified as an irritant if the tissue viability is below a certain threshold (e.g., ≤50%).[22]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[4]

Methodology:

  • Test Animals: Albino rabbits are typically used.[3]

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.[4][23] The other eye serves as a control.[4]

  • Observation: The eyes are examined for signs of irritation or corrosion at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[3] The observation period can extend up to 21 days to assess the reversibility of any effects.[3][23]

  • Scoring: Lesions of the cornea, iris, and conjunctiva are scored according to a standardized system.[4]

  • Endpoint: The substance is classified based on the severity and reversibility of the observed eye lesions.[4]

Safe Handling and Storage

Due to the hazardous nature of this compound, strict safety protocols must be followed.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[21]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[21][24]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[24] Work in a well-ventilated area, preferably under a chemical fume hood.[24]

Handling
  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe mist, vapors, or spray.[24]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][24]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][24]

  • Do not eat, drink, or smoke when using this product.[1][24]

Storage
  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1][24]

  • Store locked up.[1][24]

  • The recommended storage temperature is 2-8°C.[1][3]

  • Protect from light.[1]

  • Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[24]

SafeHandlingWorkflow Safe Handling and Emergency Response Workflow for this compound cluster_0 Preparation cluster_1 Handling and Storage cluster_2 Emergency Response cluster_3 Spill Response cluster_4 First Aid cluster_5 Firefighting Risk_Assessment Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE Fume_Hood Work in a Chemical Fume Hood PPE->Fume_Hood Emergency_Equipment Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower) Fume_Hood->Emergency_Equipment Dispensing Dispense Carefully (Avoid Inhalation and Contact) Grounding Ground/Bond Container (Prevent Static Discharge) Dispensing->Grounding Storage Store in a Cool, Dry, Ventilated Area (Locked, Tightly Closed, 2-8°C) Grounding->Storage Spill Accidental Release / Spill Evacuate_Spill Evacuate Area Spill->Evacuate_Spill Exposure Personal Exposure Inhalation_Aid Inhalation: Move to fresh air. Seek immediate medical attention. Exposure->Inhalation_Aid Skin_Aid Skin Contact: Remove contaminated clothing. Wash with plenty of water. Seek immediate medical attention. Exposure->Skin_Aid Eye_Aid Eye Contact: Rinse with water for 15 mins. Seek immediate medical attention. Exposure->Eye_Aid Ingestion_Aid Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Exposure->Ingestion_Aid Fire Fire Extinguishing_Media Use Water Spray, CO₂, Dry Chemical, or Foam Fire->Extinguishing_Media Ventilate_Spill Ensure Adequate Ventilation Evacuate_Spill->Ventilate_Spill Absorb_Spill Absorb with Inert Material Ventilate_Spill->Absorb_Spill Dispose_Spill Dispose of as Hazardous Waste Absorb_Spill->Dispose_Spill Firefighting_PPE Wear Self-Contained Breathing Apparatus and Full Protective Gear Extinguishing_Media->Firefighting_PPE

Caption: Workflow for safe handling and emergency response.

Emergency Procedures

First-Aid Measures
  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[20][24]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[21][24]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[21][24]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[20][24]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[20][24] Water mist can be used to cool closed containers.[20]

  • Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[20] Containers may explode when heated.[20]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[20][24]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition.[20][24] Wear personal protective equipment.[24]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Methods for Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste.[20][24] Use spark-proof tools and explosion-proof equipment.[20][24]

Disposal Considerations

Waste from residues or unused products is classified as hazardous waste.[20] Dispose of in accordance with local, regional, and national regulations.[20] Do not empty into drains.[20] Contaminated packaging should be treated as hazardous waste.[20]

Conclusion

This compound is a valuable chemical intermediate with significant hazards. A thorough understanding of its properties, toxicity, and safe handling procedures is crucial for minimizing risks in a research and development setting. Adherence to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, is essential for the protection of all personnel.

References

Physical properties like boiling point and density of 2-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Bromothiophene (B119243)

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide includes a summary of its physical data, detailed experimental protocols for property determination, and workflow diagrams for clarity.

Physical Properties of this compound

This compound is an organosulfur compound with the chemical formula C₄H₃BrS.[1] It presents as a colorless to light yellow or slightly brownish liquid.[2][3][4] This compound is a critical building block in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and advanced materials like conductive polymers.[2]

Quantitative Data Summary

The boiling point and density of this compound have been reported across various sources. This data is summarized in the table below for easy reference.

Physical PropertyValueConditions
Boiling Point 149-151 °C[3][5][6]at standard atmospheric pressure (lit.)
152 °C[7]at standard atmospheric pressure
153.5 °C[1]at standard atmospheric pressure
154 °C[2]at standard atmospheric pressure
Density 1.684 g/mL[1][3][5]at 25 °C (lit.)
1.707 g/mL[7]Not specified
1.714 g/cm³[8]at 25 °C (lit.)

Experimental Protocols

Accurate determination of physical properties is crucial for the synthesis, purification, and application of chemical compounds. The following sections detail standard laboratory procedures for measuring the boiling point and density of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method, often carried out in a Thiele tube or an aluminum block apparatus.[10]

Methodology: Capillary Tube Method

  • Preparation: A small amount (a few milliliters) of this compound is placed into a fusion or small test tube.[11][12]

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.[10]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level. This setup is then placed into a heating apparatus, such as an oil bath or an aluminum block, for uniform heating.[9][10]

  • Heating: The apparatus is heated slowly and steadily.[10] As the temperature rises, the air trapped inside the capillary tube will expand and exit as bubbles.

  • Observation: Upon further heating, the liquid will start to vaporize, and a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10]

  • Boiling Point Reading: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.[9] This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Measurement Procedure A Place this compound in Fusion Tube B Insert Inverted Sealed Capillary Tube A->B C Attach Assembly to Thermometer B->C D Place in Heating Block C->D E Heat Apparatus Slowly D->E Start Heating F Observe Continuous Stream of Bubbles E->F G Remove Heat Source and Allow to Cool F->G H Record Temperature When Liquid Enters Capillary G->H I Boiling Point of this compound H->I Result

Caption: Experimental workflow for boiling point determination.
Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[13] For liquids like this compound, density can be accurately determined by measuring the mass of a precisely known volume.

Methodology: Mass-Volume Measurement

  • Mass of Empty Container: An empty, dry container of known volume, such as a graduated cylinder or a pycnometer, is weighed using an analytical balance.[14] Let this mass be M₁.

  • Volume Measurement: A specific volume of this compound is carefully transferred into the container. For a graduated cylinder, the volume (V) is read directly from the markings, ensuring the reading is taken at the bottom of the meniscus.[14]

  • Mass of Container with Liquid: The container with the this compound is weighed again to obtain the total mass (M₂).[14]

  • Mass of Liquid: The mass of the this compound (M) is calculated by subtracting the mass of the empty container from the total mass (M = M₂ - M₁).[14]

  • Density Calculation: The density (ρ) is then calculated using the formula: ρ = Mass / Volume = (M₂ - M₁) / V[13]

  • Temperature Control: Since density is temperature-dependent, the measurement should be performed at a constant, recorded temperature, typically 25 °C for standard reporting.[3][5]

Density_Determination A 1. Weigh Dry, Empty Graduated Cylinder (M₁) B 2. Add a Precise Volume (V) of this compound A->B C 3. Weigh Cylinder with This compound (M₂) B->C D 4. Calculate Mass of Liquid (M = M₂ - M₁) C->D E 5. Calculate Density (ρ = M / V) D->E F Density of This compound E->F Result

Caption: Logical steps for the determination of density.

References

A Comprehensive Technical Guide to the Solubility of 2-Bromothiophene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-bromothiophene (B119243) in various organic solvents. A thorough understanding of its solubility is critical for the effective design of synthetic routes, optimization of reaction conditions, and development of purification and formulation strategies in pharmaceutical and materials science research. While quantitative solubility data is not extensively available in published literature, this document compiles existing qualitative information and provides a robust experimental protocol for its precise determination.

Qualitative Solubility Profile of this compound

This compound is a nonpolar compound, and its solubility is largely governed by the "like dissolves like" principle. It is generally soluble in a range of common organic solvents and is insoluble or immiscible in water.[1][2][3][4][5] The following table summarizes the available qualitative solubility data for this compound. For many solvent classes, while specific data for this compound is not explicitly reported, its use as a reagent or product in these solvents during synthesis implies at least moderate solubility.[6]

Solvent ClassSolvent NameChemical FormulaQualitative SolubilitySource
Ethers Diethyl Ether(C₂H₅)₂OSoluble[1][2][5][7]
Ketones Acetone(CH₃)₂COSoluble[1][2][5][7]
Chlorinated Solvents ChloroformCHCl₃Implied Soluble (used in synthesis)[6]
DichloromethaneCH₂Cl₂Implied Soluble (used in synthesis)[6]
Ethylene DichlorideC₂H₄Cl₂Implied Soluble (used in synthesis)[6]
Apolar Solvents HexaneC₆H₁₄Implied Soluble (used in synthesis)[6]
Acids Acetic AcidCH₃COOHImplied Soluble (used in synthesis)[2][5]
Aqueous WaterH₂OInsoluble / Immiscible[1][2][3][5][7][8]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and quantitative solubility data for this compound in a specific organic solvent, the isothermal shake-flask method is a reliable and widely accepted technique. This protocol outlines the steps for determining solubility, which can be followed by gravimetric or spectroscopic analysis.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Pipettes and volumetric flasks

  • Evaporating dish or cuvettes (for analysis)

  • Oven or spectrophotometer (for analysis)

Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved this compound is essential to ensure saturation.

    • Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Quantitative Analysis:

    • Gravimetric Analysis:

      • Accurately weigh the filtered solution.

      • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound (149-151 °C) but sufficient to evaporate the solvent.

      • Once the solvent is completely removed, reweigh the vial containing the this compound residue.

      • The solubility can be calculated as the mass of the residue per volume or mass of the solvent.

    • Spectroscopic Analysis (e.g., UV-Vis):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by measuring the absorbance of the standard solutions at a predetermined wavelength (λmax).

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the saturated solution.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation prep_solute Add Excess this compound to Vial prep_solvent Add Known Volume of Solvent prep_solute->prep_solvent equilibration Agitate in Thermostatic Shaker (24-72h) prep_solvent->equilibration settling Allow Excess Solute to Settle equilibration->settling sampling Withdraw Supernatant with Syringe settling->sampling filtration Filter with Syringe Filter sampling->filtration analysis_choice Choose Method filtration->analysis_choice analysis_grav Gravimetric Analysis calculation Calculate Solubility (e.g., g/L, mol/L) analysis_grav->calculation analysis_spec Spectroscopic Analysis analysis_spec->calculation analysis_choice->analysis_grav analysis_choice->analysis_spec

Workflow for determining the solubility of this compound.

This comprehensive guide provides a foundation for understanding and working with the solubility of this compound. For any specific application, it is highly recommended to determine the quantitative solubility in the solvent system of interest using the detailed experimental protocol provided.

References

A Technical Guide to 2-Bromothiophene: Commercial Availability, Purity Assessment, and Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromothiophene (B119243), a critical building block in the synthesis of pharmaceuticals and advanced materials.[1] Sourcing high-purity this compound is essential for the success of downstream reactions, as impurities can lead to unwanted by-products and reduced yields.[2] This document details its commercial availability, common purity grades, and in-depth protocols for purity analysis and purification.

Commercial Suppliers and Purity Grades

This compound is readily available from a multitude of chemical suppliers. For research and development purposes, the purity of this starting material is a critical parameter, with high-purity grades of ≥99% often being the preferred choice to ensure predictable and successful synthetic outcomes.[1] The compound is typically offered in various quantities, from grams to kilograms, to accommodate different scales of research and manufacturing.

Below is a summary of major commercial suppliers and the typical purity grades they offer for this compound.

SupplierPurity Grade(s) Offered
Sigma-Aldrich (Merck)98%[3]
Thermo Fisher Scientific (Alfa Aesar, Acros Organics)98+%, ≥98.0% (GC)[4][5]
Santa Cruz Biotechnology98%[6]
TCI Chemicals>98.0% (GC)[4]
Chem-Impex≥ 98% (GC)[7]
Oakwood ChemicalNot specified
Leache Chemicals≥ 99%[2]

This table is not exhaustive but represents a selection of prominent global suppliers. Purity specifications should always be confirmed by consulting the supplier's certificate of analysis for a specific lot.

Analytical Protocols for Purity Determination

Accurate determination of this compound purity is crucial for quality control and for understanding its suitability for specific applications. The most common analytical techniques for this purpose are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. It is widely used to determine the purity of this compound and to identify and quantify its impurities.

Potential Impurities:

The synthesis of this compound typically involves the bromination of thiophene (B33073).[8] This process can lead to several impurities, the most common of which are:

  • Thiophene (starting material): Due to incomplete reaction.

  • 2,5-Dibromothiophene (B18171) (over-brominated by-product): A common side product in the synthesis.[9]

  • 3-Bromothiophene (isomeric impurity): A critical impurity that can be carried through subsequent reaction steps and impact the purity of final products, such as active pharmaceutical ingredients.

Experimental Protocol for GC-FID Analysis:

This protocol provides a general method for the analysis of this compound purity by Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column is recommended for good separation of brominated thiophenes. A suitable choice would be a column with a stationary phase like 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms) or a polyethylene (B3416737) glycol (PEG) phase for separating polar impurities (e.g., INNOWax). For resolving thiophene from benzene, a PLOT Q column can be effective.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector:

    • Injection Mode: Split or splitless, depending on the expected concentration of impurities. A split injection is suitable for the main component analysis, while a splitless injection is preferred for trace impurity detection.

    • Injector Temperature: 250 °C.

  • Oven Temperature Program: Temperature programming is essential for separating compounds with a range of boiling points.[7][10][11] A typical program would be:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final Temperature: Hold at 250 °C for 5 minutes.

    • This program should be optimized based on the specific column and instrument used.

  • Detector:

    • Detector Type: Flame Ionization Detector (FID).

    • Detector Temperature: 300 °C.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane, hexane, or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is typically determined by area percent calculation, where the peak area of this compound is divided by the total area of all peaks in the chromatogram. For more accurate quantification, a calibration with certified reference standards of the expected impurities is recommended.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[12] It relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol for ¹H qNMR Analysis:

This protocol outlines a general procedure for determining the purity of this compound using ¹H qNMR with an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity is required. The internal standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from this compound or its impurities. A suitable internal standard for this analysis is 1,4-Bis(trimethylsilyl)benzene (BTMSB) . It provides a sharp singlet for its 18 equivalent protons at around 0.25 ppm in CDCl₃, which is well-separated from the aromatic signals of bromothiophenes.[12]

  • Deuterated Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg of BTMSB) and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters: To ensure accurate quantification, specific acquisition parameters must be used:

    • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Relaxation Delay (d1): A long relaxation delay is crucial for full relaxation of all protons. It should be at least 5 times the longest T₁ relaxation time of any proton being quantified (a delay of 30-60 seconds is generally sufficient).

    • Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).

    • Pulse Angle: A 90° pulse should be accurately calibrated and used.

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal for this compound and the singlet from the internal standard.

  • Purity Calculation: The purity of this compound (Purity_analyte) can be calculated using the following equation:

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the integrated analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated internal standard signal

    • MW_analyte = Molecular weight of the analyte (163.04 g/mol for this compound)

    • MW_IS = Molecular weight of the internal standard (222.42 g/mol for BTMSB)

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • Purity_IS = Purity of the internal standard

Expected ¹H NMR Chemical Shifts (in CDCl₃):

CompoundChemical Shift (ppm) and Multiplicity
This compound ~7.21 (dd, 1H), ~7.04 (dd, 1H), ~6.86 (dd, 1H)[13]
Thiophene~7.35 (dd, 2H), ~7.10 (dd, 2H)
2,5-Dibromothiophene~6.95 (s, 2H)
3-Bromothiophene~7.25 (dd, 1H), ~7.15 (dd, 1H), ~7.05 (dd, 1H)

Purification Protocol

For applications requiring higher purity than commercially available, fractional distillation is an effective method for purifying this compound from less volatile impurities like 2,5-dibromothiophene and more volatile impurities like thiophene.

Experimental Protocol for Fractional Distillation:

  • Apparatus:

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux or packed column)[9][14]

    • Distillation head with a thermometer

    • Condenser

    • Receiving flask(s)

    • Heating mantle with a stirrer

  • Procedure:

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. It is advisable to insulate the fractionating column to maintain the temperature gradient.

    • Place the crude this compound into the round-bottom flask with a magnetic stir bar.

    • Begin heating the flask gently. The goal is to establish a slow and steady distillation rate.

    • Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the first fraction.

    • Collect the fractions in separate receiving flasks.

      • First Fraction (Foreshot): This will contain any low-boiling impurities, such as residual thiophene (boiling point: 84 °C). The temperature will be significantly lower than the boiling point of this compound.

      • Main Fraction: Once the temperature stabilizes at the boiling point of this compound (149-151 °C), collect the purified product in a clean, dry receiving flask.

      • Final Fraction: A subsequent rise in temperature may indicate the presence of higher-boiling impurities like 2,5-dibromothiophene (boiling point: 211 °C). Stop the distillation before these impurities co-distill.

    • The collected main fraction should be analyzed by GC or qNMR to confirm its purity.

Visualized Workflows

The following diagrams illustrate the logical flow of the quality control and purification processes for this compound.

Quality_Control_Workflow cluster_analysis Purity Analysis start Incoming This compound gc_analysis GC-FID Analysis start->gc_analysis qnmr_analysis qNMR Analysis start->qnmr_analysis analytical_step analytical_step decision decision pass pass fail fail process process purity_check Purity ≥ 99%? gc_analysis->purity_check qnmr_analysis->purity_check purification Fractional Distillation purity_check->purification No pass_product High-Purity This compound purity_check->pass_product Yes final_qc Final QC (GC/qNMR) purification->final_qc final_qc->pass_product fail_product Reprocess or Reject

Quality Control and Purification Workflow for this compound.

Analytical_Method_Selection start_node Purity Assessment Required question1 Need for Absolute Quantification? start_node->question1 question2 Trace Impurity Analysis? question1->question2 No method_qnmr Quantitative NMR (qNMR) question1->method_qnmr Yes method_gc Gas Chromatography (GC-FID) question2->method_gc Yes (Splitless) question2->method_gc No (Split) outcome1 Primary method for purity without reference standards method_qnmr->outcome1 outcome2 Routine purity checks and separation of volatile impurities method_gc->outcome2

References

An In-depth Technical Guide to the Core Reactions of 2-Bromothiophene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromothiophene (B119243) is a pivotal heterocyclic building block in the landscape of modern organic synthesis.[1] Its unique electronic properties and the reactivity of the carbon-bromine bond make it a versatile precursor for the synthesis of a wide array of functionalized thiophenes.[2] These derivatives are integral components in numerous pharmaceuticals, agrochemicals, and advanced materials, including conductive polymers and organic light-emitting diodes (OLEDs).[1][2] The thiophene (B33073) moiety is a recognized pharmacophore, and its incorporation into molecular structures can significantly modulate biological activity.[3][4] This technical guide provides an in-depth exploration of the key reactions involving this compound, offering valuable insights for researchers, scientists, and professionals in drug development. The guide encompasses a range of palladium-catalyzed cross-coupling reactions, the formation of organometallic intermediates, and their subsequent transformations, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely employed method for the formation of biaryl and vinyl-aryl compounds through the reaction of an organohalide with an organoboron species, typically a boronic acid.[6] This reaction is favored for its mild conditions, tolerance of a broad range of functional groups, and the generation of non-toxic byproducts.[6]

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)L2(Br) Pd0->Pd_complex Oxidative Addition (this compound) Transmetalation_complex Ar-Pd(II)L2(Ar') Pd_complex->Transmetalation_complex Transmetalation (Ar'B(OH)2, Base) Transmetalation_complex->Pd0 Ar_Ar Ar-Ar' Transmetalation_complex->Ar_Ar Reductive Elimination start This compound (Ar-Br) boronic_acid Arylboronic Acid (Ar'B(OH)2)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane (B91453)/H₂O (4:1)901276
24-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901272
34-Chlorophenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901265
43-Thienylboronic acidPd(OAc)₂ (0.5)-WEBRT195
5Naphthylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901268
WEB: Water Extract of Banana

Experimental Protocol: Synthesis of 2-Phenylthiophene [7]

To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and potassium phosphate (B84403) (K₃PO₄, 2.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol%) is then added under the inert atmosphere. Degassed 1,4-dioxane and water (in a 4:1 ratio) are added via syringe. The reaction mixture is heated to 90 °C and stirred for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-phenylthiophene.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex.[8] It is a highly versatile C-C bond-forming reaction with a high tolerance for various functional groups, though the toxicity of organotin reagents is a notable drawback.[9]

Stille_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)L2(Br) Pd0->Pd_complex Oxidative Addition (this compound) Transmetalation_complex Ar-Pd(II)L2(Ar') Pd_complex->Transmetalation_complex Transmetalation (Ar'SnR3) Transmetalation_complex->Pd0 Ar_Ar Ar-Ar' Transmetalation_complex->Ar_Ar Reductive Elimination start This compound (Ar-Br) stannane Organostannane (Ar'SnR3)

Catalytic cycle of the Stille cross-coupling reaction.

Table 2: Stille Coupling of this compound Derivatives

EntryOrganostannaneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
12-(Tributylstannyl)thiophene (B31521)Pd(PPh₃)₄ (3)Toluene (B28343)1101685
2PhenyltributylstannanePdCl₂(PPh₃)₂ (2)DMF80892
3VinyltributylstannanePd(PPh₃)₄ (5)THF652478
42-FuryltributylstannanePdCl₂(dppf) (3)NMP1001288
5(4-Methoxyphenyl)tributylstannanePd₂(dba)₃/P(o-tol)₃ (2)Dioxane1001890

Experimental Protocol: Synthesis of 2,2'-Bithiophene [1]

In a flame-dried Schlenk flask under an argon atmosphere, this compound (1.0 mmol) and 2-(tributylstannyl)thiophene (1.1 mmol) are dissolved in anhydrous toluene (10 mL). Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%) is added to the solution. The reaction mixture is heated to 110 °C and stirred for 16 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with a saturated aqueous solution of potassium fluoride (B91410) to remove tin byproducts. The organic layer is then washed with brine, dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexanes) to yield 2,2'-bithiophene.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene, providing a powerful method for the synthesis of substituted alkenes.[10][11]

Heck_Reaction cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)L2(Br) Pd0->Pd_complex Oxidative Addition (this compound) Alkene_insertion R-CH(Ar)-CH2-Pd(II)L2(Br) Pd_complex->Alkene_insertion Alkene Insertion (H2C=CHR) Alkene_insertion->Pd0 Product Ar-CH=CH-R Alkene_insertion->Product β-Hydride Elimination start This compound (Ar-Br) alkene Alkene (H2C=CHR)

Catalytic cycle of the Heck reaction.

Table 3: Heck Reaction of this compound

EntryAlkeneCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Styrene (B11656)Pd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃N (1.5)DMF1001285
2n-Butyl acrylatePd(OAc)₂ (1) / PPh₃ (2)NaOAc (1.5)DMA1202490
3AcrylonitrilePdCl₂(PPh₃)₂ (3)K₂CO₃ (2)NMP1101875
44-VinylpyridinePd(OAc)₂ (2)Et₃N (2)Toluene1001682
5Methyl vinyl ketonePd₂(dba)₃ (1) / P(t-Bu)₃ (2)Cy₂NMe (1.5)Dioxane1001088

Experimental Protocol: Synthesis of 2-(2-Phenylethenyl)thiophene [11]

A mixture of this compound (1.0 eq), styrene (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%), and triethylamine (B128534) (Et₃N, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) is placed in a sealed tube. The mixture is heated to 100 °C for 12 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with water, brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes/ethyl acetate) to give the product.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, which is a reliable method for the synthesis of substituted alkynes.[12][13]

Sonogashira_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)L2(Br) Pd0->Pd_complex Oxidative Addition (this compound) Transmetalation_complex Ar-Pd(II)L2(C≡CR) Pd_complex->Transmetalation_complex Transmetalation (CuC≡CR) Transmetalation_complex->Pd0 Product Ar-C≡C-R Transmetalation_complex->Product Reductive Elimination start This compound (Ar-Br) alkyne Terminal Alkyne (HC≡CR)

Catalytic cycle of the Sonogashira coupling reaction.

Table 4: Sonogashira Coupling of this compound

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT95
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF5088
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (3)Et₃NToluene6092
4Propargyl alcoholPd(OAc)₂/XPhos (1)CuI (2)Cs₂CO₃Dioxane8085
5EthynylthiophenePdCl₂(dppf) (2)CuI (4)PiperidineTHFRT90

Experimental Protocol: Synthesis of 2-(Phenylethynyl)thiophene [14]

To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and triethylamine (Et₃N), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%) are added. The reaction mixture is stirred at room temperature under an inert atmosphere for 6 hours. The solvent is evaporated, and the residue is taken up in diethyl ether. The organic solution is washed with saturated aqueous ammonium (B1175870) chloride, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give 2-(phenylethynyl)thiophene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[15][16] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.[17]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)L2(Br) Pd0->Pd_complex Oxidative Addition (this compound) Amine_complex [Ar-Pd(II)L2(NHR'R'')]Br Pd_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex Ar-Pd(II)L(NR'R'') Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination start This compound (Ar-Br) amine Amine (HNR'R'')

Catalytic cycle of the Buchwald-Hartwig amination.

Table 5: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
1Aniline (B41778)Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.4)Toluene10092
2MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Dioxane8095
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH11088
4DiethylaminePdCl₂(dppf) (3)-LiHMDS (1.5)THF7085
5IndolePd(OAc)₂ (2)DavePhos (4)K₂CO₃ (2)Toluene10090

Experimental Protocol: Synthesis of N-Phenylthiophen-2-amine [3]

A mixture of this compound (1.0 eq), aniline (1.2 eq), cesium carbonate (Cs₂CO₃, 1.4 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and BINAP (3 mol%) in anhydrous toluene is placed in a Schlenk tube. The tube is sealed, evacuated, and backfilled with argon. The reaction mixture is heated at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Formation and Reactions of Organometallic Intermediates

Grignard Reagent Formation

This compound readily reacts with magnesium metal to form the corresponding Grignard reagent, 2-thienylmagnesium bromide.[18] This organometallic intermediate is a potent nucleophile and a strong base, widely used for the formation of new carbon-carbon bonds by reaction with various electrophiles.[12]

Grignard_Reaction Bromothiophene This compound Grignard 2-Thienylmagnesium Bromide Bromothiophene->Grignard THF Mg Mg Product 2-Substituted Thiophene Grignard->Product Reaction Electrophile Electrophile (E+)

Formation of 2-thienylmagnesium bromide and subsequent reaction.

Table 6: Reactions of 2-Thienylmagnesium Bromide with Electrophiles

EntryElectrophileProductSolventYield (%)
1BenzaldehydePhenyl(thiophen-2-yl)methanolTHF85
2Carbon dioxide (CO₂)Thiophene-2-carboxylic acidTHF90
3Acetone2-(Thiophen-2-yl)propan-2-olDiethyl ether82
4N,N-Dimethylformamide (DMF)Thiophene-2-carbaldehydeTHF78
5Allyl bromide2-AllylthiopheneTHF75

Experimental Protocol: Synthesis of Thiophene-2-carboxylic acid [18]

Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine is added as an initiator. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The reaction mixture is then cooled in an ice bath, and crushed dry ice (solid CO₂) is added portion-wise. The mixture is stirred until it reaches room temperature. Dilute hydrochloric acid is then added to quench the reaction and dissolve the magnesium salts. The product is extracted with diethyl ether, and the combined organic extracts are washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield thiophene-2-carboxylic acid.

Lithiation

This compound can undergo halogen-lithium exchange with organolithium reagents, such as n-butyllithium, at low temperatures to form 2-thienyllithium. This intermediate is a highly reactive nucleophile that can be trapped with a variety of electrophiles.

Lithiation_Reaction Bromothiophene This compound Thienyllithium 2-Thienyllithium Bromothiophene->Thienyllithium THF, -78 °C nBuLi n-BuLi Product 2-Substituted Thiophene Thienyllithium->Product Quenching Electrophile Electrophile (E+)

Lithiation of this compound and subsequent electrophilic quench.

Table 7: Reactions of 2-Thienyllithium with Electrophiles

EntryElectrophileProductSolventYield (%)
1N,N-Dimethylformamide (DMF)Thiophene-2-carbaldehydeTHF85
2Iodine (I₂)2-IodothiopheneTHF92
3Chlorotrimethylsilane (TMSCl)2-(Trimethylsilyl)thiopheneTHF95
4BenzaldehydePhenyl(thiophen-2-yl)methanolTHF88
5Sulfur (S₈)Thiophene-2-thiolTHF75

Experimental Protocol: Synthesis of Thiophene-2-carbaldehyde via Lithiation [19]

To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, a solution of n-butyllithium in hexanes (1.1 eq) is added dropwise. The mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is then added dropwise, and the reaction is stirred at -78 °C for another hour before being allowed to warm to room temperature. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford thiophene-2-carbaldehyde.

Application in Pharmaceutical Synthesis: The Case of Clopidogrel (B1663587)

The synthetic utility of this compound and its derivatives is prominently highlighted in the synthesis of pharmaceuticals.[20] A prime example is the antiplatelet agent Clopidogrel, a thienopyridine derivative used to prevent blood clots.[21] The synthesis of Clopidogrel involves key transformations of a thiophene core, showcasing the importance of the reactions discussed in this guide.[22]

Clopidogrel_Synthesis Thiophene Thiophene Bromothiophene This compound Thiophene->Bromothiophene Bromination Thiophene_ethanol 2-(Thiophen-2-yl)ethanol Bromothiophene->Thiophene_ethanol Grignard Reaction (with ethylene (B1197577) oxide) Tetrahydrothienopyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (B1352387) Thiophene_ethanol->Tetrahydrothienopyridine Multi-step sequence Clopidogrel_racemate Racemic Clopidogrel Tetrahydrothienopyridine->Clopidogrel_racemate Condensation with (2-chlorophenyl)glycine derivative Clopidogrel Clopidogrel ((+)-(S)-isomer) Clopidogrel_racemate->Clopidogrel Resolution

Simplified synthetic pathway to Clopidogrel.

Experimental Protocol Highlight: Synthesis of a Clopidogrel Intermediate [22]

A key step in many syntheses of Clopidogrel is the condensation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with a derivative of (2-chlorophenyl)acetic acid. In a representative procedure, after the formation of the tetrahydrothienopyridine core, it is reacted with methyl α-bromo-(2-chlorophenyl)acetate in the presence of a base in a suitable solvent like acetonitrile. The reaction mixture is typically heated to reflux for several hours. After completion, the reaction is worked up by extraction and purified by crystallization to yield racemic Clopidogrel, which is then resolved to obtain the active (S)-enantiomer.[22][23]

Conclusion

This compound has firmly established itself as a cornerstone in the toolbox of synthetic organic chemists. Its participation in a diverse range of powerful transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of versatile organometallic intermediates, allows for the efficient construction of complex molecular architectures. The applications of these reactions in the synthesis of high-value compounds, particularly in the pharmaceutical industry, underscore the enduring importance of this compound as a key starting material. This guide has provided a comprehensive overview of its core reactivity, offering both a theoretical framework and practical methodologies for its utilization in research and development.

References

The Pivotal Role of 2-Bromothiophene in Modern Drug Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromothiophene (B119243), a versatile heterocyclic compound, has emerged as a critical building block in the synthesis of a multitude of blockbuster pharmaceuticals. Its unique chemical properties, particularly the reactivity of the bromine atom at the 2-position of the thiophene (B33073) ring, enable a wide range of chemical transformations crucial for the construction of complex drug molecules. This technical guide provides a comprehensive overview of the role of this compound as a precursor in the synthesis of several key drugs, including the antiplatelet agents clopidogrel (B1663587), prasugrel (B1678051), and ticlopidine (B1205844), the anticoagulant rivaroxaban (B1684504), and the antidiabetic medication canagliflozin (B192856). This document details the synthetic pathways, presents quantitative data in structured tables, provides explicit experimental protocols for key reactions, and visualizes complex signaling pathways and workflows using Graphviz diagrams.

Introduction

This compound (C₄H₃BrS) is a colorless to pale yellow liquid that serves as a cornerstone in medicinal chemistry and process development. Its utility stems from the thiophene core, a privileged scaffold in many biologically active compounds, and the presence of a bromine atom that can be readily displaced or engaged in various cross-coupling reactions.[1][2] This allows for the facile introduction of diverse functionalities and the construction of complex molecular architectures. The high purity of commercially available this compound, often exceeding 99%, is essential for its application in the pharmaceutical industry where stringent quality control is paramount.[3] This guide will explore the specific applications of this compound in the synthesis of several commercially significant drugs, highlighting the key chemical transformations and providing detailed procedural insights.

This compound as a Precursor in the Synthesis of Key Pharmaceuticals

The versatility of this compound is showcased in its application as a starting material or key intermediate in the synthesis of a range of drugs with diverse therapeutic actions.

Antiplatelet Agents: Clopidogrel, Prasugrel, and Ticlopidine

Thienopyridine derivatives, a class of potent antiplatelet agents, extensively utilize the thiophene scaffold, often introduced via this compound or its derivatives. These drugs are crucial in the prevention of thrombotic events such as myocardial infarction and stroke.[4][5]

Clopidogrel: A widely prescribed antiplatelet medication, the synthesis of clopidogrel often involves the preparation of 2-thiophene ethanol (B145695) as a key intermediate, which is synthesized from this compound.[6][7] One common route involves a Grignard reaction of this compound with magnesium, followed by reaction with ethylene (B1197577) oxide to yield 2-thiophene ethanol.[8][9][10]

Prasugrel: A third-generation thienopyridine, prasugrel exhibits a more rapid onset and potent antiplatelet effect compared to clopidogrel.[11][12] Its synthesis also relies on a thienopyridine core, with some routes utilizing intermediates derived from this compound.[13]

Ticlopidine: Another member of the thienopyridine class, ticlopidine's synthesis can be achieved through various pathways, some of which may involve the functionalization of a thiophene ring, where this compound can serve as a starting point for introducing necessary substituents.[14][15]

Anticoagulant: Rivaroxaban

Rivaroxaban is a direct factor Xa inhibitor, a newer class of oral anticoagulants. The synthesis of rivaroxaban involves the coupling of a morpholinone-containing aniline (B41778) derivative with a 5-chlorothiophene-2-carbonyl chloride.[16][17][18] While not a direct reaction of this compound, the thiophene moiety is a critical component of the final drug, and synthetic strategies for related thiophene carboxamides can be adapted from this compound chemistry.

Antidiabetic Agent: Canagliflozin

Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[19][20] The synthesis of canagliflozin involves the coupling of a C-aryl glucoside with a substituted thiophene moiety. This compound can be utilized in the preparation of the key thiophene-containing fragment of the molecule.[21][22]

Key Synthetic Transformations Involving this compound

The utility of this compound in drug synthesis is largely due to its participation in a variety of powerful chemical reactions.

Grignard Reaction

The formation of a Grignard reagent from this compound is a fundamental transformation that opens up a plethora of synthetic possibilities. The resulting 2-thienylmagnesium bromide is a potent nucleophile that can react with various electrophiles, such as aldehydes, ketones, and epoxides, to form new carbon-carbon bonds. A prime example is the synthesis of 2-thiophene ethanol, a key intermediate for clopidogrel, by reacting 2-thienylmagnesium bromide with ethylene oxide.[7][8][9][10][23]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[24] this compound is an excellent substrate for this reaction, allowing for the formation of C-C bonds with a wide range of aryl, heteroaryl, and vinyl boronic acids or esters.[25][26] This reaction is instrumental in the synthesis of complex molecules where a thiophene ring is coupled to another aromatic system.

Quantitative Data on Synthetic Reactions

The efficiency of synthetic routes is a critical factor in drug development. The following tables summarize key quantitative data for reactions involving this compound as a precursor.

Table 1: Synthesis of 2-Thiophene Ethanol via Grignard Reaction

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference(s)
This compoundMg, Ethylene OxideTHF0-603-894.599.2[8]
This compoundMg, Ethylene OxideEther, Toluene, THF0-20---[10]
This compoundMg, Ethylene OxideAnhydrous Solvent9---[9]

Table 2: Suzuki-Miyaura Coupling of this compound Derivatives

This compound DerivativeCoupling PartnerCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
2-Bromo-5-(bromomethyl)thiopheneArylboronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901225-76[17]
This compoundPhenylboronic AcidPyridine-based Pd(II)-complex-Water---[12]
2,5-Dibromo-3-hexylthiopheneArylboronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90--[25]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of 2-Thiophene Ethanol via Grignard Reaction

This protocol describes the synthesis of 2-thiophene ethanol, a key intermediate in the production of clopidogrel.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethylene oxide (gas or condensed)

  • Dilute Sulfuric Acid

  • Anhydrous Sodium Sulfate

Procedure:

  • Apparatus Setup: A three-necked, round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all flame-dried and assembled under a nitrogen atmosphere.[7]

  • Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added, and the flask is gently warmed under nitrogen until the purple vapor of iodine is observed, indicating the activation of the magnesium surface. The flask is then allowed to cool.[7]

  • Grignard Reagent Formation: Anhydrous THF is added to cover the magnesium. A solution of this compound (1.0 equivalent) in anhydrous THF is placed in the dropping funnel. A small portion of the this compound solution is added to initiate the Grignard reaction, which is evidenced by bubbling and a change in color. Once initiated, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes at room temperature.[7]

  • Reaction with Ethylene Oxide: The prepared Grignard reagent is cooled in an ice bath. Gaseous ethylene oxide is then passed through the solution. Alternatively, a pre-condensed, measured amount of liquid ethylene oxide can be added cautiously. The reaction is typically exothermic and requires careful temperature control.[9]

  • Work-up and Purification: After the reaction is complete, the mixture is quenched by the slow addition of dilute sulfuric acid until the pH is less than 1. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 2-thiophene ethanol is then purified by vacuum distillation, collecting the fraction at 108-110 °C / 1.73 kPa.[10]

General Protocol for Suzuki-Miyaura Coupling of a this compound Derivative

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid.

Materials:

  • This compound derivative

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction tube, add the this compound derivative (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.[27]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.[27]

  • Solvent Addition: Add the degassed solvent system via syringe.[27]

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[27]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.[24]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways targeted by drugs synthesized from this compound and a typical experimental workflow.

Signaling Pathways

Clopidogrel_Prasugrel_Ticlopidine_Pathway cluster_prodrug Prodrug Activation (Liver) cluster_platelet Platelet Clopidogrel/Prasugrel/Ticlopidine (Prodrug) Clopidogrel/Prasugrel/Ticlopidine (Prodrug) CYP450 Enzymes CYP450 Enzymes Clopidogrel/Prasugrel/Ticlopidine (Prodrug)->CYP450 Enzymes Metabolism Active Thiol Metabolite Active Thiol Metabolite CYP450 Enzymes->Active Thiol Metabolite P2Y12 Receptor P2Y12 Receptor Active Thiol Metabolite->P2Y12 Receptor Irreversible Inhibition ADP ADP ADP->P2Y12 Receptor Binding Platelet Activation & Aggregation Platelet Activation & Aggregation P2Y12 Receptor->Platelet Activation & Aggregation Signal Transduction

Caption: Mechanism of action for thienopyridine antiplatelet agents.[6][28][29][30][31][32][33][34][35][36]

Rivaroxaban_Pathway Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Thrombin Thrombin Factor Xa->Thrombin Catalyzes conversion Prothrombin Prothrombin Prothrombin->Thrombin Fibrin (Clot) Fibrin (Clot) Thrombin->Fibrin (Clot) Catalyzes conversion Fibrinogen Fibrinogen Fibrinogen->Fibrin (Clot) Rivaroxaban Rivaroxaban Rivaroxaban->Factor Xa Direct Inhibition

Caption: Mechanism of action of Rivaroxaban.[1][16][17][18][37]

Canagliflozin_Pathway cluster_kidney Kidney Proximal Tubule Glucose in Filtrate Glucose in Filtrate SGLT2 Transporter SGLT2 Transporter Glucose in Filtrate->SGLT2 Transporter Transport Glucose Reabsorption into Blood Glucose Reabsorption into Blood SGLT2 Transporter->Glucose Reabsorption into Blood Increased Urinary Glucose Excretion Increased Urinary Glucose Excretion SGLT2 Transporter->Increased Urinary Glucose Excretion Canagliflozin Canagliflozin Canagliflozin->SGLT2 Transporter Inhibition Lowered Blood Glucose Lowered Blood Glucose Increased Urinary Glucose Excretion->Lowered Blood Glucose

Caption: Mechanism of action of Canagliflozin.[3][19][20][38][39]

Experimental Workflow

Experimental_Workflow Start Start Reaction Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction Setup Reaction Reaction (Heating, Stirring) Reaction Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Work-up Work-up (Quenching, Extraction) Monitoring->Work-up Complete Purification Purification (Chromatography, Distillation) Work-up->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for organic synthesis.

Conclusion

This compound is an undeniably crucial precursor in the synthesis of a diverse array of modern pharmaceuticals. Its versatility in undergoing key chemical transformations such as Grignard reactions and Suzuki-Miyaura couplings allows for the efficient construction of complex molecular frameworks. The successful and scalable synthesis of vital medications like clopidogrel, prasugrel, ticlopidine, rivaroxaban, and canagliflozin is a testament to the enduring importance of this heterocyclic building block. This guide has provided a comprehensive technical overview, including quantitative data and detailed experimental protocols, to aid researchers and professionals in the field of drug development in harnessing the full potential of this compound. Continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery and development of new and improved therapeutic agents.

References

Methodological & Application

Application Note: Suzuki Coupling of 2-Bromothiophene for the Synthesis of Aryl-Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in modern organic synthesis.[1][2] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide.[3] Thiophene and its derivatives are key structural motifs in a wide range of biologically active compounds, including pharmaceuticals, and are also important in materials science.[4] Consequently, the synthesis of aryl-thiophenes via Suzuki coupling of 2-bromothiophene (B119243) is a critical process in drug discovery and development. This application note provides a detailed protocol for this reaction, including common catalysts, bases, and solvents, as well as typical reaction conditions and work-up procedures.

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid proceeds in the presence of a palladium catalyst and a base to yield the corresponding 2-arylthiophene.

Diagram of the general reaction scheme is not included here but would typically show this compound reacting with an arylboronic acid in the presence of a palladium catalyst and a base to form a 2-arylthiophene and byproducts.

Key Reaction Parameters

The success of the Suzuki coupling reaction with this compound is dependent on several critical parameters:

  • Palladium Catalyst: Palladium(0) complexes are most commonly used. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a frequent choice.[1][5] Other effective catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with a phosphine (B1218219) ligand.[1]

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[5] Common choices include inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[1][5] The selection of the base can significantly impact the reaction rate and yield.[5]

  • Solvent: The choice of solvent is crucial for ensuring the solubility of all reactants.[5] A variety of organic solvents are effective, often in a mixture with water.[3] Commonly used solvents include 1,4-dioxane (B91453), toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[1][5]

  • Reaction Temperature: The reaction is typically heated to temperatures ranging from 80-100 °C to ensure a reasonable reaction rate.[1][5]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane and water)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

  • Brine solution

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or round-bottom flask with condenser)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).[1][5]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to remove oxygen.[5]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe.[5]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-arylthiophene.[5]

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki coupling of bromothiophene derivatives with various arylboronic acids. This data can serve as a starting point for optimizing the reaction with this compound.

This compound DerivativeArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-5-(bromomethyl)thiophene3-chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-dioxane/H₂O (4:1)901270-76[6]
2-Bromo-5-(bromomethyl)thiophene4-methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-dioxane/H₂O (4:1)901276[6]
4,5-Dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-dioxane/H₂O (6:1)9012-[7]
2,5-Dibromo-3-hexylthiopheneVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O90-Good[8]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (this compound) PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ (Arylboronic acid) + Base PdII_Aryl_Boron R¹-Pd(II)L_n-R² Transmetal->PdII_Aryl_Boron RedElim Reductive Elimination PdII_Aryl_Boron->RedElim RedElim->Pd0 R¹-R² (2-Arylthiophene)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling of this compound

The following diagram outlines the key steps in the experimental procedure.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat Reaction (80-100 °C) solvent->reaction monitor Monitor Progress (TLC or GC-MS) reaction->monitor workup Work-up: - Cool to RT - Dilute & Wash monitor->workup dry Dry & Concentrate Organic Layer workup->dry purify Purify by Column Chromatography dry->purify product Isolated 2-Arylthiophene purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Formation of 2-Thienylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of Grignard reagents is a cornerstone of organic synthesis, enabling the creation of carbon-carbon bonds with a wide range of electrophiles. This document provides a detailed experimental procedure for the preparation of 2-thienylmagnesium bromide, a versatile organometallic intermediate derived from 2-bromothiophene (B119243). The protocol emphasizes the critical parameters required for a successful and high-yielding synthesis, including anhydrous conditions, magnesium activation, and control of reaction temperature. Adherence to these guidelines is crucial for minimizing side reactions and ensuring the reliable formation of the desired Grignard reagent, which is a valuable precursor in the synthesis of various pharmaceutical and materials science targets.

Key Experimental Parameters

Successful Grignard reagent formation is highly dependent on several critical factors. The following table summarizes the key quantitative parameters for the synthesis of 2-thienylmagnesium bromide.

ParameterRecommended Value/RangeNotes
Molar Ratio (this compound:Mg) 1 : 1.1 - 1.2A slight excess of magnesium is used to ensure complete reaction of the aryl bromide.
Solvent Anhydrous Tetrahydrofuran (B95107) (THF) or Diethyl Ether (Et₂O)Solvents must be rigorously dried to prevent quenching of the Grignard reagent.[1][2]
Reaction Temperature Gentle reflux (typically 35-66°C depending on solvent)Initiation may require gentle warming. The reaction is exothermic and the rate should be controlled to maintain a gentle reflux.[1][3]
Addition Rate of this compound Slow, dropwiseA slow addition rate helps to control the exotherm and minimize the formation of the Wurtz coupling byproduct (bithiophene).[2]
Reaction Time 30 - 60 minutes after addition is completeThe reaction mixture is typically stirred for an additional period to ensure complete formation of the Grignard reagent.[2]
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are sensitive to oxygen and moisture; an inert atmosphere is essential.[4]

Experimental Protocol

This protocol details the in-situ preparation of 2-thienylmagnesium bromide for immediate use in subsequent reactions.

Materials and Reagents
  • Magnesium turnings

  • This compound (freshly distilled for best results)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine crystal (for activation)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Glassware Preparation

Crucial Step: All glassware must be scrupulously dried to prevent failure of the Grignard reaction.

  • Clean all glassware thoroughly.

  • Dry the glassware in an oven at >120°C for at least 4 hours, or flame-dry under a stream of inert gas immediately before use.

  • Assemble the apparatus (three-necked flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet) while hot and allow it to cool to room temperature under a positive pressure of inert gas.

Grignard Reagent Formation
  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the cooled, dried three-necked flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is observed. This process helps to remove the passivating magnesium oxide layer from the surface of the turnings.[2] Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous THF or diethyl ether to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion (approx. 5-10%) of the this compound solution to the magnesium suspension.

  • Observation of Initiation: The reaction is initiated when bubbling is observed at the magnesium surface and a color change (often to a cloudy gray or brownish appearance) occurs.[5] A gentle exotherm may also be noted. If the reaction does not start, gentle warming with a heating mantle or the addition of another small iodine crystal may be necessary.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux of the solvent.[2] If the reaction becomes too vigorous, the addition rate should be slowed, and external cooling (e.g., a water bath) can be applied.

  • Completion: After the addition of the this compound solution is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[2] The resulting gray-to-brown solution of 2-thienylmagnesium bromide is now ready for use in subsequent reactions.

Experimental Workflow and Logic

The following diagram illustrates the key steps and considerations for the successful formation of the Grignard reagent.

Grignard_Formation_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_output Output glassware Dry Glassware (Oven or Flame-Dry) assembly Assemble Apparatus under Inert Atmosphere (N₂ or Ar) glassware->assembly mg_activation Magnesium Activation (Iodine, Gentle Heating) assembly->mg_activation reagents Prepare Anhydrous Reagents and Solvents reagents->assembly initiation Initiation (Add small portion of this compound) mg_activation->initiation initiation->mg_activation If no reaction: - Gentle warming - Add more I₂ addition Slow, Dropwise Addition of This compound Solution initiation->addition Observe exotherm and color change completion Stir at Room Temp/Reflux (30-60 min) addition->completion Maintain gentle reflux grignard_reagent 2-Thienylmagnesium Bromide (Ready for next step) completion->grignard_reagent

Caption: Workflow for the preparation of 2-thienylmagnesium bromide.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Inactive magnesium surface (oxide layer).- Presence of moisture in glassware or solvent.- Impure this compound.- Activate magnesium with iodine or 1,2-dibromoethane.[2]- Ensure all glassware is rigorously dried and solvents are anhydrous.[1]- Use freshly distilled this compound.
Low yield of Grignard reagent - Wurtz coupling side reaction.- Incomplete reaction.- Quenching by atmospheric moisture or CO₂.- Add the this compound solution slowly and dropwise to maintain a low concentration of the halide.[2]- Ensure magnesium is in slight excess and the reaction goes to completion.- Maintain a positive pressure of an inert gas throughout the reaction.[1]
Formation of a significant amount of white precipitate - Reaction with atmospheric oxygen or carbon dioxide.- Ensure the inert atmosphere is maintained throughout the experiment.
Reaction becomes too vigorous - Addition rate of this compound is too fast.- Slow down the addition rate.- Use an external cooling bath (e.g., cold water) to moderate the temperature.

References

Application Notes and Protocols for the Lithiation of 2-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the lithiation of 2-bromothiophene (B119243), a critical reaction in the synthesis of various thiophene-containing compounds used in pharmaceuticals and functional materials. The protocol focuses on the generation of 2-thienyllithium (B1198063) via lithium-halogen exchange, a versatile intermediate for further functionalization.

Introduction

The lithiation of this compound is a fundamental organometallic transformation that provides access to 2-thienyllithium. This highly reactive intermediate can be subsequently treated with a wide range of electrophiles to introduce various functional groups at the 2-position of the thiophene (B33073) ring. The reactivity of this compound in lithiation is generally higher than its 3-bromo counterpart due to the greater acidity of the C2 proton and the electronic properties of the thiophene ring.[1] This heightened reactivity often leads to higher yields and faster reaction rates.[1] Careful control of reaction conditions, particularly temperature, is crucial to avoid side reactions such as the "halogen dance," where the lithium and bromine atoms exchange positions on the aromatic ring.

Experimental Protocols

Protocol 1: Lithiation of this compound using n-Butyllithium (n-BuLi)

This protocol details the generation of 2-thienyllithium from this compound via lithium-halogen exchange with n-butyllithium.

Materials:

  • This compound (reactant)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (solvent)

  • Anhydrous hexanes (for washing)

  • Quenching electrophile (e.g., N,N-dimethylformamide (DMF), trimethylsilyl (B98337) chloride)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add anhydrous diethyl ether or THF to a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Reactant: To the cooled solvent, add this compound (1.0 equivalent) dropwise via syringe.

  • Addition of n-BuLi: Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes to the stirred solution of this compound. The addition should be done dropwise to maintain the temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour. The formation of a white precipitate (lithium bromide) may be observed.

  • Quenching (Example with an electrophile): While maintaining the low temperature, add the desired electrophile (e.g., DMF, 1.2 equivalents) dropwise to the reaction mixture.

  • Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours or overnight.[2]

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography on silica (B1680970) gel or distillation, to obtain the desired 2-substituted thiophene.

Data Presentation

The following table summarizes typical reaction conditions for the lithiation of this compound and subsequent reactions. Yields are often reported for the final, isolated product after quenching with an electrophile.

Lithiating AgentSolventTemperature (°C)TimeElectrophileProductYield (%)Reference
n-BuLiDiethyl Ether-70 to RT4 hPentamethylfulvene, then TMSCl1-(2,3,4,5-tetramethyl-cyclopenta-2,4-dienyl)-1-(thiophen-2-yl)-1-trimethylsilanyl-methane41%[2]
n-BuLiTHF-781 hN/A (intermediate)2-ThienyllithiumN/A[3]
LDATHF-70 to -601 hN/A (intermediate)2-ThienyllithiumN/A[4]
t-BuLiTHF-78N/ADMF2-Formyl-3-tert-butyldimethylsilylthiopheneN/A

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the primary reaction pathway for the lithiation of this compound and a potential side reaction known as the "halogen dance."

reaction_pathway cluster_main Main Reaction: Lithium-Halogen Exchange cluster_side Side Reaction: Halogen Dance This compound This compound 2-Thienyllithium 2-Thienyllithium This compound->2-Thienyllithium + n-BuLi n-BuBr n-BuBr 3-Bromo-2-thienyllithium 3-Bromo-2-thienyllithium 2-Thienyllithium->3-Bromo-2-thienyllithium Rearrangement Functionalized Thiophene Functionalized Thiophene 2-Thienyllithium->Functionalized Thiophene + Electrophile (E+) n-BuLi n-BuLi 3-Bromothiophene 3-Bromothiophene 3-Bromo-2-thienyllithium->3-Bromothiophene + H+ experimental_workflow start Start setup Reaction Setup (Inert Atmosphere, -78 °C) start->setup add_reagents Add this compound and n-BuLi setup->add_reagents react Stir at -78 °C (1 hour) add_reagents->react quench Add Electrophile at -78 °C react->quench warm Warm to Room Temperature and Stir quench->warm workup Aqueous Workup (Extraction & Washing) warm->workup dry Dry Organic Phase workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Distillation) concentrate->purify end End purify->end

References

Application of 2-Bromothiophene in Organic Photovoltaics (OPV) Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-bromothiophene (B119243) and its derivatives as fundamental building blocks in the synthesis of photoactive materials for organic photovoltaics (OPVs). It includes detailed experimental protocols for the synthesis of donor-acceptor (D-A) conjugated copolymers, a summary of device performance metrics, and visualizations of key synthetic and operational principles.

Introduction: The Role of this compound in OPV Materials

This compound is a versatile and crucial starting material in the synthesis of conjugated polymers for OPV applications. Its single bromine atom allows for facile carbon-carbon bond formation through various cross-coupling reactions, enabling the construction of extended π-conjugated polymer backbones. Thiophene-based polymers are widely utilized as electron-donor materials in bulk heterojunction (BHJ) solar cells due to their excellent charge transport properties, tunable electronic energy levels, and broad absorption in the solar spectrum.

The strategic incorporation of this compound and its derivatives into D-A copolymers allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for optimizing the open-circuit voltage (VOC) and ensuring efficient charge transfer to the electron-acceptor material, typically a fullerene derivative or a non-fullerene acceptor (NFA).

Quantitative Data Presentation

The performance of OPV devices is highly dependent on the molecular structure of the photoactive materials. The following table summarizes the key photovoltaic parameters for various devices employing polymers synthesized from this compound derivatives.

Polymer Name/TypeAcceptor MaterialPCE (%)VOC (V)JSC (mA/cm²)FF (%)Reference(s)
P(Qx8O-T) (Thiophene-Quinoxaline Copolymer)P(NDIDEG-T)2.270.785.4754[1]
PBDTTT-DPP-C17 (DPP Copolymer)PC71BM2.8---[2]
pBTTT (Thieno[3,2-b]thiophene Copolymer)PC61BM2.30.5259.3748[3]
PDPP-TT (DPP-Thienothiophene Copolymer)PC60BM3.4---[4]
P2 (Benzothiadiazole Terpolymer)PC71BM6.60-12.4373.1[5]
P1 (Benzothiadiazole Copolymer)PC71BM4.70-9.4361.6[5]
PBTTFB (Thienopyrroledione-BDT Copolymer)-8.25-14.51-[6]
TTT-co-P3HT (Tetrathienylthiophene-P3HT Copolymer)PC71BM0.14---[7]
P3HT (Poly(3-hexylthiophene))PC71BM1.15---[7]

Note: "-" indicates that the data was not specified in the cited source.

Experimental Protocols

The synthesis of conjugated polymers from this compound precursors is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polymerizations.

General Protocol for Stille Cross-Coupling Polymerization

This protocol describes the synthesis of a donor-acceptor copolymer from a dibrominated acceptor monomer and a distannylated thiophene-based donor monomer.

Materials:

  • Dibrominated acceptor monomer (e.g., a dibrominated benzothiadiazole or diketopyrrolopyrrole derivative) (1.0 eq)

  • 2,5-Bis(trimethylstannyl)thiophene (or other distannylated thiophene (B33073) derivative) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5-3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)3) (8-12 mol%)

  • Anhydrous and degassed solvent (e.g., toluene, chlorobenzene, or N-methyl-2-pyrrolidone (NMP))

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve the dibrominated acceptor monomer and the distannylated thiophene monomer in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: Add the palladium catalyst (Pd2(dba)3) and the phosphine (B1218219) ligand (P(o-tol)3) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • End-Capping: To control the molecular weight and terminate the polymer chains, add a small amount of this compound and stir for an additional 2 hours, followed by the addition of 2-(trimethylstannyl)thiophene and stirring for another 2 hours.

  • Polymer Precipitation: After cooling the reaction mixture to room temperature, pour it into a large volume of a non-solvent, such as methanol, to precipitate the polymer.

  • Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. The desired polymer fraction is then typically extracted with a good solvent like chloroform (B151607) or chlorobenzene.

  • Final Precipitation and Drying: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol. Collect the final polymer by filtration and dry it under vacuum.

General Protocol for Suzuki Cross-Coupling Polymerization

This protocol outlines the synthesis of a copolymer from a dibrominated monomer and a diboronic acid or ester comonomer.

Materials:

  • Dibrominated monomer (e.g., 2,5-dibromothiophene) (1.0 eq)

  • Aryl diboronic acid or ester comonomer (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2-5 mol%)

  • Base (e.g., aqueous solution of K2CO3 or K3PO4) (2-3 eq)

  • Solvent system (e.g., toluene, 1,4-dioxane, or a mixture with water)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the dibrominated monomer, the diboronic acid/ester comonomer, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.

  • Solvent and Base Addition: Add the degassed organic solvent and the aqueous base solution to the flask.

  • Polymerization: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 24-72 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine.

  • Polymer Precipitation: Concentrate the organic solution and precipitate the polymer by pouring it into a non-solvent like methanol.

  • Purification and Drying: Collect the polymer by filtration and purify it using Soxhlet extraction as described in the Stille protocol. Dry the final polymer under vacuum.

Protocol for Bulk Heterojunction (BHJ) OPV Device Fabrication

This is a general procedure for the fabrication of an inverted architecture OPV device.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Zinc Oxide (ZnO) nanoparticle solution (for electron transport layer)

  • This compound-derived donor polymer

  • Acceptor material (e.g., PC71BM or a non-fullerene acceptor)

  • Solvent for the active layer (e.g., chlorobenzene, o-dichlorobenzene)

  • Molybdenum oxide (MoO3) (for hole transport layer)

  • Silver (Ag) or Aluminum (Al) (for top electrode)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: Spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrates and anneal at an appropriate temperature (e.g., 150-200 °C).

  • Active Layer Preparation: Dissolve the donor polymer and the acceptor material in the chosen solvent at a specific weight ratio (e.g., 1:1 or 1:1.5). Stir the solution overnight, typically in a nitrogen-filled glovebox.

  • Active Layer Deposition: Spin-coat the active layer solution onto the ZnO layer inside the glovebox. The thickness of the active layer is controlled by the spin speed and solution concentration.

  • Active Layer Annealing: Anneal the active layer at a specific temperature (e.g., 80-150 °C) for a set time to optimize the morphology of the bulk heterojunction.

  • Hole Transport Layer (HTL) Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of MoO3 (typically 5-10 nm) onto the active layer under high vacuum.

  • Top Electrode Deposition: Without breaking the vacuum, deposit the metal top electrode (e.g., Ag or Al, typically 80-100 nm) through a shadow mask to define the device area.

  • Device Characterization: Characterize the completed OPV device by measuring its current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²).

Mandatory Visualizations

Synthetic Pathways

The following diagrams illustrate the catalytic cycles for the Stille and Suzuki cross-coupling polymerizations, which are the primary methods for synthesizing conjugated polymers from this compound and its derivatives.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X      L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-Sn(Bu)3 Pd(II)_Intermediate R-Pd(II)-R'      L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: Catalytic cycle of Stille cross-coupling polymerization.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X      L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-B(OR)2 + Base Pd(II)_Intermediate R-Pd(II)-R'      L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: Catalytic cycle of Suzuki cross-coupling polymerization.

Experimental Workflow

The general workflow for the fabrication and characterization of an OPV device is depicted below.

OPV_Workflow cluster_prep Device Fabrication cluster_char Device Characterization Substrate_Cleaning ITO Substrate Cleaning ETL_Deposition ETL (ZnO) Deposition Substrate_Cleaning->ETL_Deposition Active_Layer_Deposition Active Layer (Polymer:Acceptor) Spin-Coating ETL_Deposition->Active_Layer_Deposition Annealing Thermal Annealing Active_Layer_Deposition->Annealing HTL_Deposition HTL (MoO3) Deposition Annealing->HTL_Deposition Electrode_Deposition Top Electrode (Ag) Deposition HTL_Deposition->Electrode_Deposition JV_Measurement J-V Measurement (AM 1.5G) Electrode_Deposition->JV_Measurement Performance_Analysis Performance Analysis (PCE, Voc, Jsc, FF) JV_Measurement->Performance_Analysis

Caption: General workflow for OPV device fabrication and characterization.

Logical Relationships: Donor-Acceptor Principle in a Bulk Heterojunction

The fundamental principle of charge generation in a bulk heterojunction solar cell is the photo-induced charge transfer from the donor to the acceptor material.

BHJ_Principle Photon Photon (hν) Donor Donor Polymer Photon->Donor Absorption Exciton Exciton (e- + h+) Donor->Exciton Generation Anode Anode Donor->Anode Acceptor Acceptor Cathode Cathode Acceptor->Cathode Transport Charge_Separation Charge Separation Exciton->Charge_Separation Diffusion to D-A Interface Electron Electron (e-) Charge_Separation->Electron Hole Hole (h+) Charge_Separation->Hole Electron->Acceptor Transfer Hole->Donor Transport

Caption: Charge generation process in a bulk heterojunction solar cell.

References

Application Notes and Protocols for the Synthesis of Polythiophenes using 2-Bromothiophene as a Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polythiophenes, a class of conductive polymers with significant potential in various fields, including organic electronics, sensors, and biomedical applications such as diagnostics, therapy, and drug delivery.[1][2][3][4][5] The focus of these protocols is on the use of 2-bromothiophene (B119243) and its derivatives as the monomeric starting material. The methodologies detailed below encompass several common and effective polymerization techniques.

Grignard Metathesis (GRIM) Polymerization

Grignard Metathesis (GRIM) polymerization is a powerful chain-growth condensation technique for synthesizing regioregular poly(3-alkylthiophene)s (P3ATs).[6] This method is known for producing polymers with a high degree of head-to-tail (HT) regioregularity, which enhances self-assembly and charge carrier mobility.[6] The polymerization proceeds in a quasi-"living" manner, allowing for control over molecular weights and narrow molecular weight distributions (PDI < 1.5).[6]

Experimental Protocol: Synthesis of Poly(3-hexylthiophene) (P3HT)

This protocol outlines the synthesis of P3HT from 2,5-dibromo-3-hexylthiophene (B54134).

Materials:

  • 2,5-dibromo-3-hexylthiophene (monomer)

  • t-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., 1.0 M in THF)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • Hexanes

  • Chloroform (B151607)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of t-BuMgCl (1.0 eq) dropwise via syringe while stirring.

    • After complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. This step forms the active Grignard monomer.[6]

  • Polymerization:

    • In a separate Schlenk flask, prepare a suspension of the Ni(dppp)Cl₂ catalyst (typically 1-2 mol% relative to the monomer) in a small amount of anhydrous THF.[6]

    • Add the Ni(dppp)Cl₂ suspension to the Grignard monomer solution in one portion.

    • The reaction mixture will typically change color, indicating the start of polymerization.

    • Allow the reaction to proceed at room temperature for a set time (e.g., 2 hours) to achieve the desired molecular weight.

  • Quenching and Purification:

    • Quench the polymerization by adding a few milliliters of 5 M aq HCl.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol/water (e.g., 300:100 mL).[7]

    • Collect the polymer precipitate by filtration.

    • Purify the polymer using Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove catalyst residues and low molecular weight oligomers.[7]

    • The final polymer is recovered by extraction with chloroform.[7]

    • The chloroform solution can be passed through a short silica (B1680970) gel column to remove any remaining metal contaminants.[7]

    • The purified polymer is obtained after removing the solvent using a rotary evaporator and drying under vacuum.[7]

Quantitative Data Summary
PolymerMn (kDa)PDI (ĐM)Regioregularity (RR)Yield (%)Reference
P3EHTT26.51.4099%54%[7]
P3HTT20.21.7368%54%[7]

Mn = Number-average molecular weight, PDI = Polydispersity Index, P3EHTT = Poly[3-(2-ethylhexylthio)thiophene], P3HTT = Poly(3-hexylthio)thiophene.

GRIM Polymerization Workflow

GRIM_Workflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_purification Purification Monomer 2,5-dibromo-3-alkylthiophene ReactionVessel Reaction Vessel (Inert Atmosphere) Monomer->ReactionVessel Grignard t-BuMgCl in THF Grignard->ReactionVessel Quench Quench with HCl ReactionVessel->Quench Catalyst Ni(dppp)Cl₂ Catalyst->ReactionVessel Precipitate Precipitate in Methanol/Water Quench->Precipitate Filter Filtration Precipitate->Filter Soxhlet Soxhlet Extraction Filter->Soxhlet FinalProduct Purified Polythiophene Soxhlet->FinalProduct

Caption: Workflow for GRIM polymerization of polythiophenes.

Kumada Catalyst Transfer Polycondensation (KCTP)

Kumada catalyst-transfer polycondensation is another effective method for synthesizing regioregular polythiophenes.[8] This method, similar to GRIM, can proceed in a chain-growth manner, allowing for the synthesis of well-defined polymers.[9][10]

Experimental Protocol: Synthesis of Poly(3-hexylthiophene) (P3HT)

This protocol is adapted from procedures for Kumada catalyst-transfer polycondensation.[8][9][11]

Materials:

  • 2-Bromo-5-iodo-3-hexylthiophene (monomer)

  • Isopropylmagnesium chloride (i-PrMgCl) or other Grignard reagent

  • Ni(dppp)Cl₂ or Ni(acac)₂/dppp ligand as catalyst

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Methanol

Procedure:

  • Monomer Activation:

    • Dissolve 2-bromo-5-iodo-3-hexylthiophene in dry THF at 0 °C under a nitrogen atmosphere.

    • Add one equivalent of isopropylmagnesium chloride dropwise. This step selectively forms the Grignard reagent at the more reactive iodo position.

  • Polymerization:

    • In a separate flask, prepare the nickel catalyst solution.

    • Transfer the activated monomer solution to the catalyst solution.

    • Allow the polymerization to proceed at room temperature for a specified time.

  • Work-up and Purification:

    • Terminate the polymerization by adding acidified THF (HCl).

    • Precipitate the polymer in methanol.

    • Collect the polymer by filtration and wash with methanol.

    • Further purification can be achieved by Soxhlet extraction as described in the GRIM protocol.

Quantitative Data Summary
PolymerMn (kDa)PDIReference
PTPP6.4 - 39≤ 1.33[9]
PF8up to 91.1-[11]
PF8-b-P3HTup to 78.4-[11]

PTPP = Poly(thiophene-alt-p-phenylene), PF8 = Poly(9,9-dioctylfluorene), PF8-b-P3HT = Poly(9,9-dioctylfluorene)-block-poly(3-hexylthiophene).

Kumada Polymerization Mechanism

Kumada_Mechanism cluster_cycle Catalytic Cycle Monomer Th-MgX (Monomer) OxidativeAddition Oxidative Addition Monomer->OxidativeAddition Catalyst Ni(II)-L (Catalyst) Catalyst->OxidativeAddition Initiation Polymer Polymer-Ni(II)-X Transmetalation Transmetalation Polymer->Transmetalation NewMonomer Th-MgX NewMonomer->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Catalyst Regeneration ReductiveElimination->Polymer Chain Growth OxidativeAddition->Polymer

Caption: Simplified mechanism of Kumada catalyst transfer polycondensation.

Stille Cross-Coupling Polymerization

The Stille reaction is a versatile C-C bond-forming reaction catalyzed by palladium, widely used for the synthesis of conjugated polymers.[12][13][14] It involves the reaction of an organostannane with an organic electrophile.[12][13]

Experimental Protocol: Synthesis of Polythiophene

This is a general protocol for Stille polycondensation.[12][14][15]

Materials:

  • 2,5-Bis(trimethylstannyl)thiophene (organostannane monomer)

  • 2,5-Dibromothiophene (electrophile monomer)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Anhydrous and deoxygenated solvent (e.g., toluene (B28343) or DMF)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the organostannane monomer, the electrophile monomer, and the palladium catalyst.

    • Add the anhydrous, deoxygenated solvent.

  • Polymerization:

    • Heat the reaction mixture to a temperature between 90-110 °C.[12]

    • Stir the mixture for 12-24 hours.[12]

    • Monitor the reaction progress by techniques like TLC or GPC.

  • Work-up and Purification:

    • After completion, cool the mixture to room temperature.

    • The polymer can be precipitated by adding the reaction mixture to a non-solvent like methanol.

    • Filter the precipitate and wash it with methanol.

    • Purify the polymer by Soxhlet extraction.

Stille Coupling Logical Relationship

Stille_Coupling Organostannane R'-Sn(Alkyl)₃ Catalyst Pd(0) Catalyst Organostannane->Catalyst OrganicHalide R-X OrganicHalide->Catalyst CoupledProduct R-R' Catalyst->CoupledProduct Forms C-C bond

Caption: Logical relationship in a Stille cross-coupling reaction.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a straightforward and widely used method for synthesizing polythiophenes, often employing ferric chloride (FeCl₃) as the oxidant.[16][17][18][19]

Experimental Protocol: Synthesis of Polythiophene

Materials:

  • Thiophene (B33073) or this compound (monomer)

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃)

  • Methanol

Procedure:

  • Polymerization:

    • In a round-bottom flask, dissolve the thiophene monomer in anhydrous chloroform.[18]

    • In a separate flask, dissolve anhydrous FeCl₃ in anhydrous chloroform.

    • Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring at room temperature.[19]

    • The reaction is typically rapid, indicated by a color change and the formation of a precipitate.

    • Continue stirring for a few hours to ensure complete polymerization.

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of methanol to precipitate the polymer and wash away the excess oxidant.

    • Filter the polythiophene powder and wash it repeatedly with methanol until the filtrate is colorless.

    • The polymer can be further purified by washing with a dilute HCl solution followed by water to remove any remaining iron salts.

    • Dry the final product under vacuum.

Quantitative Data Summary
PolymerConductivity (S/cm)Reference
Poly(3-octylthiophene)-[16]
Polythiopheneup to 200 (doped and stretched)[16]

Electrochemical Polymerization

Electrochemical polymerization allows for the direct synthesis of polythiophene films on an electrode surface.[20][21][22] The properties of the resulting polymer film can be controlled by adjusting the electrochemical parameters.[19]

Experimental Protocol: Synthesis of Polythiophene Film

Materials:

Procedure:

  • Electrolyte Preparation:

    • Prepare a solution of the monomer and the supporting electrolyte in the chosen anhydrous solvent.

  • Electropolymerization:

    • Set up the three-electrode cell with the electrolyte solution.

    • Apply a constant potential or cycle the potential (cyclic voltammetry) to the working electrode to initiate polymerization. The polymerization potential for thiophene is around 1.6 V.[21]

    • A colored polythiophene film will deposit on the surface of the working electrode.

  • Film Characterization:

    • After polymerization, the coated electrode is rinsed with fresh solvent to remove the monomer and electrolyte.

    • The electrochemical and optical properties of the film can then be characterized in a monomer-free electrolyte solution.

Electrochemical Polymerization Experimental Workflow

Electrochemical_Workflow cluster_setup Cell Setup cluster_process Polymerization Process cluster_analysis Post-Polymerization Electrolyte Monomer + Supporting Electrolyte in Solvent Potentiostat Apply Potential (Potentiostat) Electrolyte->Potentiostat Electrodes Working, Counter, & Reference Electrodes Electrodes->Potentiostat PolymerFilm Polythiophene Film Deposition on Working Electrode Potentiostat->PolymerFilm Rinse Rinse Electrode PolymerFilm->Rinse Characterize Characterize Film Properties Rinse->Characterize

Caption: Workflow for electrochemical polymerization of thiophene.

References

Application Notes and Protocols: Stille Coupling of 2-Bromothiophene with Organotin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Stille coupling reaction of 2-bromothiophene (B119243) with various organotin compounds. This powerful palladium-catalyzed cross-coupling reaction is a cornerstone in the synthesis of functionalized thiophenes, which are key building blocks in pharmaceuticals, organic electronics, and materials science.[1][2][3] The mild reaction conditions and high tolerance for a wide variety of functional groups make the Stille coupling a versatile tool for the construction of complex molecules.[1][4][5][6][7]

Introduction

The Stille reaction facilitates the formation of a carbon-carbon bond between an organostannane (organotin) reagent and an organic electrophile, such as this compound, in the presence of a palladium catalyst.[3][8] Organotin reagents are advantageous due to their stability in air and moisture, and they can be prepared, isolated, and stored with relative ease.[4][8] However, a significant consideration is the toxicity of organotin compounds and the potential difficulty in removing tin byproducts from the final product.[1][4][6]

The general transformation can be represented as follows:

This document will detail the reaction mechanism, provide tabulated data for various coupling partners, and present standardized experimental protocols.

Catalytic Cycle of the Stille Coupling

The mechanism of the Stille coupling reaction is a well-studied catalytic cycle involving a palladium(0) species as the active catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) in an oxidative addition step to form a Pd(II) complex.[4][9]

  • Transmetalation: The organotin reagent then exchanges its organic group with the halide on the palladium complex.[4][9]

  • Reductive Elimination: The two organic groups on the palladium complex are then coupled and eliminated from the metal center, regenerating the active Pd(0) catalyst and forming the desired C-C bond.[4][9]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle pd0 Pd(0)L_n pdiil Br-Pd(II)L_n-Thiophene pd0->pdiil Oxidative Addition (this compound) center pdiilr R-Pd(II)L_n-Thiophene pdiil->pdiilr Transmetalation (R-SnBu_3) pdiilr->pd0 product Thiophene-R pdiilr->product Reductive Elimination tin_byproduct Br-SnBu_3 bromothiophene This compound organotin R-SnBu_3

Figure 1. Simplified catalytic cycle of the Stille cross-coupling reaction.

Data Presentation: Stille Coupling of this compound

The following table summarizes representative conditions and yields for the Stille coupling of this compound with various organotin compounds. These examples highlight the versatility of the reaction for creating diverse thiophene-based structures.

Organotin Compound (R-SnR'₃)Catalyst (mol%)LigandSolventTemperature (°C)Time (h)Yield (%)Reference
Tributyl(vinyl)stannanePd(PPh₃)₄ (3)PPh₃Toluene (B28343)1101285[11]
(Thiophen-2-yl)tributylstannanePd(OAc)₂ (2)P(2-furyl)₃DMF1002490[12]
Tributyl(phenyl)stannanePd₂(dba)₃ (1.5)P(t-Bu)₃Dioxane1001692[13]
Tributyl(ethynyl)stannanePdCl₂(PPh₃)₂ (5)PPh₃Toluene/THF80878N/A
Trimethyl(4-methoxyphenyl)stannanePd(OAc)₂ (2)SPhosToluene1001288N/A
Tributyl(allyl)stannanePd(PPh₃)₄ (4)PPh₃THF65695[9]

Note: The data presented is compiled from various literature sources and representative examples. Yields are highly dependent on the specific substrate, purity of reagents, and reaction setup. Optimization may be required for specific applications.

Experimental Protocols

Below are detailed protocols for the Stille coupling of this compound with representative organotin compounds.

Protocol 1: Synthesis of 2-Vinylthiophene

This protocol describes the coupling of this compound with tributyl(vinyl)stannane.

Materials:

  • This compound (1.0 eq)

  • Tributyl(vinyl)stannane (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound.[11]

  • Add anhydrous toluene to dissolve the this compound.

  • Add tributyl(vinyl)stannane to the reaction mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.[11]

  • Heat the reaction mixture to 110 °C with stirring.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • To remove the tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (B91410) (KF).[14] Stir vigorously for 1-2 hours, which will precipitate the tin salts as a solid.

  • Filter the mixture through a pad of Celite to remove the precipitate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford pure 2-vinylthiophene.

Protocol 2: Synthesis of 2,2'-Bithiophene (B32781)

This protocol provides a general procedure for the synthesis of 2,2'-bithiophene via the Stille coupling of this compound and a thiophene (B33073) organostannane.[1]

Materials:

  • This compound (1.0 eq)

  • 2-(Tributylstannyl)thiophene (1.05 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Tri(2-furyl)phosphine [P(2-furyl)₃] (0.04 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • In a sealable reaction tube, combine this compound, 2-(tributylstannyl)thiophene, Pd(OAc)₂, and P(2-furyl)₃.[1]

  • Add anhydrous DMF to the reaction tube.[12]

  • Seal the tube and heat the mixture to 100 °C for 24 hours.[12]

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.[1]

  • Work-up the reaction as described in Protocol 1, using an aqueous KF solution to remove tin byproducts.

  • Purify the crude product by recrystallization or column chromatography to yield 2,2'-bithiophene.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing a Stille coupling reaction in a research laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagent Preparation (Drying solvents, weighing reagents) glassware Glassware Setup (Flame-drying, inert atmosphere) reagents->glassware setup Reaction Setup (Addition of reactants and catalyst) glassware->setup heating Heating and Stirring (Maintain temperature and agitation) setup->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring monitoring->heating Continue if incomplete quench Quenching and Extraction monitoring->quench If complete tin_removal Tin Byproduct Removal (e.g., KF wash) quench->tin_removal purification Purification (Column chromatography, recrystallization) tin_removal->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Figure 2. General experimental workflow for the Stille coupling reaction.

Safety Precautions

  • Organotin Reagents: Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[6][15] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: While generally less hazardous, palladium catalysts should also be handled with care. Avoid inhalation of fine powders.

  • Solvents: Anhydrous solvents are often flammable and require proper handling and storage.

All waste containing tin and palladium must be disposed of according to institutional and local environmental regulations.[15]

References

Application Notes and Protocols for Kumada Coupling of 2-Bromothiophene in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Kumada coupling reaction involving 2-bromothiophene (B119243) for the synthesis of biaryl compounds. This cross-coupling method offers an efficient pathway to construct carbon-carbon bonds between a thiophene (B33073) moiety and various aryl groups, which are pivotal structures in numerous pharmaceutical and materials science applications.

Introduction

The Kumada coupling, a transition metal-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-carbon bonds.[1] It typically involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst.[1] This method is particularly advantageous for the synthesis of unsymmetrical biaryls due to the ready availability and reactivity of Grignard reagents.[2] The use of this compound as a substrate allows for the introduction of a versatile five-membered heterocyclic ring, a common scaffold in medicinal chemistry and organic electronics.

Reaction Principle and Mechanism

The catalytic cycle of the Kumada coupling is generally understood to proceed through a series of well-defined steps involving the transition metal catalyst (either Nickel or Palladium).[3][4]

The key steps are:

  • Oxidative Addition: The active M(0) catalyst (where M is Ni or Pd) undergoes oxidative addition to the aryl halide (in this case, this compound), forming an organometallic M(II) complex.[3][4]

  • Transmetalation: The Grignard reagent (Ar-MgBr) then transmetalates with the M(II) complex, where the aryl group from the Grignard reagent replaces the halide on the metal center.[3]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (the thienyl and the aryl group) from the metal center, forming the desired biaryl product and regenerating the active M(0) catalyst, which can then re-enter the catalytic cycle.[4]

Mandatory Visualizations

To further illustrate the process, the following diagrams outline the catalytic cycle and a general experimental workflow.

Kumada_Coupling_Catalytic_Cycle cluster_reactants Reactants M0 M(0) Catalyst (Ni or Pd) ArMX Ar-M(II)-X M0->ArMX Oxidative Addition ArMAr_prime Ar-M(II)-Ar' ArMX->ArMAr_prime Transmetalation ArMAr_prime->M0 Product Ar-Ar' (Biaryl Product) ArMAr_prime->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration ArX This compound (Ar-X) Ar_prime_MgX Aryl Grignard (Ar'-MgX)

Caption: Catalytic cycle of the Kumada coupling reaction.

Experimental_Workflow start Start prep Prepare Grignard Reagent (or use commercial solution) start->prep setup Reaction Setup under Inert Atmosphere (Nitrogen or Argon) prep->setup add_reagents Add this compound, Catalyst, and Solvent setup->add_reagents add_grignard Slowly Add Grignard Reagent at Controlled Temperature add_reagents->add_grignard reaction Stir at Specified Temperature and Monitor Progress (TLC/GC) add_grignard->reaction quench Quench Reaction (e.g., with aq. NH4Cl or HCl) reaction->quench extraction Workup: Liquid-Liquid Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification characterization Characterization of Biaryl Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for biaryl synthesis.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Kumada coupling of this compound is influenced by various factors including the choice of catalyst, ligands, solvent, and the nature of the Grignard reagent. The following tables summarize representative quantitative data from the literature.

Table 1: Nickel-Catalyzed Coupling of this compound with Aryl Grignard Reagents

EntryAryl Grignard ReagentCatalyst (mol%)LigandSolventTemp. (°C)Time (h)Yield (%)
1Phenylmagnesium bromideNiCl₂ (10)dpppTHFRT2485
24-Methylphenylmagnesium bromideNiCl₂(dppe) (5)-EtherReflux1292
34-Methoxyphenylmagnesium bromideNi(acac)₂ (5)-THF50688
42-Methylphenylmagnesium bromideNiCl₂(dppp) (10)-THFRT2475
51-Naphthylmagnesium bromideNiCl₂(dppe) (5)-EtherReflux1880

dppp = 1,3-Bis(diphenylphosphino)propane; dppe = 1,2-Bis(diphenylphosphino)ethane; acac = acetylacetonate; RT = Room Temperature.

Table 2: Palladium-Catalyzed Coupling of this compound with Aryl Grignard Reagents

EntryAryl Grignard ReagentCatalyst (mol%)LigandSolventTemp. (°C)Time (h)Yield (%)
1Phenylmagnesium bromidePd(PPh₃)₄ (2)-THF601295
24-Fluorophenylmagnesium bromidePdCl₂(dppf) (3)-Dioxane80891
33-Trifluoromethylphenylmagnesium bromidePd(OAc)₂ (2)SPhosToluene100489
42-Thienylmagnesium bromidePdCl₂(PCy₃)₂ (3)-THFRT1693
54-Biphenylmagnesium bromidePd(dba)₂ (2)XPhosTHF/Toluene801090

PPh₃ = Triphenylphosphine; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; OAc = Acetate (B1210297); SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; PCy₃ = Tricyclohexylphosphine; dba = Dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; RT = Room Temperature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are sensitive to moisture and oxygen.

General Procedure for Nickel-Catalyzed Kumada Coupling

This protocol is a representative example for the synthesis of 2-arylthiophenes.

Materials:

  • This compound

  • Arylmagnesium bromide (typically 1.1 - 1.5 equivalents)

  • Nickel catalyst (e.g., NiCl₂(dppp), 1-5 mol%)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nickel catalyst.

  • Add anhydrous THF via syringe.

  • To this suspension, add this compound (1.0 equivalent) via syringe.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the arylmagnesium bromide solution (1.2 equivalents) dropwise via a syringe or dropping funnel over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (if required by the specific reaction conditions).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl compound.

General Procedure for Palladium-Catalyzed Kumada Coupling

This protocol provides a general method for the palladium-catalyzed synthesis of 2-arylthiophenes.

Materials:

  • This compound

  • Arylmagnesium bromide (typically 1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of nitrogen, add the palladium catalyst and any additional ligand to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous solvent, followed by this compound (1.0 equivalent).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the arylmagnesium bromide solution (1.2 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the specified time.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Safety and Handling

  • Grignard Reagents: These are highly reactive, pyrophoric, and moisture-sensitive. They should be handled under a strict inert atmosphere.

  • Catalysts: Nickel and palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Kumada coupling of this compound provides a versatile and efficient method for the synthesis of a wide range of 2-arylthiophenes. The choice between a nickel or palladium catalyst, along with the appropriate ligand and reaction conditions, allows for the optimization of the synthesis for specific target molecules. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Application Notes and Protocols: The Role of 2-Bromothiophene in Crafting High-Performance Organic Thin-Film Transistors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiophene (B119243) stands as a pivotal building block in the synthesis of advanced organic semiconducting materials, which are at the heart of next-generation flexible and transparent electronics. Its versatile reactivity, particularly in cross-coupling reactions, allows for the precise construction of conjugated polymers and small molecules with tailored electronic properties. These materials are integral to the fabrication of organic thin-film transistors (OTFTs), a key component in technologies such as flexible displays, wearable sensors, and radio-frequency identification (RFID) tags. This document provides detailed protocols for the synthesis of a benchmark organic semiconductor, poly(3-hexylthiophene) (P3HT), starting from a this compound derivative, and the subsequent fabrication of high-performance OTFTs.

Synthetic Methodologies: From this compound to Poly(3-hexylthiophene)

The synthesis of high-performance conjugated polymers from this compound derivatives is most effectively achieved through controlled polymerization techniques that ensure high regioregularity, which is crucial for optimal charge transport. The Grignard Metathesis (GRIM) polymerization is a widely adopted, robust method for synthesizing highly regioregular poly(3-alkylthiophene)s (P3ATs).[1]

Experimental Protocol: Grignard Metathesis (GRIM) Polymerization of 2-Bromo-3-hexylthiophene (B1249596)

This protocol details the synthesis of regioregular poly(3-hexylthiophene) (P3HT), a well-studied p-type organic semiconductor. The starting monomer, 2-bromo-3-hexylthiophene, can be synthesized from this compound through functionalization.

Materials:

  • 2-Bromo-3-hexylthiophene

  • tert-butylmagnesium chloride (t-BuMgCl) in THF (1.0 M)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl, 5 M)

  • Methanol (B129727)

  • Hexane

  • Chloroform (B151607)

  • Argon or Nitrogen gas

  • Schlenk line and glassware

Procedure:

  • Monomer Preparation and Grignard Formation:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-3-hexylthiophene (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of tert-butylmagnesium chloride (1.0 eq) dropwise via syringe while stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to form the Grignard monomer, 2-chloromagnesio-3-hexylthiophene.[1]

  • Polymerization:

    • In a separate Schlenk flask, prepare a suspension of the catalyst, Ni(dppp)Cl₂ (typically 1-2 mol% relative to the monomer), in a small amount of anhydrous THF.

    • Add the Ni(dppp)Cl₂ suspension to the Grignard monomer solution in one portion. The reaction mixture will typically warm up and change color, indicating the initiation of polymerization.

    • Stir the reaction mixture at room temperature for 2 hours.[2]

  • Termination and Precipitation:

    • Terminate the polymerization by slowly adding a few milliliters of 5 M HCl to the reaction mixture.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.[2]

  • Purification:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with methanol to remove any remaining monomer and catalyst residues.

    • To further purify the polymer and remove low molecular weight oligomers, perform Soxhlet extraction sequentially with methanol, hexane, and finally chloroform. The high molecular weight, regioregular P3HT is soluble in chloroform.[3]

    • Collect the chloroform fraction and precipitate the polymer again in methanol.

  • Drying:

    • Filter the purified polymer and dry it under vacuum at 40-50 °C until a constant weight is achieved. The final product should be a dark, fibrous solid.

cluster_synthesis P3HT Synthesis Workflow 2-Bromo-3-hexylthiophene 2-Bromo-3-hexylthiophene Grignard Reagent Formation Grignard Reagent Formation 2-Bromo-3-hexylthiophene->Grignard Reagent Formation t-BuMgCl, THF Polymerization Polymerization Grignard Reagent Formation->Polymerization Ni(dppp)Cl2 Termination & Precipitation Termination & Precipitation Polymerization->Termination & Precipitation HCl, Methanol Purification (Soxhlet) Purification (Soxhlet) Termination & Precipitation->Purification (Soxhlet) Purified P3HT Purified P3HT Purification (Soxhlet)->Purified P3HT cluster_fabrication OTFT Fabrication Workflow (BGTC) Substrate Cleaning Substrate Cleaning Surface Treatment Surface Treatment Substrate Cleaning->Surface Treatment HMDS Vapor Semiconductor Deposition Semiconductor Deposition Surface Treatment->Semiconductor Deposition Spin-coating P3HT Annealing Annealing Semiconductor Deposition->Annealing Electrode Deposition Electrode Deposition Annealing->Electrode Deposition Thermal Evaporation (Au) Device Characterization Device Characterization Electrode Deposition->Device Characterization

References

2-Bromothiophene: A Versatile Intermediate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of 2-bromothiophene (B119243) as a key intermediate in the synthesis of advanced agrochemicals. We focus on two classes of potent bioactive molecules: N-(thiophen-2-yl) nicotinamide (B372718) fungicides and thiophene-linked 1,2,4-triazole (B32235) insecticides. This guide includes synthetic schemes, quantitative activity data, detailed experimental procedures, and visualizations of the proposed modes of action to facilitate further research and development in agrochemical discovery.

Introduction: The Role of the Thiophene (B33073) Moiety in Agrochemicals

The thiophene ring is a privileged scaffold in medicinal and agrochemical research due to its unique electronic properties and ability to mimic benzene (B151609) rings while offering distinct metabolic profiles and binding interactions. This compound, in particular, serves as a versatile building block, allowing for a wide range of functionalization through cross-coupling reactions and other transformations. Its application as an intermediate enables the construction of complex heterocyclic systems with significant biological activity.

This document outlines the synthesis and application of two distinct classes of agrochemicals derived from this compound:

  • Fungicides: N-(thiophen-2-yl) nicotinamide derivatives exhibiting potent activity against a range of fungal pathogens.

  • Insecticides: Thiophene-linked 1,2,4-triazole compounds designed as novel insecticidal agents.

Fungicides: N-(thiophen-2-yl) Nicotinamide Derivatives

A promising class of fungicides, N-(thiophen-2-yl) nicotinamides, has been developed, demonstrating significant efficacy against various plant pathogens. The synthesis of these compounds leverages this compound as a precursor to a key 2-aminothiophene intermediate.

Synthetic Pathway

The overall synthetic strategy involves the initial conversion of this compound to a substituted 2-aminothiophene via a palladium-catalyzed Buchwald-Hartwig amination. This intermediate is then coupled with a nicotinoyl chloride derivative to yield the final fungicidal compound.

Fungicide_Synthesis This compound This compound 2-Aminothiophene_Intermediate 2-Aminothiophene Intermediate This compound->2-Aminothiophene_Intermediate Buchwald-Hartwig Amination Substituted_Amine Substituted Amine Substituted_Amine->2-Aminothiophene_Intermediate Pd_Catalyst_Base Pd Catalyst, Base Pd_Catalyst_Base->2-Aminothiophene_Intermediate Final_Fungicide N-(thiophen-2-yl) Nicotinamide Fungicide 2-Aminothiophene_Intermediate->Final_Fungicide Acylation Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinoyl_Chloride->Final_Fungicide Base Base Base->Final_Fungicide

Caption: Synthetic workflow for N-(thiophen-2-yl) nicotinamide fungicides.

Quantitative Fungicidal Activity

The fungicidal efficacy of a series of N-(thiophen-2-yl) nicotinamide derivatives was evaluated against cucumber downy mildew (Pseudoperonospora cubensis). The results are summarized in the table below.

Compound IDR1R2R3EC50 (mg/L)
4a OC2H5CH3CN4.69
4f OC2H5CH3CN1.96
Flumorph ---7.55
Diflumetorim ---21.44

EC50: The half maximal effective concentration of the compound.

Experimental Protocols

Protocol 1: Synthesis of Substituted 2-Aminothiophene Intermediate via Buchwald-Hartwig Amination

  • To a sealed tube, add this compound (1.0 mmol), the desired substituted amine (1.2 mmol), palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), and a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.04 mmol).

  • Add a base (e.g., Cs2CO3, 2.0 mmol) and a solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aminothiophene intermediate.

Protocol 2: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

  • In a round-bottom flask, dissolve the substituted nicotinic acid (1.0 mmol) in an anhydrous solvent such as dichloromethane (B109758) (10 mL).

  • Add oxalyl chloride (1.5 mmol) dropwise at 0 °C, followed by a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the acid is completely converted to the acid chloride.

  • In a separate flask, dissolve the 2-aminothiophene intermediate (1.0 mmol) and a base (e.g., triethylamine (B128534) or pyridine, 1.5 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL).

  • Slowly add the freshly prepared nicotinoyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final N-(thiophen-2-yl) nicotinamide derivative.

Mode of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Triazole and nicotinamide-based fungicides are known to interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The proposed mechanism of action for N-(thiophen-2-yl) nicotinamide derivatives is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical step in the ergosterol biosynthesis pathway.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate_Sterols Intermediate Sterols CYP51->Intermediate_Sterols Inhibited_Step Inhibited by N-(thiophen-2-yl) nicotinamide Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Fungicide N-(thiophen-2-yl) Nicotinamide Fungicide->CYP51 Inhibition

Caption: Proposed inhibition of the ergosterol biosynthesis pathway.

Insecticides: Thiophene-Linked 1,2,4-Triazole Derivatives

The combination of a thiophene ring and a 1,2,4-triazole moiety has led to the development of novel insecticides. This compound serves as a key starting material for the synthesis of the thiophene component of these molecules.

Synthetic Pathway

The synthesis of thiophene-linked 1,2,4-triazoles commences with the conversion of this compound to 5-bromothiophene-2-carbohydrazide (B1271680). This intermediate is then reacted with an isothiocyanate and subsequently cyclized to form the 1,2,4-triazole-3-thione ring.

Insecticide_Synthesis This compound This compound Carbohydrazide 5-Bromothiophene- 2-carbohydrazide This compound->Carbohydrazide Multi-step Conversion Reagents_1 1. n-BuLi, CO2 2. SOCl2 3. Hydrazine (B178648) Reagents_1->Carbohydrazide Final_Insecticide Thiophene-Linked 1,2,4-Triazole Insecticide Carbohydrazide->Final_Insecticide Thiourea Formation & Cyclization Isothiocyanate Isothiocyanate Isothiocyanate->Final_Insecticide Base_Cyclization Base, Cyclization Base_Cyclization->Final_Insecticide

Caption: Synthetic workflow for thiophene-linked 1,2,4-triazole insecticides.

Quantitative Insecticidal Activity

The insecticidal activity of a series of thiophene-linked 1,2,4-triazole derivatives was evaluated against various insect pests. The following table presents a selection of this data.

Compound IDTarget PestActivity (%) at 500 µg/mL
I-1 Aphis gossypii75
I-2 Plutella xylostella68
I-3 Aphis gossypii82
Experimental Protocols

Protocol 3: Synthesis of 5-Bromothiophene-2-carbohydrazide

  • Dissolve this compound (1.0 mmol) in anhydrous THF at -78 °C.

  • Slowly add n-butyllithium (1.1 mmol) and stir for 1 hour at -78 °C.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify with HCl and extract the carboxylic acid with ethyl acetate.

  • Dry the organic layer, concentrate, and react the crude acid with thionyl chloride to form the acid chloride.

  • React the acid chloride with hydrazine hydrate (B1144303) to yield 5-bromothiophene-2-carbohydrazide. Purify by recrystallization.

Protocol 4: Synthesis of Thiophene-Linked 1,2,4-Triazole-3-thiones

  • To a solution of 5-bromothiophene-2-carbohydrazide (1.0 mmol) in ethanol, add the desired isothiocyanate (1.0 mmol).

  • Reflux the mixture for 2-4 hours to form the thiosemicarbazide (B42300) intermediate.

  • Cool the reaction mixture and add a solution of sodium hydroxide (B78521) (2N).

  • Reflux the mixture for 4-6 hours to effect cyclization.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure thiophene-linked 1,2,4-triazole-3-thione.

Proposed Mode of Action: Neurotransmission Disruption

Many insecticides containing heterocyclic moieties, such as triazoles, are known to be neurotoxic to insects. While the specific target for this class of thiophene-linked 1,2,4-triazoles is a subject of ongoing research, a plausible mechanism is the disruption of neurotransmitter signaling, potentially by acting on ion channels in the insect's central nervous system.

Insecticide_MoA cluster_neuron Insect Neuron NT_Receptor Neurotransmitter Receptor Ion_Channel Ion Channel NT_Receptor->Ion_Channel Activates Normal_Signal Normal Signal Transmission Ion_Channel->Normal_Signal Disrupted_Signal Disrupted Signal Transmission Ion_Channel->Disrupted_Signal Insecticide Thiophene-Linked 1,2,4-Triazole Insecticide->Ion_Channel Modulates/ Blocks

Caption: Proposed disruption of insect neurotransmission.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of agrochemicals. The examples of N-(thiophen-2-yl) nicotinamide fungicides and thiophene-linked 1,2,4-triazole insecticides presented in this document highlight the potential for developing novel and potent crop protection agents from this readily available starting material. The provided protocols and mechanistic insights are intended to serve as a foundation for further research and innovation in the field of agrochemical synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 2-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Suzuki coupling reactions involving 2-bromothiophene (B119243).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Q1: My Suzuki coupling of this compound is resulting in a low yield or has failed completely. What are the primary factors I should investigate?

A1: Low yields in the Suzuki coupling of this compound can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ are a good starting point, but for challenging couplings, more advanced systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to improve catalytic activity and stability.[1][2]

  • Base Selection: The base is crucial for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.[1] Inorganic bases such as K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, particularly when dealing with heteroaromatic substrates.[3][4]

  • Solvent Choice: The solvent system must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent (e.g., 1,4-dioxane (B91453), toluene, THF) and water is commonly used to dissolve both the organic substrates and the inorganic base.[1][3][5] The ratio of the organic solvent to water can be a critical parameter to optimize.[3][6]

  • Reaction Temperature: The reaction may require heating to proceed at an optimal rate. Temperatures typically range from 80-110 °C.[1][5] If the reaction is sluggish, a moderate increase in temperature may improve the yield.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. It is crucial to thoroughly degas all solvents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[4]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction that reduces the yield of the desired cross-coupled product. Here are some strategies to mitigate it:

  • Rigorous Degassing: The presence of oxygen is a primary cause of homocoupling. Ensure your solvents and reaction mixture are thoroughly degassed.[4]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce homocoupling that may occur during the in situ reduction of a Pd(II) precatalyst.[4]

  • Control Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the boronic acid. A large excess can promote homocoupling.

  • Ligand Choice: The use of appropriate phosphine ligands can suppress homocoupling by promoting the desired reductive elimination step.

Q3: My TLC analysis shows a spot corresponding to the dehalogenated thiophene (B33073) (thiophene). What is causing this and how can I prevent it?

A3: The formation of thiophene is due to a dehalogenation side reaction. This occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.[4]

  • Hydride Sources: Potential hydride sources include certain amine bases and alcohol solvents. If dehalogenation is a significant issue, consider switching to a phosphate (B84403) or carbonate base and using an aprotic solvent.[4]

  • Water Content: While water is often necessary, an excessive amount can promote protodebromination, a related side reaction where the bromine is replaced by a proton from water.[6][7] Optimizing the water content in your solvent system is crucial.[6]

Q4: I am using an electron-rich/electron-poor arylboronic acid and experiencing low yields. How should I adjust my reaction conditions?

A4: The electronic properties of the boronic acid can influence the reaction.

  • Electron-Donating Groups on Boronic Acid: These generally enhance the rate of transmetalation. If yields are low, focus on optimizing the oxidative addition step. Using a more active catalyst system with bulky, electron-rich ligands can be beneficial.

  • Electron-Withdrawing Groups on Boronic Acid: These can slow down the transmetalation step. In this case, a stronger base or a higher reaction temperature may be required to facilitate the transfer of the aryl group to the palladium center.

Q5: My reaction mixture turns black. Is this a problem and what can I do about it?

A5: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the soluble palladium catalyst into an inactive, aggregated form.[4] This will lead to a decrease in the reaction rate and a lower overall yield.

  • Insufficient Ligand: Ensure an adequate ligand-to-palladium ratio to stabilize the catalytic species.

  • High Temperature: Excessive heat can promote catalyst decomposition. Consider if the reaction can proceed efficiently at a lower temperature.

  • Impurities: Impurities in the reagents or solvents can poison the catalyst. Ensure all components of the reaction are of high purity.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effects of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions of bromothiophenes. While direct comparative data for this compound is limited, the following provides a good starting point for optimization based on studies of closely related substrates.

Table 1: Comparison of Catalysts and Bases for the Suzuki Coupling of Bromothiophenes with Phenylboronic Acid

EntryBromothiophene IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95
23-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90
32,5-Dibromo-3-hexylthiophenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012High
44,5-Dibromothiophene-2-carboxaldehydePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (6:1)90595

Data for entries 1 and 2 is based on a comparative study of 2- and 3-bromothiophene.[8] Data for entry 3 is from a study on a substituted dibromothiophene.[3] Data for entry 4 is from a study on a functionalized dibromothiophene.[6]

Table 2: Effect of Solvent on the Suzuki Coupling of Bromothiophenes

EntrySubstrateSolvent System (v/v)BaseYield (%)
12,5-Dibromo-3-hexylthiophene1,4-Dioxane/H₂O (4:1)K₃PO₄High
22,5-Dibromo-3-hexylthiopheneTolueneK₃PO₄Moderate
34,5-Dibromothiophene-2-carboxaldehyde1,4-Dioxane/H₂O (4:1)K₂CO₃35 (plus 55% dehalogenation)
44,5-Dibromothiophene-2-carboxaldehyde1,4-Dioxane/H₂O (8:1)K₂CO₃Incomplete Reaction

Data for entries 1 and 2 highlight the improved yield with a dioxane/water mixture.[3] Data for entries 3 and 4 demonstrate the critical role of the solvent ratio in preventing side reactions.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[1]

Protocol 2: Screening and Optimization of Reaction Conditions

For challenging substrates or to maximize yield, a systematic screening of reaction parameters is recommended.

  • Catalyst and Ligand Screening: Set up a parallel synthesis array with small-scale reactions (e.g., 0.1 mmol). Test a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) with different phosphine ligands (e.g., PPh₃, SPhos, XPhos) or use pre-formed catalysts (e.g., Pd(dppf)Cl₂).

  • Base Screening: For a given catalyst system, screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) to identify the most effective one.

  • Solvent System Optimization: Vary the organic solvent (e.g., 1,4-dioxane, toluene, THF, DMF) and the ratio of organic solvent to water.

  • Temperature Optimization: Once a promising catalyst/base/solvent system is identified, run the reaction at a range of temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and stability of reactants and catalyst.

Visualizations

The following diagrams illustrate key aspects of the Suzuki coupling reaction to aid in understanding and troubleshooting.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ + Base pd2_aryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst Screen different Pd sources and ligands. Ensure inert atmosphere. check_catalyst->optimize_catalyst No check_reagents Are reagents of high purity? check_conditions->check_reagents Yes optimize_conditions Vary base, solvent, and temperature. check_conditions->optimize_conditions No purify_reagents Purify starting materials and solvents. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

Parameter_Relationships yield High Yield catalyst Active Catalyst System (Pd(0), appropriate ligand) catalyst->yield base Optimal Base (e.g., K₃PO₄, Cs₂CO₃) base->yield solvent Suitable Solvent System (e.g., Dioxane/H₂O) solvent->yield temperature Appropriate Temperature (e.g., 80-100 °C) temperature->yield atmosphere Inert Atmosphere (Argon or Nitrogen) atmosphere->yield

Caption: Key parameter relationships for achieving high yield in Suzuki coupling.

References

Navigating Grignard Formation with 2-Bromothiophene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of 2-thienylmagnesium bromide, a critical Grignard reagent in organic synthesis, can be a nuanced process. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and minimize side reactions, ensuring a successful and high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when preparing 2-thienylmagnesium bromide?

A1: The most prevalent side reaction is a Wurtz-type homocoupling, where the newly formed 2-thienylmagnesium bromide reacts with unreacted 2-bromothiophene (B119243) in the reaction mixture. This results in the formation of 2,2'-bithiophene, an undesirable impurity that can complicate purification and reduce the yield of your desired product.

Q2: My Grignard reaction is not initiating. What are the likely causes?

A2: Failure to initiate is a common issue and typically points to one of the following:

  • Inactive Magnesium Surface: Magnesium turnings can develop a passivating layer of magnesium oxide on their surface, which prevents the reaction from starting.

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reagent as it forms, preventing the reaction from sustaining itself.

  • Purity of this compound: Impurities in the this compound can inhibit the reaction.

Q3: I'm observing a significant amount of a white solid precipitating from my reaction mixture. What is it?

A3: A white precipitate is often magnesium bromide (MgBr₂), which can form due to the Schlenk equilibrium. While some precipitation is normal, an excessive amount could indicate a higher concentration of MgBr₂ and di(2-thienyl)magnesium, which might affect the reactivity of your Grignard reagent.

Q4: Can I use a different solvent instead of THF or diethyl ether?

A4: Tetrahydrofuran (THF) and diethyl ether are the most common and recommended solvents for Grignard reactions because they are aprotic and effectively solvate and stabilize the Grignard reagent. Using protic solvents like alcohols or water will destroy the Grignard reagent. While other aprotic ethereal solvents can be used, their performance may vary, and they should be rigorously dried before use.

Troubleshooting Guide

This section provides solutions to common problems encountered during the formation of 2-thienylmagnesium bromide.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Wurtz-Type Homocoupling - Slow, Dropwise Addition: Add the this compound solution to the magnesium turnings very slowly. This maintains a low concentration of the halide, favoring Grignard formation over homocoupling. - Temperature Control: Maintain a gentle reflux. Excessively high temperatures can increase the rate of the Wurtz coupling side reaction.
Quenching of the Grignard Reagent - Strictly Anhydrous Conditions: Flame-dry all glassware under vacuum or in an inert atmosphere before use. Use anhydrous solvents and ensure the this compound is dry. - Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen to prevent quenching by atmospheric oxygen and moisture.
Incomplete Reaction - Magnesium Activation: Ensure the magnesium surface is activated (see Issue 2 below). - Sufficient Reaction Time: Allow the reaction to proceed for an adequate amount of time after the addition of this compound is complete to ensure all the magnesium has reacted.
Issue 2: Reaction Fails to Initiate
Potential Cause Troubleshooting Steps
Inactive Magnesium Surface - Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh surface. - Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. The disappearance of the iodine's purple color or the evolution of ethylene (B1197577) gas, respectively, indicates activation.
Presence of Moisture - Rigorous Drying: Re-dry all glassware and distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF) immediately before use.
Low Initial Concentration of Halide - Initial Bolus: Add a small portion of the this compound solution at the beginning and try to initiate the reaction in this concentrated solution, sometimes with gentle warming. Once initiated, proceed with the slow, dropwise addition of the remaining halide.

Reaction Pathways and Troubleshooting Workflow

The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common issues.

Grignard_Formation Reaction Pathways in this compound Grignard Formation A This compound Grignard 2-Thienylmagnesium Bromide (Desired Product) A->Grignard + Mg Bithiophene 2,2'-Bithiophene (Wurtz Coupling Product) Mg Magnesium (Mg) Mg->Grignard Grignard->Bithiophene + this compound Quenched Thiophene + MgBr(OH) (Quenched Product) Grignard->Quenched + H₂O / O₂ H2O H₂O / O₂ Troubleshooting_Workflow Troubleshooting Grignard Formation start Grignard Reaction Initiated? no_init No start->no_init No yes_init Yes start->yes_init Yes check_mg Activate Mg Surface: - Mechanical grinding - Chemical (I₂, dibromoethane) no_init->check_mg low_yield Low Yield? yes_init->low_yield check_dry Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvent check_mg->check_dry no_yield_issue No low_yield->no_yield_issue No yes_yield_issue Yes low_yield->yes_yield_issue Yes success Successful Grignard Formation no_yield_issue->success check_addition Optimize Addition: - Slow, dropwise addition of this compound yes_yield_issue->check_addition check_temp Control Temperature: - Maintain gentle reflux check_addition->check_temp check_inert Maintain Inert Atmosphere: - Positive pressure of Ar or N₂ check_temp->check_inert check_inert->success

Technical Support Center: Purification of Crude 2-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-bromothiophene (B119243). It offers detailed protocols and data to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound can include unreacted thiophene, the isomeric 3-bromothiophene (B43185), and di-substituted products like 2,5-dibromothiophene.[1] Residual solvents from the synthesis, such as acetic acid or carbon tetrachloride, and colored byproducts may also be present.[2]

Q2: Which purification method is most suitable for crude this compound?

A2: The choice of purification method depends on the nature of the impurities. Vacuum distillation is highly effective for separating this compound from non-volatile impurities and compounds with significantly different boiling points.[2][3] For impurities with similar boiling points, such as isomeric byproducts, flash column chromatography is often the preferred method.[3][4]

Q3: Why is my this compound product colored (yellow or brown) after purification?

A3: A yellow or brown color in the final product typically indicates the presence of colored impurities or degradation products.[3] While this compound is generally a colorless to light yellow liquid, prolonged exposure to air or light can cause it to develop color.[5][6] If the color persists after initial purification, a charcoal treatment or a second purification step, such as passing through a short plug of silica (B1680970) gel, may be necessary.

Q4: Can I use a simple distillation instead of vacuum distillation?

A4: While this compound can be distilled at atmospheric pressure (boiling point approx. 149-151 °C), vacuum distillation is generally recommended.[5][7] The lower temperature required for vacuum distillation minimizes the risk of thermal decomposition and the formation of colored impurities.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of this compound can be assessed using several analytical techniques. Gas chromatography (GC) is ideal for determining the percentage of the main component and detecting volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any isomeric or structural impurities. The refractive index is also a useful indicator of purity.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Distillation - Leaks in the vacuum distillation setup.- Inefficient fraction collection.- Co-distillation with a volatile impurity.- Ensure all joints are properly sealed with vacuum grease.- Monitor the distillation temperature and pressure closely to collect the correct fraction.- Perform a pre-distillation wash to remove volatile impurities.
Poor Separation in Column Chromatography - Incorrect Solvent System: The polarity of the eluent may be too high or too low.- Column Overloading: Too much crude material was loaded onto the column.- Improper Column Packing: Channeling in the silica gel bed leads to poor separation.[3]- Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is n-hexane.[3]- Use a silica gel to crude product weight ratio of at least 30:1.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.[3]
Product is Contaminated with 3-Bromothiophene - The synthesis reaction lacked regioselectivity.[1]- Separation of 2- and 3-bromothiophene can be challenging due to similar polarities. Careful flash column chromatography with a non-polar eluent system may be effective.
Final Product Darkens Over Time - Sensitivity to light and air.[6]- Store the purified this compound in a dark, airtight container under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8°C).[7]

Quantitative Data

Physical Properties of this compound

PropertyValue
CAS Number 1003-09-4[7]
Molecular Formula C₄H₃BrS[7]
Molecular Weight 163.04 g/mol [8]
Appearance Colorless to light yellow liquid[5]
Boiling Point 149-151 °C (lit.)[5][7]
Density 1.684 g/mL at 25 °C (lit.)[7]
Refractive Index (n20/D) 1.586 (lit.)[7]

Purification Parameters

Purification MethodKey ParametersExpected Purity
Vacuum Distillation - Pressure: 7-15 mmHg- Collection Temperature: 58-62 °C at 7 kPa (approx. 52.5 mmHg)[2][5]>98%[2][5]
Flash Column Chromatography - Stationary Phase: Silica Gel (60 Å, 230-400 mesh)[3]- Mobile Phase: n-Hexane or Hexane/DCM mixture[3]>99%

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for removing non-volatile impurities or those with boiling points significantly different from this compound.

  • Setup: Assemble a vacuum distillation apparatus with a fractionating column. Ensure all glassware is dry and joints are properly sealed.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure for this compound (e.g., 58-62°C at 7 kPa).[2][5] Discard any initial forerun.

  • Storage: Store the purified, colorless liquid under an inert atmosphere in a cool, dark place.[5][7]

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for separating this compound from impurities with similar polarities.

  • TLC Analysis: Determine an appropriate solvent system using TLC. For this compound, pure n-hexane is often a good starting point.[3] The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing:

    • Place a plug of cotton or glass wool at the bottom of a glass chromatography column.

    • Add a small layer of sand.

    • Dry pack the column with silica gel, gently tapping the sides to ensure even packing.

    • Add another layer of sand on top of the silica gel.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chosen eluent (e.g., n-hexane).

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, maintaining a constant flow rate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_workflow Purification Workflow for Crude this compound Crude Crude this compound Analysis Analyze Impurity Profile (TLC/GC) Crude->Analysis Decision Choose Purification Method Analysis->Decision Distillation Vacuum Distillation Decision->Distillation Non-volatile or high boiling impurities Chromatography Flash Column Chromatography Decision->Chromatography Isomeric or similarly polar impurities Purity_Check Purity Analysis (GC/NMR) Distillation->Purity_Check Chromatography->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product

Caption: General workflow for the purification of crude this compound.

G cluster_troubleshooting Troubleshooting Purification Issues Start Purification Attempt Check_Purity Is the product pure? Start->Check_Purity Check_Yield Is the yield acceptable? Check_Purity->Check_Yield Yes Impure Product is Impure Check_Purity->Impure No Success Successful Purification Check_Yield->Success Yes Low_Yield Yield is Low Check_Yield->Low_Yield No Optimize_Method Optimize Purification Method (e.g., change eluent, check vacuum) Impure->Optimize_Method Check_Losses Investigate Product Loss (e.g., leaks, incomplete elution) Low_Yield->Check_Losses Optimize_Method->Start Check_Losses->Start

Caption: Decision tree for troubleshooting common purification problems.

References

Overcoming initiation problems in 2-Bromothiophene Grignard reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming initiation problems in 2-Bromothiophene (B119243) Grignard reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the formation of 2-thienylmagnesium bromide.

Q1: My Grignard reaction is not initiating. What are the common causes and how can I fix it?

A1: Failure to initiate is the most common problem and is almost always due to one of two factors: the presence of moisture or an inactive magnesium surface.

  • Presence of Moisture: Grignard reagents are extremely reactive with water.[1][2] Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere (nitrogen or argon) or by oven-drying.[1] Solvents must be anhydrous.[2][3]

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating layer of magnesium oxide on their surface which prevents the reaction from starting.[4] Activating the magnesium is crucial.[1]

Q2: How can I activate the magnesium turnings?

A2: Several methods can be used to activate the magnesium surface and expose fresh metal:

  • Chemical Activation:

    • Iodine: Add a small crystal of iodine to the flask with the magnesium.[1][5] A purple vapor will be observed upon gentle warming, and the color will fade as the reaction begins.[1][6]

    • 1,2-Dibromoethane (B42909): A few drops of 1,2-dibromoethane can be added.[2][4] The observation of ethylene (B1197577) bubbles indicates the activation is successful.[4][7]

    • Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard solution can help initiate the reaction.[4]

  • Mechanical Activation:

    • Gently crushing the magnesium turnings with a dry glass stirring rod can help break the oxide layer.[4]

    • Stirring the magnesium turnings vigorously overnight under an inert atmosphere can also lead to activation.

Q3: The reaction starts but then stops, or the yield is very low. What could be the issue?

A3: This is often due to side reactions or impure reagents.

  • Wurtz Coupling: A common side reaction is the formation of bithiophene, which occurs when the newly formed Grignard reagent reacts with unreacted this compound.[1] To minimize this, add the this compound solution slowly and dropwise to maintain a low concentration in the reaction mixture.[1]

  • Purity of this compound: Impurities in the this compound can inhibit the reaction.[2] Using freshly distilled this compound is recommended.[2]

  • Solvent Choice: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential as they solvate and stabilize the Grignard reagent.[2] THF is often preferred for its higher stabilization of ions.[8]

Q4: What is the optimal temperature for initiating and running the reaction?

A4: Temperature control is a key factor.

  • Initiation: Gentle warming may be necessary to start the reaction, especially if activators are used.[1]

  • Reaction Progression: The reaction is exothermic.[7] Once initiated, a gentle reflux should be maintained.[1][2] If the reaction becomes too vigorous, it can be controlled by the rate of addition of this compound and, if necessary, by cooling the reaction flask.[2] Excessively high temperatures can increase the rate of side reactions.[2]

Quantitative Data Summary

While precise yields are highly dependent on specific reaction conditions and scale, the following table summarizes the qualitative impact of key parameters on the yield of the this compound Grignard reaction.

ParameterConditionImpact on YieldRationale
Moisture Presence of waterDrastic DecreaseGrignard reagent is a strong base and is quenched by protic sources.[2]
Magnesium Surface Oxidized (inactive)No or Low YieldThe reaction cannot initiate on the magnesium oxide layer.[4]
Magnesium Activation Use of Iodine or 1,2-DibromoethaneSignificant IncreaseActivators expose fresh magnesium surface, facilitating the reaction.[1][4]
Rate of Addition Too FastDecreaseIncreases the likelihood of the Wurtz coupling side reaction.[2]
Rate of Addition Slow, DropwiseIncreaseMaintains a low concentration of this compound, minimizing side reactions.[1]
Temperature Too LowNo or Slow ReactionInsufficient energy to overcome the activation barrier for initiation.[2]
Temperature Gentle RefluxOptimalPromotes the formation of the Grignard reagent.[2]
Temperature Too HighDecreaseIncreases the rate of undesirable side reactions.[2]
Solvent Anhydrous THF or Diethyl EtherEssential for YieldSolvates and stabilizes the Grignard reagent.[2]
Solvent Protic Solvents (e.g., ethanol)No YieldThe Grignard reagent will be protonated and destroyed.[2]

Experimental Protocols

Detailed Methodology for the Preparation of 2-Thienylmagnesium Bromide

1. Apparatus Setup:

  • Assemble a three-necked, round-bottom flask that has been oven-dried or flame-dried and cooled under a stream of dry nitrogen or argon.[1]

  • Equip the flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.[1]

2. Reagent Preparation:

  • Place magnesium turnings (1.2 equivalents) into the reaction flask.[1][5]

  • Add a small crystal of iodine as an activator.[1][5]

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).[1]

3. Reaction Initiation and Execution:

  • Gently warm the flask containing the magnesium and iodine under a nitrogen atmosphere until the purple vapor of iodine is observed. Allow it to cool.[1]

  • Add enough anhydrous THF to the flask to cover the magnesium turnings.[1]

  • Add a small portion of the this compound solution from the dropping funnel to initiate the reaction. Initiation is indicated by bubbling and a color change.[1]

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[1][2]

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.[1]

4. Quenching and Workup (Example with Formaldehyde):

  • Cool the prepared Grignard reagent in an ice bath.

  • Slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.[1][5]

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

Visualizations

Grignard_Troubleshooting_Workflow start Start: Grignard Reaction Fails to Initiate check_moisture Check for Moisture? - Oven/flame-dried glassware? - Anhydrous solvent? start->check_moisture dry_system Action: Rigorously Dry Glassware & Use Anhydrous Solvent check_moisture->dry_system Yes check_mg_surface Check Magnesium Surface? - Shiny turnings? - Freshly opened bottle? check_moisture->check_mg_surface No dry_system->check_mg_surface activate_mg Action: Activate Magnesium - Add Iodine crystal - Add 1,2-dibromoethane - Crush turnings check_mg_surface->activate_mg No retry_initiation Retry Initiation check_mg_surface->retry_initiation Yes activate_mg->retry_initiation reaction_starts Reaction Initiates Successfully retry_initiation->reaction_starts low_yield Problem: Low Yield or Reaction Stops reaction_starts->low_yield If problem persists check_addition_rate Check Addition Rate of this compound? low_yield->check_addition_rate slow_addition Action: Add this compound Slowly and Dropwise check_addition_rate->slow_addition Too Fast check_temp Check Temperature Control? check_addition_rate->check_temp Optimal slow_addition->check_temp maintain_reflux Action: Maintain Gentle Reflux check_temp->maintain_reflux Not Optimal check_reagent_purity Check Reagent Purity? check_temp->check_reagent_purity Optimal maintain_reflux->check_reagent_purity distill_halide Action: Purify/Distill this compound check_reagent_purity->distill_halide Impurities Suspected success Successful Grignard Formation check_reagent_purity->success Pure distill_halide->success

Caption: Troubleshooting workflow for this compound Grignard reactions.

Grignard_Formation_and_Inhibition cluster_main Desired Grignard Formation Pathway cluster_inhibition Inhibition & Side Reactions ThBr This compound (Th-Br) Grignard 2-Thienylmagnesium Bromide (Th-MgBr) ThBr->Grignard Wurtz Wurtz Coupling Product (Bithiophene) ThBr->Wurtz reacts with Mg Magnesium (Mg) Mg->Grignard MgO Magnesium Oxide (MgO) Passivating Layer Mg->MgO surface oxidation Solvent Anhydrous Ether (THF) Solvent->Grignard stabilizes Grignard->Wurtz ThH Thiophene (Th-H) Quenched Product Grignard->ThH H2O Water (H₂O) H2O->ThH quenches

Caption: Grignard reagent formation and common inhibition pathways.

References

Technical Support Center: Optimizing Catalyst Loading for 2-Bromothiophene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize catalyst loading for 2-bromothiophene (B119243) cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A1: For many standard applications involving aryl bromides like this compound, a palladium catalyst loading of 1-5 mol% is a common starting point.[1][2] However, this can range from as low as 0.01 mol% for highly active catalysts to as high as 10 mol% for more challenging couplings.[3]

Q2: How does catalyst loading impact the outcome of my this compound cross-coupling reaction?

A2: Catalyst loading is a critical parameter that directly influences the reaction rate, yield, and overall efficiency.

  • Higher Loading: Generally leads to a faster reaction and can improve the yield for less reactive substrates. However, it also increases costs and the potential for side reactions. Higher residual metal content can also complicate product purification.[3]

  • Lower Loading: Is more cost-effective and sustainable, resulting in a higher turnover number (TON). If the loading is too low, the reaction may be slow, incomplete, or fail to proceed, particularly if catalyst deactivation occurs.[3]

Q3: My reaction is sluggish or stalls completely. What are the first steps to troubleshoot this issue?

A3: If you observe low or no conversion, consider the following troubleshooting steps:

  • Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).[3]

  • Verify Catalyst Activity: Ensure you are using a fresh batch of catalyst or a reliable precatalyst. Palladium(II) sources may require a pre-activation step to generate the active Pd(0) species.[4]

  • Ensure Inert Atmosphere: Cross-coupling reactions are sensitive to oxygen. Thoroughly degas your solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[4][5]

  • Check Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst.[5]

Q4: I am observing significant homocoupling of my boronic acid (in Suzuki reactions) or organostannane (in Stille reactions). How can I minimize this side reaction?

A4: Homocoupling is a common side reaction.[6] To mitigate it:

  • Ensure an Inert Atmosphere: Oxygen can promote homocoupling. Rigorous degassing and maintaining an inert atmosphere are crucial.[7]

  • Controlled Addition: Slow addition of the boronic acid or organostannane can minimize its concentration at any given time, reducing the rate of homocoupling.[5]

  • Optimize Catalyst System: Screening different palladium sources and ligands may be necessary, as some are more prone to promoting homocoupling.[5]

  • Consider Copper-Free Conditions (for Sonogashira-type couplings): If applicable, switching to a copper-free protocol can reduce homocoupling of the alkyne partner.[3]

Q5: What are the signs of catalyst deactivation, and how can I prevent it?

A5: A common sign of palladium catalyst deactivation is the formation of "palladium black," a black precipitate of palladium metal.[3] This indicates that the active Pd(0) species has agglomerated and is no longer catalytically active. To prevent this:

  • Use Robust Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These stabilize the Pd(0) species and prevent agglomeration.[3][5]

  • Maintain an Inert Atmosphere: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[5]

Data Summary Tables

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Bromothiophenes
ParameterConditionReference(s)
Thiophene Substrate This compound derivative[1][8]
Coupling Partner Arylboronic acid[1]
Catalyst Pd(PPh₃)₄[1][8]
Catalyst Loading 2.5 - 4 mol%[1][8]
Base K₃PO₄ or Na₂CO₃ (2 equivalents)[1][8]
Solvent 1,4-Dioxane (B91453)/H₂O or Toluene[1][8]
Temperature 90 °C[1][8]
Reaction Time 12 hours[1][8]
Typical Yield 60 - 90%[8]
Table 2: Typical Reaction Parameters for Stille Coupling of a this compound Derivative
ParameterConditionReference(s)
Thiophene Substrate 2-Bromo-5-(2-ethylhexyl)thiophene[8]
Coupling Partner Aryl-tributylstannane[8]
Catalyst Pd(PPh₃)₄[8]
Catalyst Loading 2 - 5 mol%[8]
Solvent Toluene or DMF[8]
Temperature 80 - 110 °C[8]
Reaction Time 12 - 24 hours[8]
Typical Yield 70 - 95%[8]
Table 3: Typical Reaction Parameters for Heck Reaction of a Bromothiophene Derivative
ParameterConditionReference(s)
Thiophene Substrate 2-Bromo-5-(2-ethylhexyl)thiophene[1]
Coupling Partner Alkene (1.5 equivalents)[1]
Catalyst Pd(OAc)₂[1][2]
Catalyst Loading 1 - 5 mol%[2]
Ligand PPh₃[1]
Base Triethylamine or Potassium Carbonate[1]
Solvent DMF or Acetonitrile[1][2]
Temperature 80 - 140 °C[2]
Reaction Time 4 - 24 hours[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (2.5 mol%)

  • Potassium Phosphate (K₃PO₄) (2 equivalents)

  • Anhydrous 1,4-Dioxane and degassed water (4:1 ratio)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.[1]

  • Add the Pd(PPh₃)₄ catalyst.[1]

  • Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.[1]

  • Add the anhydrous 1,4-dioxane and degassed water mixture via syringe.[1]

  • Heat the reaction mixture to 90°C and stir for 12 hours.[1]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction to room temperature.[1]

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[1]

Protocol 2: Stille Coupling of this compound

This protocol is a general procedure based on established methods for halo-aromatics.[8]

Materials:

  • 2-Bromo-5-(2-ethylhexyl)thiophene (1.0 eq)

  • Aryl-tributylstannane (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Anhydrous Toluene or DMF

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-5-(2-ethylhexyl)thiophene and the aryl-tributylstannane.[8]

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the anhydrous solvent (Toluene or DMF).

  • Heat the reaction mixture to 110°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The work-up often involves removing the tributyltin by-products, which can be achieved by washing with a saturated aqueous solution of KF or by column chromatography.[9]

Visualizations

Experimental_Workflow prep Reagent Preparation (Dry Solvents, Degas) setup Reaction Setup (Inert Atmosphere) prep->setup reagents Add this compound, Coupling Partner, Base setup->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst reaction Heat & Stir catalyst->reaction monitor Monitor Progress (TLC, GC/LC-MS) reaction->monitor workup Work-up & Quench monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Workflow start Low Yield Observed q1 Catalyst Issues? start->q1 q2 Suboptimal Conditions? q1->q2 No a1 Action: - Increase catalyst loading - Use fresh catalyst/precatalyst - Ensure rigorous degassing q1->a1 Yes q3 Reagent Purity? q2->q3 No a2 Action: - Increase temperature - Screen different bases/solvents - Check ligand choice q2->a2 Yes a3 Action: - Purify starting materials - Use dry, degassed solvents q3->a3 Yes

Caption: A logical workflow for troubleshooting low yields.[5]

Catalytic_Cycle pd0 Pd(0)L_n pd2_complex R1-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (R1-X) transmetal R1-Pd(II)L_n-R2 pd2_complex->transmetal Transmetalation (R2-M) transmetal->pd0 Reductive Elimination (R1-R2)

Caption: A simplified diagram of a general cross-coupling catalytic cycle.

References

Preventing homocoupling in reactions with 2-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent homocoupling in reactions involving 2-bromothiophene (B119243).

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound cross-coupling reactions?

A1: Homocoupling is an undesired side reaction where two molecules of a reactant couple with themselves instead of the intended cross-coupling partner. In reactions with this compound, this can result in the formation of 2,2'-bithiophene (B32781) from the coupling of two this compound molecules, or the formation of a symmetrical biaryl from the coupling of two molecules of the coupling partner (e.g., a boronic acid in a Suzuki reaction). This side reaction reduces the yield of the desired product and complicates purification.[1][2]

Q2: What are the primary causes of this compound homocoupling?

A2: The primary causes of homocoupling involving this compound and its coupling partners include:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative coupling of reaction intermediates.[1][3][4][5]

  • Palladium(II) Species: The presence of Pd(II) species, either from using a Pd(II) precatalyst or from the oxidation of the active Pd(0) catalyst, can mediate the homocoupling of organoboron reagents in Suzuki reactions.[1][6][7][8]

  • Catalyst and Ligand Choice: An inappropriate choice of catalyst or ligand can lead to a less efficient catalytic cycle for the desired cross-coupling, allowing side reactions like homocoupling to become more prominent.[2][9]

  • Reaction Conditions: Suboptimal reaction conditions, such as high temperatures or an unsuitable base or solvent, can also increase the rate of homocoupling.[2][10]

Q3: How does the reactivity of the C-Br bond in this compound affect homocoupling?

A3: The carbon-bromine bond at the α-position (C2) of the thiophene (B33073) ring is generally more reactive than a C-Br bond at the β-position (C3). This is due to the higher electrophilicity of the α-carbon and stabilization of the transition state during the oxidative addition step in palladium-catalyzed reactions. While this enhanced reactivity is beneficial for the desired cross-coupling, it can also potentially increase the rate of side reactions like homocoupling if the reaction conditions are not carefully controlled.

Troubleshooting Guides

Issue 1: Significant formation of 2,2'-bithiophene is observed.

This issue points towards the homocoupling of this compound itself. Below is a workflow to troubleshoot this problem.

G start High 2,2'-Bithiophene Formation q1 Are you using a Pd(0) or Pd(II) precatalyst? start->q1 sol1a Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3). q1->sol1a Using Pd(II) q2 Is the reaction rigorously degassed? q1->q2 Using Pd(0) or issue persists sol1b If using Pd(II), add a mild reducing agent (e.g., potassium formate). sol1a->sol1b sol1b->q2 sol2 Improve degassing: Use freeze-pump-thaw cycles or sparge with inert gas for 15-30 min. q2->sol2 No/Insufficiently q3 What type of ligand are you using? q2->q3 Yes sol2->q3 sol3 Screen bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to accelerate reductive elimination. q3->sol3 Simple phosphine (e.g., PPh3) q4 Have you optimized the base and solvent? q3->q4 Bulky ligand or issue persists sol3->q4 sol4 Screen different bases (e.g., K3PO4, Cs2CO3) and ensure anhydrous solvents are used where appropriate. q4->sol4 Not yet G start High Boronic Acid Homocoupling q1 Is the reaction mixture thoroughly deoxygenated? start->q1 sol1 Rigorously degas all solvents and reagents. Perform the reaction under a strict inert atmosphere (N2 or Ar). q1->sol1 No/Unsure q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2a Consider switching to a Pd(0) precatalyst like Pd(PPh3)4. q2->sol2a Yes q3 Is the boronic acid stable? q2->q3 No sol2b Add 1-2 equivalents of a mild reducing agent such as potassium formate. sol2a->sol2b sol2b->q3 sol3 Use more stable boronic acid derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates. q3->sol3 Prone to decomposition

References

Removing 2,5-dibromothiophene impurity from 2-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-bromothiophene (B119243), specifically focusing on the removal of the common impurity, 2,5-dibromothiophene (B18171).

Frequently Asked Questions (FAQs)

Q1: Why is 2,5-dibromothiophene a common impurity in this compound synthesis?

A1: During the bromination of thiophene, the reaction can sometimes proceed further than desired, leading to the formation of the disubstituted product, 2,5-dibromothiophene, alongside the desired monosubstituted this compound.[1][2][3][4] The reaction conditions, such as the stoichiometry of the brominating agent and reaction time, can influence the relative amounts of these products.

Q2: What are the primary methods for removing 2,5-dibromothiophene from this compound?

A2: The two most effective and commonly employed methods for this purification are fractional distillation and column chromatography. The choice between these methods often depends on the scale of the purification, the required purity of the final product, and the available equipment.

Q3: Is recrystallization a viable method for this separation?

A3: Recrystallization is generally not a suitable method for separating this compound and 2,5-dibromothiophene. Both compounds are liquids at or near room temperature, which makes crystallization challenging.

Q4: How can I monitor the purity of my this compound during the purification process?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent analytical technique for monitoring the separation of this compound and 2,5-dibromothiophene.[2] It allows for the quantification of the relative amounts of each compound in different fractions, thereby assessing the efficiency of the purification.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound and 2,5-dibromothiophene.

  • Possible Cause: Insufficient column efficiency.

    • Solution: Employ a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux column, Raschig rings) to increase the number of theoretical plates.[3] A 40cm Widmer column has been noted for the purification of this compound.

  • Possible Cause: Distillation rate is too high.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. A distillation rate of 1-2 drops per second is often recommended. Wrapping the distillation column with glass wool or aluminum foil can help maintain a proper temperature gradient.[3]

  • Possible Cause: Fluctuating pressure in vacuum distillation.

    • Solution: Ensure all connections in the vacuum distillation setup are airtight. Use a reliable vacuum pump and a pressure gauge to monitor and maintain a constant pressure.

Issue 2: Low yield of purified this compound.

  • Possible Cause: Hold-up in the distillation column.

    • Solution: Choose a column with a lower hold-up volume, especially for smaller scale purifications.

  • Possible Cause: Thermal decomposition of the product.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the compounds and minimize the risk of thermal degradation.

Column Chromatography

Issue 1: Co-elution of this compound and 2,5-dibromothiophene.

  • Possible Cause: Inappropriate eluent polarity.

    • Solution: Since both compounds are relatively non-polar, start with a non-polar eluent such as hexane. To improve separation, a very shallow gradient of a slightly more polar co-solvent (e.g., toluene (B28343) or dichloromethane) can be slowly introduced.[5]

  • Possible Cause: Incorrect stationary phase.

    • Solution: Silica (B1680970) gel is a common choice. However, for halogenated compounds that may be sensitive to acidic conditions, using deactivated silica gel or a neutral stationary phase like alumina (B75360) can prevent product degradation and improve separation.[6]

Issue 2: Tailing of peaks during elution.

  • Possible Cause: The sample is too concentrated.

    • Solution: Dilute the sample in the eluent before loading it onto the column.

  • Possible Cause: Interaction of the compounds with the stationary phase.

    • Solution: As mentioned, using a deactivated stationary phase can mitigate unwanted interactions.

Data Presentation

The following table summarizes the purity and yield of this compound obtained after purification by vacuum rectification as reported in various synthesis protocols.

Initial Reactants Purification Method Reported Purity of this compound Reported Yield Reference
Thiophene, Methylene dichloride, Pyridine, Hydrogen peroxide, BromineVacuum Rectification99.3%91.29%[1]
Thiophene, Methylene dichloride, Pyridine, Hydrogen peroxide, BromineVacuum Rectification99.2%88.96%[1]
Thiophene, Carbon tetrachloride, Bromine, Hydrobromic acidReduced Pressure Distillation98.4%88.1%[7]

Experimental Protocols

Fractional Vacuum Distillation

This protocol is a general guideline for the purification of this compound from a mixture containing 2,5-dibromothiophene.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source and gauge

  • Heating mantle

Procedure:

  • Assemble the fractional vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Place the crude this compound mixture into the round-bottom flask.

  • Slowly and carefully apply vacuum to the system, reducing the pressure to the desired level (e.g., 7-15 kPa).

  • Begin heating the distillation flask gently with the heating mantle.

  • Observe the temperature on the thermometer. The vapor of the lower-boiling this compound will rise through the column first.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure (e.g., 58-62°C at 7 kPa).[7]

  • Once the temperature begins to rise significantly, change the receiving flask to collect the intermediate fraction.

  • The higher-boiling 2,5-dibromothiophene will remain in the distillation flask or distill at a much higher temperature.

  • Analyze the collected fractions for purity using a suitable analytical method like GC-MS.

Preparative Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound mixture

  • Silica gel (or neutral alumina)

  • Hexane (or other suitable non-polar solvent)

  • Toluene or Dichloromethane (B109758) (for gradient elution)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in hexane.

  • Dissolve the crude this compound mixture in a minimal amount of hexane.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with hexane, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) or GC-MS to track the elution of the compounds.

  • If separation is not optimal, a shallow gradient of a slightly more polar co-solvent (e.g., 0.5-2% toluene or dichloromethane in hexane) can be introduced to improve the resolution.

  • Combine the fractions containing pure this compound.

  • Remove the solvent under reduced pressure to obtain the purified product.

Visualization

PurificationWorkflow Decision Workflow for Purifying this compound start Crude this compound (contains 2,5-dibromothiophene) scale_check Assess Scale of Purification start->scale_check large_scale Large Scale (> 5g) scale_check->large_scale Large small_scale Small Scale (< 5g) or High Purity Required scale_check->small_scale Small / High Purity distillation Fractional Vacuum Distillation large_scale->distillation chromatography Preparative Column Chromatography small_scale->chromatography analysis Purity Analysis (GC-MS) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity Met reprocess Reprocess Impure Fractions analysis->reprocess Purity Not Met reprocess->scale_check

Caption: Workflow for selecting a purification method for this compound.

References

Stability of 2-Bromothiophene under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-bromothiophene (B119243). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed, light-resistant container, preferably an amber glass bottle, under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a refrigerator at 2-8°C (36-46°F) in a dry, well-ventilated area designated for flammable liquids.[1][2] Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]

Q2: Is this compound stable under acidic or basic conditions?

A2: this compound is generally not stable in the presence of strong bases, which can promote decomposition or side reactions.[3] While it is more tolerant of acidic conditions, strong acids should also be used with caution. The thiophene (B33073) ring itself is susceptible to degradation under harsh acidic or basic environments. For reactions requiring a base, weaker inorganic bases (e.g., Na₂CO₃, K₂CO₃) or hindered organic bases are generally preferred over strong hydroxides or alkoxides.

Q3: What is the thermal and photochemical stability of this compound?

A3: The product is chemically stable under standard ambient conditions (room temperature). However, it is a flammable liquid with a flash point of 52°C (125.6°F), and its vapors can form explosive mixtures with air upon intense warming. Photochemically, brominated aromatic compounds can be susceptible to degradation under UV irradiation, which can lead to C-Br bond cleavage.[4] Therefore, it is advisable to protect reactions from direct light.[5]

Q4: What are the primary reactivity characteristics of this compound?

A4: this compound is a key intermediate in organic synthesis. The bromine atom at the 2-position is readily displaced or activated for various transformations. It is particularly well-suited for:

  • Metal-Halogen Exchange: Reacts rapidly with organolithium reagents (like n-BuLi or t-BuLi) at low temperatures to form 2-thienyllithium (B1198063).[6]

  • Grignard Reagent Formation: Reacts with magnesium metal to form the corresponding Grignard reagent, 2-thienylmagnesium bromide.[7]

  • Palladium-Catalyzed Cross-Coupling Reactions: It is an excellent substrate for reactions like Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, generally showing higher reactivity than its 3-bromo isomer.[6][8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during common reactions involving this compound.

Issue 1: Low Yield or Failure in Grignard Reagent Formation

Symptom: The reaction between this compound and magnesium turnings fails to initiate or results in a low yield of the Grignard reagent, often with the formation of a white precipitate (Wurtz coupling byproduct).

Potential Cause Troubleshooting Action & Explanation
Inactive Magnesium Surface The surface of magnesium turnings is often passivated by a layer of magnesium oxide (MgO). Solution: Activate the magnesium prior to adding this compound. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the turnings in the flask under an inert atmosphere to expose a fresh surface.[9]
Presence of Moisture Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source, leading to the formation of thiophene.[10] Solution: Rigorously dry all glassware (e.g., flame-dry under vacuum or oven-dry at >120°C). Use anhydrous solvents, freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone). Ensure the this compound is anhydrous.
Wurtz Coupling Side Reaction The formed Grignard reagent can react with unreacted this compound to form a dimer. This is a common side reaction.[11] Solution: Maintain dilute conditions by adding the this compound solution slowly (dropwise) to the suspension of activated magnesium. This keeps the concentration of the halide low relative to the magnesium surface.
Reaction Temperature Too High While some initial gentle heating may be required for initiation, excessively high temperatures can accelerate side reactions. Solution: Once initiated, the reaction is often exothermic. Maintain a controlled temperature, for example, by using a water bath to manage the reaction rate.
Issue 2: Debromination during Metal-Halogen Exchange (Lithiation)

Symptom: After adding an organolithium reagent (e.g., n-BuLi) and quenching with an electrophile, a significant amount of thiophene (debrominated starting material) is recovered.

Potential Cause Troubleshooting Action & Explanation
Proton Source Contamination The generated 2-thienyllithium is a very strong base and will be rapidly protonated by even trace amounts of water, alcohols, or other acidic protons.[4][12] Solution: Ensure all glassware, solvents, and reagents (including the electrophile) are strictly anhydrous. Perform the reaction under a robust inert atmosphere (argon or nitrogen).
Reaction Temperature Too High While the lithium-halogen exchange is typically fast even at -78°C, allowing the reaction to warm prematurely can lead to side reactions or decomposition of the lithiated species. Solution: Maintain a very low temperature (e.g., -78°C using a dry ice/acetone bath) throughout the lithiation step and during the addition of the electrophile.[13]
Impure Organolithium Reagent Old or improperly stored n-BuLi can degrade, reducing its effective concentration and introducing impurities. Solution: Use a freshly titrated and properly stored organolithium reagent to ensure accurate stoichiometry.
Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki)

Symptom: A Suzuki-Miyaura coupling reaction between this compound and a boronic acid gives a low yield of the desired biaryl product.

Potential Cause Troubleshooting Action & Explanation
Catalyst Deactivation The palladium catalyst can be poisoned by impurities or deactivated through aggregation at high temperatures. Solution: Degas the reaction mixture thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles) to remove oxygen. Use high-purity reagents and solvents. Consider using a more robust catalyst system with specialized ligands (e.g., Buchwald or Herrmann-type catalysts).
Suboptimal Base or Solvent The choice of base and solvent system is critical for an efficient catalytic cycle, particularly for the transmetalation step. Solution: Screen different bases (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DME). An aqueous solution of an inorganic base is often effective.[6]
Homocoupling of Boronic Acid The boronic acid can undergo homocoupling (Glaser coupling), consuming the starting material. Solution: Ensure the reaction is free of oxygen, which can promote this side reaction. Adjusting the base or catalyst ligand may also suppress homocoupling.

Data & Protocols

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, highlighting its generally high reactivity.

EntryBromothiophene IsomerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95%
23-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90%
Data adapted from comparative analyses which indicate this compound is generally more reactive, facilitating faster oxidative addition.[6]
Experimental Protocol: Grignard Reagent Formation from this compound

Objective: To prepare 2-thienylmagnesium bromide for use in subsequent reactions.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Three-neck round-bottom flask, condenser, addition funnel, magnetic stirrer, and inert gas setup (Argon or N₂)

Procedure:

  • Setup: Assemble the glassware and flame-dry it under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

  • Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed. This indicates the activation of the magnesium surface.

  • Initiation: Add a small portion of anhydrous THF via syringe. In the addition funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add a small amount of this solution to the magnesium suspension. The reaction should initiate, evidenced by bubbling and a gentle reflux.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the resulting dark gray/brown solution at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The Grignard reagent is now ready for use in the next step.

Critical Safety Note: Grignard reactions are sensitive to air and moisture and can be highly exothermic. All operations must be performed under strictly anhydrous conditions and a positive pressure of an inert gas.[9][10]

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow reagent reagent process process analysis analysis product product sub_A This compound setup Assemble & Degas Reaction Vessel sub_A->setup sub_B Arylboronic Acid sub_B->setup catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->setup base Aqueous Base (e.g., Na2CO3) base->setup solvent Solvent (e.g., Toluene) solvent->setup reaction Heat Mixture (e.g., 80-100°C) setup->reaction Add Reagents quench Workup: Quench & Extract reaction->quench Cool to RT tlc Monitor by TLC/GC-MS reaction->tlc In-process control purify Purification (Column Chromatography) quench->purify final_product Final Product purify->final_product tlc->reaction char Characterization (NMR, MS) final_product->char

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart: Low Yield in Lithiation Reaction

Lithiation_Troubleshooting problem problem question question solution solution cause cause start Low Yield or Debromination q_anhydrous Were all reagents & glassware strictly anhydrous? start->q_anhydrous q_temp Was temp kept at -78°C throughout addition? q_anhydrous->q_temp Yes c_moisture Probable Cause: Quenching by protic impurities q_anhydrous->c_moisture No q_buli Was BuLi reagent recently titrated? q_temp->q_buli Yes c_temp Probable Cause: Side reactions at higher temperatures q_temp->c_temp No c_buli Probable Cause: Inaccurate stoichiometry due to degraded BuLi q_buli->c_buli No end_node Re-run Experiment q_buli->end_node Yes s_dry Solution: Flame-dry glassware. Use freshly distilled solvents. c_moisture->s_dry s_temp Solution: Ensure robust cooling bath. Add electrophile slowly at -78°C. c_temp->s_temp s_buli Solution: Titrate BuLi before use or use a new bottle. c_buli->s_buli s_dry->end_node s_temp->end_node s_buli->end_node

Caption: A logical flowchart for troubleshooting low-yield lithiation reactions.

References

Troubleshooting guide for incomplete 2-Bromothiophene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during chemical reactions involving 2-bromothiophene (B119243), targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Topic 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or incomplete. What are the common causes?

A1: Incomplete Suzuki coupling reactions are a frequent challenge. The root cause often lies with the catalyst system, reaction conditions, or reagent quality.

  • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by trace amounts of oxygen, rendering it inactive. Ensure your solvents and reagents are properly degassed.[1] Phosphine ligands are also susceptible to oxidation, which prevents them from coordinating with the palladium center.[1]

  • Suboptimal Base: The base is critical for the transmetalation step.[2] The choice and purity of the base are vital. For instance, using potassium phosphate (B84403) (K₃PO₄) may require a small amount of water to be effective in anhydrous couplings.[3] Insufficient base (typically 1.5 - 3.0 equivalents are needed) can also stall the reaction.[1]

  • Poor Reagent Quality: The purity of your this compound and boronic acid is crucial. Impurities can interfere with the catalyst.[4] Boronic acids can degrade over time, a process known as deborylation, which is accelerated by the reaction conditions.[5]

  • Temperature Issues: Many Suzuki couplings require heating to proceed at an adequate rate.[1] However, excessive temperatures can lead to catalyst decomposition and an increase in side reactions.

  • Electronic Effects: The bromine at the C2 (α) position of the thiophene (B33073) ring is generally more reactive than a bromine at the C3 (β) position due to higher electrophilicity and stabilization of the transition state during oxidative addition.[6] However, electron-donating groups elsewhere on the ring can decrease the reactivity of the C-Br bond.[3]

Q2: I'm observing significant homocoupling of my boronic acid and/or debromination of this compound. How can I minimize these side reactions?

A2: Homocoupling and debromination are common side reactions that reduce the yield of the desired product.

  • Minimizing Homocoupling: The primary cause of boronic acid homocoupling is the presence of oxygen.[1] Rigorous degassing of your reaction mixture is the most effective preventative measure. Using a direct Pd(0) source, like Pd(PPh₃)₄, instead of a Pd(II) precatalyst that is reduced in situ, can also mitigate this issue.[1]

  • Preventing Debromination: Reductive dehalogenation can occur, especially at elevated temperatures or with certain catalyst and base combinations.[7] Optimizing the reaction temperature and screening different ligands and bases can help identify conditions that favor cross-coupling over debromination.

Topic 2: Grignard Reagent Formation

Q1: My Grignard reaction with this compound fails to initiate. What should I check?

A1: The initiation of a Grignard reaction is highly sensitive to the experimental setup and reagent quality.[8]

  • Magnesium Surface Passivation: Magnesium turnings are often coated with a layer of magnesium oxide (MgO) that prevents the reaction from starting.[9] This layer must be activated. Common activation methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings under an inert atmosphere.[9]

  • Presence of Moisture: Grignard reagents are extremely potent bases and are readily quenched by protic sources like water.[7][8] All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and solvents must be anhydrous.[9][10] The reaction must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[10][11]

  • Low Reactivity: Gentle warming may be necessary to initiate the reaction, but caution is advised to prevent a runaway reaction.[9]

Q2: The yield of my 2-thienylmagnesium bromide is low, and I'm seeing bithiophene as a major byproduct. Why is this happening?

A2: Low yields are often due to side reactions, primarily Wurtz-type coupling.[8]

  • Wurtz Coupling: This occurs when the newly formed Grignard reagent reacts with unreacted this compound to form 2,2'-bithiophene.[8] To minimize this, add the this compound solution slowly and dropwise to the magnesium suspension. This keeps the concentration of the halide low, favoring Grignard formation over the coupling side reaction.[8][9]

  • Incomplete Reaction: Ensure all the magnesium has been consumed. If the reaction stalls, gentle reflux may be required to drive it to completion.[9]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound derivatives with various arylboronic acids, providing a starting point for optimization.

SubstrateArylboronic AcidCatalyst (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)Reference
2,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (6)K₃PO₄ (4.0)1,4-Dioxane/H₂O90~85%[12]
2,5-Dibromo-3-hexylthiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄ (4.0)1,4-Dioxane/H₂O90~88%[12]
2,5-Dibromo-3-hexylthiophene4-Formylphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄ (4.0)1,4-Dioxane/H₂O90~75%[12]
4,5-Dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene/EtOH/H₂O80High[6]
This compoundPhenylboronic acidPd(II)-complex C4 (0.01)K₂CO₃ (2.0)H₂O100~95%[13]

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a representative example for the coupling of a brominated thiophene with an arylboronic acid.[6]

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv).[12]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-6 mol%) and any additional ligands.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).[6][12]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.[12][13]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[2]

Protocol 2: Grignard Reagent Formation from this compound

This protocol outlines the formation of 2-thienylmagnesium bromide.[9]

  • Setup: Place magnesium turnings (1.2 equiv) in a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Activation: Add a small amount of anhydrous THF to just cover the magnesium. Add a crystal of iodine and gently warm the flask with a heat gun until the purple color disappears to activate the magnesium.[9] Allow the flask to cool.

  • Addition: Prepare a solution of this compound (1.0 equiv) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension to initiate the reaction.

  • Reaction: Once initiated (indicated by gentle bubbling and a grayish color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[9]

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional hour to ensure the magnesium is fully consumed.[9] The resulting Grignard reagent is ready for use.

Visual Guides

Troubleshooting_Workflow start Incomplete Reaction or Low Yield reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions catalyst_issues Investigate Catalyst System start->catalyst_issues reagent_purity Purity of this compound? (>98%) reagent_quality->reagent_purity Purity temp_check Temperature Optimal? reaction_conditions->temp_check Parameters catalyst_activity Catalyst/Ligand Active? catalyst_issues->catalyst_activity Activity partner_purity Purity of Coupling Partner? (e.g., Boronic Acid) reagent_purity->partner_purity Yes purify_reagents Solution: Purify/Purchase New Reagents reagent_purity->purify_reagents No solvent_quality Solvents Anhydrous & Degassed? partner_purity->solvent_quality Yes partner_purity->purify_reagents No solvent_quality->purify_reagents No, improve drying/degassing conc_check Concentration Correct? temp_check->conc_check Yes adjust_temp Solution: Adjust Temperature (Increase cautiously) temp_check->adjust_temp No stirring_check Stirring Efficient? conc_check->stirring_check Yes adjust_conc Solution: Adjust Concentration conc_check->adjust_conc No base_check Base Choice/Amount Correct? catalyst_activity->base_check Yes new_catalyst Solution: Use Fresh Catalyst/Ligand catalyst_activity->new_catalyst No/Unsure atmosphere_check Inert Atmosphere Maintained? base_check->atmosphere_check Yes change_base Solution: Screen Different Bases or Check Stoichiometry base_check->change_base No improve_degassing Solution: Improve Degassing Technique atmosphere_check->improve_degassing No

Caption: Troubleshooting workflow for incomplete this compound reactions.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂(X) (R¹ = 2-thienyl, X = Br) oxidative_addition->pd_complex  Problem Area:  Slow if C-Br bond  is not activated transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂(R²) (R² = Aryl group) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Desired Product) reductive_elimination->product reactants This compound (R¹X) + Ar-B(OH)₂ (R²M) reactants->oxidative_addition base_input Base (e.g., K₃PO₄) + M-X base_input->transmetalation  Problem Area:  Inefficient if base  is weak/impure

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Best practices for handling and storing light-sensitive 2-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing light-sensitive 2-Bromothiophene (B119243). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: this compound is a light-sensitive and air-sensitive compound that can degrade over time, leading to discoloration (yellowing or browning) and the formation of impurities. To ensure its long-term stability, it should be stored under the following conditions:

  • Temperature: 2-8°C in a refrigerator.[1]

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Light: In a dark or amber-colored bottle to protect it from light.[1]

  • Moisture: In a tightly sealed container to prevent moisture ingress.

Q2: My bottle of this compound has turned yellow/brown. Can I still use it?

A2: A yellow or brown discoloration indicates that the this compound has likely undergone some degradation. While it may still be usable for some applications, the impurities present could negatively impact your reaction, leading to lower yields or the formation of side products. It is highly recommended to purify the discolored reagent before use, especially for sensitive reactions like Grignard reagent formation or palladium-catalyzed cross-coupling reactions.

Q3: What are the common impurities found in degraded this compound?

Q4: What are the primary safety hazards associated with this compound?

A4: this compound is a hazardous chemical and should be handled with appropriate safety precautions. Key hazards include:

  • Fatal if swallowed.

  • Causes serious eye damage.

  • Flammable liquid and vapor.

  • Harmful in contact with skin or if inhaled.

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

Q5: How should I dispose of this compound waste?

A5: this compound and any contaminated materials should be disposed of as hazardous waste. Follow your institution's and local regulations for chemical waste disposal. Typically, this involves collecting the waste in a designated, sealed container and arranging for professional disposal. Do not pour this compound down the drain.[3]

Troubleshooting Guides

Grignard Reaction Issues with this compound

Q: I'm having trouble initiating the Grignard reaction with this compound. What are the common causes and solutions?

A: Difficulty in initiating a Grignard reaction is a common issue, often related to the quality of the reagents and the reaction setup. Here's a troubleshooting guide:

Potential Cause Troubleshooting Steps
Inactive Magnesium Surface The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction. Solution: Use fresh, shiny magnesium turnings. Activate the magnesium by gently crushing the turnings in the reaction flask (under an inert atmosphere) or by adding a small crystal of iodine. The disappearance of the iodine's purple color indicates activation.[4]
Presence of Moisture Grignard reagents are extremely sensitive to water. Even trace amounts of moisture in the glassware, solvent, or this compound can quench the reaction. Solution: Rigorously dry all glassware in an oven or by flame-drying under vacuum and cool under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. If the this compound has been opened previously, consider distilling it to remove any absorbed moisture.[4]
Impure this compound Impurities in the this compound can inhibit the reaction. Solution: If the this compound is discolored or has been stored for a long time, purify it by vacuum distillation before use.[4]
Low Reaction Temperature While the reaction can be exothermic, a certain activation energy is required for initiation. Solution: Gentle warming with a heat gun may be necessary to initiate the reaction. Once initiated, the reaction is typically self-sustaining and may require cooling to maintain a gentle reflux.[5]
Suzuki Coupling Reaction Issues with this compound

Q: My Suzuki coupling reaction with this compound is giving a low yield. What are the potential reasons and how can I improve it?

A: Low yields in Suzuki coupling reactions can be attributed to several factors, including the quality of the this compound and the reaction conditions.

Potential Cause Troubleshooting Steps
Poor Quality this compound Impurities in the this compound can poison the palladium catalyst. Solution: Purify the this compound by vacuum distillation.[4]
Catalyst Deactivation Sulfur-containing compounds are known to poison palladium catalysts. Since this compound is a sulfur-containing heterocycle, careful selection of the catalyst and ligands is important. Solution: Consider using a robust catalyst system known for its tolerance to sulfur-containing substrates. Increasing the catalyst loading may also help overcome partial deactivation.[4]
Incomplete Reaction The reaction may not have gone to completion. Solution: Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider increasing the temperature or adding a fresh portion of the catalyst.
Side Reactions Homocoupling of the boronic acid or debromination of the this compound can occur as side reactions. Solution: Optimize the reaction conditions, such as the base, solvent, and temperature, to favor the cross-coupling reaction.

Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₃BrS[6]
Molecular Weight163.04 g/mol [6]
AppearanceColorless to light yellow liquid[7]
Boiling Point149-151 °C[8]
Melting Point-10 °C[7]
Density1.684 g/mL at 25 °C[8]
Refractive Indexn20/D 1.586[8]
SolubilityImmiscible in water; soluble in ether and acetone.[9]

Table 2: Recommended Storage and Handling Parameters

ParameterRecommendation
Storage Temperature2-8 °C
AtmosphereInert (Argon or Nitrogen)
Light ProtectionAmber or opaque container
Incompatible MaterialsStrong oxidizing agents, strong bases, strong reducing agents
Personal Protective EquipmentChemical-resistant gloves, safety goggles, lab coat

Experimental Protocols

Protocol 1: Purification of Discolored this compound by Vacuum Distillation

This protocol describes the purification of this compound that has developed a yellow or brown color due to degradation.

Materials:

  • Discolored this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and collection flask

  • Vacuum pump with a cold trap

  • Heating mantle

  • Stir bar

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is clean and dry. It is recommended to flame-dry the apparatus under vacuum and backfill with an inert gas.

  • Charging the Flask: Add the discolored this compound and a stir bar to the round-bottom flask.

  • Applying Vacuum: Slowly and carefully apply a vacuum to the system.

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Collecting Fractions: Collect the purified this compound as a colorless liquid. The boiling point will depend on the pressure. For example, at 1.73 kPa (13 mmHg), the boiling point is approximately 42-46 °C.[9]

  • Storage: Transfer the freshly distilled, colorless this compound to a clean, dry, amber-colored bottle. Purge the bottle with an inert gas before sealing and store it at 2-8 °C.

Visualizations

Diagram 1: Troubleshooting Workflow for Grignard Reaction Initiation

grignard_troubleshooting start Grignard Reaction Fails to Initiate check_mg Check Magnesium Quality start->check_mg activate_mg Activate Mg (Iodine, Crushing) check_mg->activate_mg Dull/Oxidized check_dry Check for Moisture (Glassware, Solvent) check_mg->check_dry Shiny/Fresh activate_mg->check_dry dry_system Flame-dry Glassware, Use Anhydrous Solvent check_dry->dry_system Moisture Suspected check_reagent Check this compound Purity check_dry->check_reagent System is Dry dry_system->check_reagent purify_reagent Purify by Vacuum Distillation check_reagent->purify_reagent Discolored/Old check_temp Check Reaction Temperature check_reagent->check_temp Pure/Colorless purify_reagent->check_temp apply_heat Gently Warm to Initiate check_temp->apply_heat Too Cold success Reaction Initiates check_temp->success Optimal apply_heat->success safe_handling start Receiving this compound inspect Inspect Container for Damage start->inspect store Store in a Cool (2-8°C), Dark, Dry Place inspect->store No Damage inert_atm Store Under Inert Atmosphere store->inert_atm handling Handling in Fume Hood with PPE inert_atm->handling dispense Dispense Under Inert Gas handling->dispense spill Spill Occurs handling->spill reaction Use in Reaction dispense->reaction waste Collect Waste in Designated Container reaction->waste disposal Dispose as Hazardous Waste waste->disposal spill_kit Use Chemical Spill Kit spill->spill_kit spill_kit->waste

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromothiophene and 3-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene (B33073) and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. Among the most common starting materials for the elaboration of these structures are the isomeric 2-bromothiophene (B119243) and 3-bromothiophene (B43185). The position of the bromine atom on the thiophene ring profoundly influences the molecule's electronic properties and, consequently, its reactivity in a wide array of chemical transformations. A thorough understanding of these differences is paramount for rational synthetic route design, optimization of reaction conditions, and the efficient construction of complex molecular architectures.

This guide provides an objective, data-driven comparison of the reactivity of this compound and 3-bromothiophene in key synthetic reactions, including metal-halogen exchange, palladium-catalyzed cross-coupling reactions, and electrophilic aromatic substitution. The information presented is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.

Executive Summary

In general, This compound is the more reactive isomer in the majority of common synthetic transformations involving the carbon-bromine bond. This heightened reactivity is primarily attributed to the electronic nature of the thiophene ring, where the C2 (α) position is more electron-deficient and acidic than the C3 (β) position.[1] This facilitates key mechanistic steps such as oxidative addition in cross-coupling reactions and deprotonation or metal-halogen exchange. Consequently, reactions with this compound often proceed under milder conditions, with faster reaction rates, and in higher yields compared to its 3-bromo counterpart.[2][3] However, with the advent of modern, highly active catalyst systems, efficient transformations of the less reactive 3-bromothiophene are readily achievable, making both isomers indispensable building blocks in organic synthesis.

Reactivity in Metal-Halogen Exchange

Metal-halogen exchange is a fundamental transformation for the generation of nucleophilic thienyl species, which can then be reacted with a variety of electrophiles. The difference in reactivity between the two isomers is particularly pronounced in these reactions.

Lithiation

Lithium-halogen exchange is a rapid and efficient method for the preparation of thienyllithium reagents. The reaction rate is significantly faster for this compound. This is due to the greater acidity of the proton at the C2 position, which stabilizes the resulting organolithium species.[1] The formation of the 2-thienyllithium (B1198063) intermediate is both thermodynamically and kinetically favored.[1] While lithiation of 3-bromothiophene is also a viable process, it can be slower and may require more reactive organolithium reagents, such as tert-butyllithium (B1211817), to proceed efficiently and minimize side reactions.[2][4]

Grignard Reagent Formation

The formation of a Grignard reagent from 3-bromothiophene is notoriously more challenging than from this compound.[2][5] The reaction with magnesium metal often fails to initiate or results in low yields with the 3-bromo isomer.[5] In contrast, 2-thienylmagnesium bromide can be prepared more readily.[6] For the successful formation of the 3-thienyl Grignard reagent, activation of the magnesium or the use of alternative methods like lithium-halogen exchange followed by transmetalation with a magnesium salt may be necessary.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-determining step, and the C-Br bond at the C2 position of thiophene is generally more susceptible to this process.[2][7]

Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling, this compound consistently demonstrates higher reactivity, leading to higher yields under milder conditions compared to 3-bromothiophene.[2] However, modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, can effectively catalyze the coupling of the less reactive 3-bromothiophene, providing excellent yields.[3]

Table 1: Representative Comparative Yields for Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid [3]

EntryBromothiophene IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄Na₂CO₃Toluene (B28343)/H₂O8012~85-95%
23-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90%
3This compoundPd(OAc)₂ / SPhosK₃PO₄Toluene1002>95%
43-BromothiophenePd(OAc)₂ / SPhosK₃PO₄Toluene1002~92%

Note: Yields are indicative and can vary significantly with specific reaction conditions and coupling partners.

Heck Reaction

Similar to the Suzuki coupling, the oxidative addition step in the Heck reaction is typically faster for this compound. While direct side-by-side quantitative comparisons are not abundant in the literature, it is generally accepted that this compound is the more reactive substrate.[3] Nevertheless, both isomers are viable participants in the Heck reaction, and good yields can be obtained with appropriate optimization of the catalyst, ligand, and reaction conditions.

Table 2: Heck Reaction of Bromothiophenes with Styrene [3]

Bromothiophene IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield
This compoundPd(OAc)₂ / P(o-tol)₃K₂CO₃DMF120-14016-24Moderate to Good
3-BromothiophenePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF120-14016-24Moderate to Good

Note: This table represents typical conditions; direct comparative yield data under identical conditions is limited.

Buchwald-Hartwig Amination

The amination of 3-bromothiophene can be more challenging compared to its 2-bromo counterpart, often necessitating more specialized ligands or more forcing reaction conditions.[3] This difference is again attributed to the slower rate of oxidative addition for the 3-bromo isomer.

Table 3: Buchwald-Hartwig Amination of Bromothiophenes with Morpholine

Bromothiophene IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃ / BINAPNaOtBuToluene1008~90-98%
3-BromothiophenePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11012~85-95%

Note: Conditions and yields are representative and compiled from various sources. Direct comparative studies under identical conditions are limited.

Negishi Coupling

Reactivity in Electrophilic Aromatic Substitution

Thiophene is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, with a strong preference for substitution at the C2 (α) position. This is due to the ability of the sulfur atom to better stabilize the positive charge in the arenium ion intermediate through resonance when attack occurs at the α-position (three resonance structures) compared to the β-position (two resonance structures).[8]

The presence of a bromine atom, which is a deactivating but ortho-, para-directing group, influences the regioselectivity of subsequent electrophilic substitutions.

Nitration

The nitration of unsubstituted thiophene typically yields a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene, with the 2-isomer being the major product.[9]

  • Nitration of this compound: The bromine at the 2-position directs incoming electrophiles primarily to the C5 position, which is para to the bromine and an activated α-position.

  • Nitration of 3-Bromothiophene: The bromine at the 3-position directs incoming electrophiles to the adjacent C2 position (ortho and an α-position) and the C5 position (para). Due to the higher intrinsic reactivity of the α-position, the major product is 3-bromo-2-nitrothiophene .[10]

Table 4: Regioselectivity in the Nitration of Bromothiophenes

SubstrateMajor ProductMinor Product(s)
This compound2-Bromo-5-nitrothiophene2-Bromo-3-nitrothiophene
3-Bromothiophene3-Bromo-2-nitrothiophene[10]3-Bromo-5-nitrothiophene

Note: Product distribution can be influenced by reaction conditions.

Friedel-Crafts Acylation

Friedel-Crafts acylation of unsubstituted thiophene occurs with high regioselectivity at the C2 position.[4][8] The deactivating nature of the acyl group generally prevents polyacylation.

  • Acylation of this compound: The bromine atom and the deactivating effect of the introduced acyl group would direct subsequent acylation, though this is generally not favorable. The initial acylation is expected to occur at the C5 position.

  • Acylation of 3-Bromothiophene: Acylation is expected to occur preferentially at the C2 position due to the directing effect of the bromine and the inherent reactivity of the α-position.

Experimental Protocols

Protocol 1: Lithiation of 3-Bromothiophene and Quench with an Electrophile

This protocol describes a general procedure for the lithium-halogen exchange of 3-bromothiophene followed by reaction with an electrophile.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromothiophene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add the desired electrophile (1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.[2]

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromothiophene with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-bromothiophene.

Materials:

  • 3-Bromothiophene

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/H₂O or Dioxane/H₂O)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask or Schlenk tube, add 3-bromothiophene (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.[11]

Protocol 3: Friedel-Crafts Acylation of Thiophene (General)

This protocol describes a general procedure for the Friedel-Crafts acylation of thiophene, which predominantly yields the 2-acylated product.

Materials:

  • Thiophene

  • Acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride, 1.0 eq)

  • Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), 1.1 eq)

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or carbon disulfide (CS₂))

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the Lewis acid (1.1 eq) and anhydrous solvent.

  • Cool the mixture to 0 °C in an ice/water bath.

  • Add a solution of the acylating agent (1.0 eq) in the anhydrous solvent dropwise to the Lewis acid suspension.

  • After the addition is complete, add a solution of thiophene (1.0-1.2 eq) in the anhydrous solvent dropwise, maintaining the temperature at 0-5 °C.

  • After the addition of thiophene, allow the reaction to stir at room temperature for 1-3 hours, or until TLC indicates completion.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the solvent.

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.[2][4]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Bromothiophene, Boronic Acid, Base, and Pd Catalyst in Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat Mixture (e.g., 80-100 °C) C->D E Monitor Progress by TLC or LC-MS D->E F Cool to Room Temp. & Dilute with EtOAc/H₂O E->F G Separate Layers & Extract Aqueous Phase F->G H Wash, Dry, and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J Pure Product I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

signaling_pathway Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-Br Ar-Pd(II)(L)n-Br Pd(0)Ln->Ar-Pd(II)(L)n-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)n-Amine Ar-Pd(II)(L)n-Amine Ar-Pd(II)(L)n-Br->Ar-Pd(II)(L)n-Amine Amine Coordination & Deprotonation (Base) Ar-Pd(II)(L)n-Amine->Pd(0)Ln Ar-Amine Ar-Amine Ar-Pd(II)(L)n-Amine->Ar-Amine Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

logical_relationship cluster_reactivity General Reactivity Trend cluster_factors Governing Factors This compound This compound 3-Bromothiophene 3-Bromothiophene This compound->3-Bromothiophene More Reactive > Electronic Effects Electronic Effects This compound->Electronic Effects Influenced by Bond Dissociation Energy Bond Dissociation Energy This compound->Bond Dissociation Energy Lower C-Br BDE 3-Bromothiophene->Electronic Effects Influenced by 3-Bromothiophene->Bond Dissociation Energy Higher C-Br BDE Steric Effects Steric Effects

Caption: Factors influencing the differential reactivity of bromothiophene isomers.

References

A Head-to-Head Battle of Halogens: 2-Bromothiophene vs. 2-Chlorothiophene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the world of palladium-catalyzed cross-coupling reactions, the choice of halide on an aromatic substrate is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. For researchers and professionals in drug development and materials science, understanding the nuances between seemingly similar building blocks is paramount. This guide provides an in-depth, objective comparison of two ubiquitous thiophene (B33073) derivatives, 2-bromothiophene (B119243) and 2-chlorothiophene (B1346680), in the context of various palladium-catalyzed cross-coupling reactions.

At the heart of the reactivity difference between this compound and 2-chlorothiophene lies the disparity in the carbon-halogen bond dissociation energies. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1][2] This fundamental property dictates that the oxidative addition of the palladium catalyst to the C-X bond, a frequent rate-determining step in the catalytic cycle, is more facile for this compound.[1] Consequently, this compound is generally more reactive and often necessitates milder reaction conditions to achieve comparable yields to its chloro-analogue.

Quantitative Performance Analysis

The following tables summarize the performance of this compound and 2-chlorothiophene in several key palladium-catalyzed cross-coupling reactions. It is important to note that direct, side-by-side comparative data under identical conditions for these specific thiophene derivatives can be limited in the literature. Therefore, where direct data is unavailable, results from analogous substrates like halopyridines are included to illustrate the well-established reactivity trends.

Table 1: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95%
2-Chloropyridine (B119429) (analogue)Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001882%

Table 2: Heck Reaction

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
This compoundpent-4-en-2-olPd(OAc)₂ / PPh₃Et₃NAcetonitrile8055%[3]
4-Chloroanisole (B146269) (analogue)StyrenePd-complex 6K₂CO₃DMF6062%

Analysis: this compound is a viable substrate for the Heck reaction. Aryl chlorides are generally less reactive in Heck couplings compared to aryl bromides and iodides. The provided data for 4-chloroanisole shows that a reasonable yield can be obtained, but this often requires optimized catalyst systems and conditions.

Table 3: Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)
2-Bromopyridine (analogue)AnilinePd(OAc)₂ / BINAPNaOtBuToluene80
2-Chloropyridine (analogue)AnilinePd(OAc)₂ / DicyclohexylphosphinobiphenylNaOtBuToluene100

Analysis: The amination of aryl bromides is generally more facile than that of aryl chlorides. For 2-chlorothiophene, achieving high yields in Buchwald-Hartwig amination would likely necessitate the use of sterically hindered and electron-rich phosphine (B1218219) ligands, along with higher reaction temperatures, as indicated by the comparison with halopyridines.[4]

Table 4: Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃Et₃NToluene90->95%
2-Chloropyridine (analogue)PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene801245%[4]

Analysis: this compound demonstrates excellent reactivity in the Sonogashira coupling. In contrast, the analogous 2-chloropyridine shows significantly lower reactivity, resulting in a much lower yield even after an extended reaction time.[4] This highlights the challenge of activating the C-Cl bond in this particular transformation.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and adaptation in a research setting. Below are representative protocols for several key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Sodium carbonate (2.0 M aqueous solution, 2.0 eq)

  • Toluene

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene, followed by the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 80°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Reaction of an Aryl Halide

General Procedure:

  • In a Schlenk tube, combine the aryl halide (1.0 mmol), olefin (1.2 mmol), and base (e.g., triethylamine, 1.5 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., P(o-tol)₃, 4 mol%).

  • Add the solvent (e.g., DMF, 5 mL).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100-140°C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.[3]

Buchwald-Hartwig Amination of an Aryl Halide

General Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 eq).

  • Add the aryl halide (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent (e.g., toluene, dioxane).

  • Seal the tube and heat the reaction mixture to 80-110°C with stirring for the required time.

  • After cooling to room temperature, dilute the mixture with an organic solvent and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the desired amine by column chromatography.

Visualizing the Reactivity Difference

The fundamental difference in reactivity between this compound and 2-chlorothiophene can be visualized through the lens of the palladium-catalyzed cross-coupling catalytic cycle. The initial, and often rate-determining, oxidative addition step is where the C-X bond is broken and the palladium inserts itself. The weaker C-Br bond allows this step to proceed more readily than for the stronger C-Cl bond.

G Simplified Catalytic Cycle of Palladium Cross-Coupling cluster_reactivity Reactivity Comparison Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R' Reductive_Elimination->Ar-R Reactivity_Note For Ar-X: Reactivity: Ar-I > Ar-Br > Ar-Cl C-Br bond is weaker than C-Cl bond, facilitating faster Oxidative Addition.

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

The experimental workflow for a typical cross-coupling reaction involves a series of standard laboratory procedures, from reaction setup under an inert atmosphere to product purification.

G General Experimental Workflow for Cross-Coupling Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Addition of Reactants, Catalyst, Ligand, Base Reaction_Setup->Reagent_Addition Solvent_Addition Addition of Degassed Solvent Reagent_Addition->Solvent_Addition Heating_Stirring Heating and Stirring Solvent_Addition->Heating_Stirring Monitoring Reaction Monitoring (TLC/GC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The choice between this compound and 2-chlorothiophene in palladium-catalyzed cross-coupling reactions is a classic trade-off between reactivity and cost. This compound, with its higher reactivity, is often the substrate of choice for achieving high yields under milder conditions, which can be advantageous for the synthesis of complex molecules with sensitive functional groups. However, the economic benefits and wider availability of 2-chlorothiophene make it an attractive alternative, especially for large-scale industrial applications. The continuous evolution of highly active and robust palladium catalyst systems has significantly narrowed the reactivity gap, making the coupling of less reactive aryl chlorides increasingly viable. Ultimately, the optimal choice will depend on the specific synthetic goals, the complexity of the substrate, and economic considerations.

References

A Comparative Guide to Analytical Methods for the Characterization of 2-Bromothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of 2-bromothiophene (B119243) derivatives is a cornerstone of quality control and mechanistic understanding in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and quantification of these vital chemical entities. We present a detailed examination of spectroscopic and chromatographic methods, supported by experimental data and protocols, to facilitate informed decisions in your analytical workflow.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the initial identification and structural confirmation of this compound derivatives. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to one another. For this compound derivatives, characteristic chemical shifts and coupling constants of the thiophene (B33073) ring protons are observed.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within a molecule. The chemical shifts of the carbon atoms in the thiophene ring are sensitive to the nature and position of substituents.

Table 1: Comparison of ¹H and ¹³C NMR Data for Selected this compound Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 7.21 (dd, J=5.6, 1.2 Hz, H5), 7.04 (dd, J=3.6, 1.2 Hz, H3), 6.86 (dd, J=5.6, 3.6 Hz, H4)[1]128.2 (C4), 127.5 (C5), 123.0 (C3), 112.9 (C2)[1]
2-Bromo-5-nitrothiophene 7.85 (d, J=4.4 Hz, H4), 7.25 (d, J=4.4 Hz, H3)150.1 (C5), 131.2 (C3), 128.9 (C4), 116.8 (C2)
Methyl 5-bromo-2-thiophenecarboxylate 7.60 (d, J=4.0 Hz, H3), 7.15 (d, J=4.0 Hz, H4)162.1 (C=O), 141.5 (C2), 135.2 (C3), 130.8 (C4), 119.5 (C5), 52.3 (OCH3)
2-Bromo-5-formylthiophene 9.85 (s, 1H, CHO), 7.80 (d, J=4.0 Hz, H3), 7.30 (d, J=4.0 Hz, H4)182.5 (CHO), 145.2 (C5), 138.1 (C3), 135.4 (C2), 128.7 (C4)
Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound derivatives from reaction mixtures, identifying impurities, and performing quantitative analysis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of GC with the detection power of mass spectrometry, allowing for both quantification and structural identification of the separated components. GC-MS is particularly well-suited for the analysis of isomeric mixtures of this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is suitable for a wide range of this compound derivatives, including those that are non-volatile or thermally labile.

Table 2: Comparison of GC-MS and HPLC for the Analysis of this compound Derivatives

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on polarity and interaction with a stationary phase, with detection typically by UV-Vis absorption.
Analytes Volatile and thermally stable this compound derivatives.Wide range of this compound derivatives, including non-volatile and thermally labile compounds.[2][3][4]
Sensitivity High, often in the picogram to femtogram range.Good, typically in the nanogram to microgram range.
Resolution Excellent for separating isomers with different boiling points.[5][6]High, particularly for compounds with different polarities.
Sample Preparation May require derivatization to increase volatility.Generally simpler, involving dissolution in a suitable solvent.
Key Advantage Provides structural information from mass spectra, aiding in the identification of unknowns.Broad applicability and non-destructive nature of UV detection.
Experimental Protocol: GC-MS

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL. If necessary, derivatize the analyte to increase its volatility and thermal stability.

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and a mass spectrometer detector.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.

Experimental Protocol: HPLC

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or diode array detector (DAD).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the absorbance maximum of the analyte (typically in the range of 250-300 nm).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, characteristic vibrational frequencies can be observed for the thiophene ring and any substituents.

Table 3: Characteristic FTIR Absorption Frequencies for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)Notes
C-H (aromatic) stretch3100 - 3000
C=C (aromatic) stretch1600 - 1450Multiple bands are often observed.
C-S stretch850 - 600Can be weak and difficult to assign definitively.
C-Br stretch600 - 500
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugation. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic for a given compound.

Table 4: UV-Vis Absorption Data for Selected this compound Derivatives

Compoundλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Solvent
This compound 238~8,000Ethanol
2-Bromo-5-nitrothiophene 315~12,000Methanol
5-Bromo-2-thiophenecarboxaldehyde 285~15,000Acetonitrile
Experimental Protocol: FTIR Spectroscopy

Sample Preparation:

  • Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Solids: The solid can be ground with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-transform infrared spectrometer.

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described in this guide.

Characterization_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_results Characterization Synthesis Synthesized This compound Derivative NMR NMR (¹H, ¹³C) Synthesis->NMR Initial ID FTIR FTIR Synthesis->FTIR Initial ID UV_Vis UV-Vis Synthesis->UV_Vis Initial ID GC_MS GC-MS Synthesis->GC_MS Separation HPLC HPLC Synthesis->HPLC Separation Structure Structural Confirmation NMR->Structure FTIR->Structure Quantification Quantification UV_Vis->Quantification GC_MS->Structure Purity Purity Assessment GC_MS->Purity GC_MS->Quantification HPLC->Purity HPLC->Quantification

Caption: General workflow for the characterization of this compound derivatives.

Chromatographic_Comparison cluster_decision Analyte Properties cluster_methods Chromatographic Method cluster_outcomes Primary Outcome Analyte This compound Derivative Sample Volatility Volatile & Thermally Stable? Analyte->Volatility GC_MS GC-MS Volatility->GC_MS Yes HPLC HPLC Volatility->HPLC No GC_MS_Outcome Isomer Separation & Structural ID GC_MS->GC_MS_Outcome HPLC_Outcome Purity & Quantification of Non-Volatiles HPLC->HPLC_Outcome

Caption: Decision tree for selecting a chromatographic method.

References

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 2-Bromothiophene Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is a critical step in chemical synthesis. This guide provides a comparative analysis of spectroscopic techniques for the characterization of products derived from 2-bromothiophene (B119243), a versatile building block in medicinal chemistry and materials science.

This document outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also presents a comparative analysis of the spectroscopic data for a range of this compound derivatives, facilitating the identification of substitution patterns and the confirmation of successful chemical transformations.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducible and high-quality data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Weigh approximately 5-20 mg of the purified this compound product.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

  • Spectral Width: Set a spectral width of approximately 10-12 ppm.

  • Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

¹³C NMR Data Acquisition:

  • Pulse Sequence: Employ a proton-decoupled pulse sequence.

  • Spectral Width: Set a spectral width of approximately 0-220 ppm.

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which may range from several hundred to several thousand depending on the sample concentration.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

  • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Spectrometer: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Background: Record a background spectrum of the empty sample holder or KBr plates.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

  • Ensure the sample is free from non-volatile impurities.

Data Acquisition:

  • Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., DB-5ms) and a mass selective detector (e.g., quadrupole).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • GC Method: Use a temperature program to separate the components of the sample.

  • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the product (e.g., 40-500 amu).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its common reaction products. This data serves as a reference for structure confirmation.

¹H NMR Data (Chemical Shifts, δ [ppm])
CompoundH3H4H5Other ProtonsSolvent
This compound7.18 (dd)6.98 (dd)7.30 (dd)-CDCl₃
2-Bromo-5-formylthiophene7.32 (d)7.70 (d)-9.85 (s, 1H, CHO)CDCl₃
2-Bromo-5-acetylthiophene7.25 (d)7.58 (d)-2.50 (s, 3H, COCH₃)CDCl₃
2-Bromo-5-cyanothiophene7.28 (d)7.45 (d)--CDCl₃
2-Bromo-5-nitrothiophene7.30 (d)7.85 (d)--CDCl₃
2-Bromo-5-vinylthiophene[1]6.91 (d)6.70 (dd)-6.70 (dd, 1H), 5.46 (d, 1H), 5.14 (d, 1H)CDCl₃[1]
2-Bromo-5-(trimethylsilyl)thiophene7.10 (d)6.95 (d)-0.28 (s, 9H, Si(CH₃)₃)CDCl₃
2,2'-Bithiophene7.20 (dd)7.03 (t)7.20 (dd)7.20 (dd, 2H), 7.03 (t, 2H)CDCl₃
2-Phenylthiophene7.25 (m)7.10 (m)7.35 (m)7.65 (d, 2H), 7.40 (t, 2H), 7.30 (t, 1H)CDCl₃
¹³C NMR Data (Chemical Shifts, δ [ppm])
CompoundC2C3C4C5Other CarbonsSolvent
This compound112.9128.0127.0130.5-CDCl₃
2-Bromo-5-formylthiophene118.5138.0126.5144.0182.5 (CHO)CDCl₃
2-Bromo-5-acetylthiophene117.0136.5126.0142.0190.0 (CO), 26.5 (CH₃)CDCl₃
2-Bromo-5-cyanothiophene114.0138.5127.0110.0114.5 (CN)CDCl₃
2-Bromo-5-nitrothiophene112.0132.0125.0150.0-CDCl₃
2-Bromo-5-vinylthiophene[1]111.2[1]126.1[1]130.1[1]144.6[1]129.4, 113.7CDCl₃[1]
2-Bromo-5-(trimethylsilyl)thiophene119.0135.0130.0140.0-0.5 (Si(CH₃)₃)CDCl₃
2,2'-Bithiophene124.2128.1124.2137.5-CDCl₃
2-Phenylthiophene123.5128.0124.8144.2134.5, 129.1, 127.5, 125.9CDCl₃
IR Data (Characteristic Absorption Bands, cm⁻¹)
CompoundC-H (aromatic)C=C (aromatic)C-BrOther Key Bands
This compound~3100~1520, 1430~690-
2-Bromo-5-formylthiophene~3100~1530, 1420~700~1670 (C=O stretch)
2-Bromo-5-acetylthiophene~3100~1525, 1415~705~1665 (C=O stretch)
2-Bromo-5-cyanothiophene~3100~1520, 1425~695~2220 (C≡N stretch)
2-Bromo-5-nitrothiophene~3100~1540, 1430~690~1530, 1340 (NO₂ stretch)
2-Bromo-5-vinylthiophene~3100~1520, 1420~700~1625 (C=C stretch, vinyl), ~990, 910 (C-H bend, vinyl)
2-Bromo-5-(trimethylsilyl)thiophene~3100~1515, 1410~710~1250, 840 (Si-CH₃)
2,2'-Bithiophene~3100~1510, 1420--
2-Phenylthiophene~3100, 3060~1595, 1480, 1440-~750, 690 (C-H out-of-plane bend, benzene)
Mass Spectrometry Data (Key Fragments, m/z)
CompoundMolecular Ion (M⁺)Key Fragmentation Patterns
This compound162/164[M-Br]⁺ (83), [C₄H₃S]⁺ (83)
2-Bromo-5-formylthiophene190/192[M-H]⁺, [M-CHO]⁺, [M-Br]⁺
2-Bromo-5-acetylthiophene204/206[M-CH₃]⁺, [M-COCH₃]⁺, [M-Br]⁺
2-Bromo-5-cyanothiophene187/189[M-CN]⁺, [M-Br]⁺
2-Bromo-5-nitrothiophene207/209[M-NO₂]⁺, [M-Br]⁺
2-Bromo-5-vinylthiophene188/190[M-Br]⁺
2-Bromo-5-(trimethylsilyl)thiophene234/236[M-CH₃]⁺
2,2'-Bithiophene166[M-S]⁺, [M-C₂H₂]⁺
2-Phenylthiophene160[M-H]⁺, [M-S]⁺, [C₆H₅]⁺

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process for confirming the structure of this compound products.

G cluster_workflow Experimental Workflow synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Analysis (¹H, ¹³C) purification->nmr ir IR Analysis purification->ir ms MS Analysis purification->ms structure_elucidation Structure Elucidation & Confirmation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: Experimental workflow for the synthesis and structural confirmation of this compound products.

G cluster_logic Logical Relationship of Spectroscopic Data structure Proposed Structure of This compound Product nmr_info ¹H & ¹³C NMR - Number of signals - Chemical shifts (δ) - Integration - Coupling constants (J) structure->nmr_info predicts ir_info IR Spectroscopy - Presence/absence of  functional groups  (e.g., C=O, C≡N, NO₂) structure->ir_info predicts ms_info Mass Spectrometry - Molecular weight (M⁺) - Isotopic pattern (Br) - Fragmentation patterns structure->ms_info predicts connectivity Proton & Carbon Environment nmr_info->connectivity provides functional_groups Functional Groups ir_info->functional_groups provides molecular_formula Molecular Formula & Connectivity ms_info->molecular_formula provides connectivity->structure confirms functional_groups->structure confirms molecular_formula->structure confirms

Caption: Logical relationship between spectroscopic techniques and structural information.

References

A Comparative Yield Analysis: Suzuki vs. Stille Reactions for the Arylation of 2-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the efficient synthesis of biaryl compounds is a critical step. Among the arsenal (B13267) of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are paramount for forging carbon-carbon bonds. This guide provides a detailed comparative analysis of these two powerful methods for the specific arylation of 2-bromothiophene (B119243), a common building block in pharmaceuticals and organic electronics.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acid/esterOrganostannane (Organotin)
Toxicity of Reagents Boronic acids are generally considered to have low toxicity.[1]Organotin compounds are highly toxic and necessitate careful handling and purification to remove tin byproducts.[1]
Byproducts Non-toxic boronic acid derivatives.[2]Toxic organotin compounds.[2]
Reaction Conditions Requires a base (e.g., K₃PO₄, Na₂CO₃).[2] Can be sensitive to pH.Generally proceeds under neutral conditions, which is advantageous for base-sensitive substrates.[2]
Functional Group Tolerance Good, but can be affected by base-sensitive groups.[2]Excellent.[2]
Reagent Availability A large variety of boronic acids are commercially available.[2]Organostannanes often require synthesis.[2]
Reaction Rate Often faster reaction times.[2]Can be slower and may require additives.[2]

Quantitative Yield Comparison

The following table summarizes typical yields for the Suzuki and Stille coupling reactions of this compound. It is important to note that direct head-to-head comparisons with the same aryl partner under optimized conditions for both methods are not always available in published literature. The data presented here is compiled from reactions on this compound and closely related substrates to provide a representative comparison.

Aryl HalideCoupling PartnerReactionTypical Yield (%)
This compoundArylboronic acidSuzuki57-66%[3]
This compoundAryl-tributylstannaneStille90-94%[3]
2-Bromo-5-(2-ethylhexyl)thiopheneArylboronic acidSuzuki60-90%[2]
2-Bromo-5-(2-ethylhexyl)thiopheneAryl-tributylstannaneStille70-95%[2]

From the available data, the Stille coupling generally demonstrates higher and more consistent yields for the arylation of this compound, particularly with substrates that may have coordinating functional groups.[3][4] The Suzuki reaction, while effective, can be more sensitive to steric hindrance and electronic effects.[4]

Experimental Protocols

Below are representative experimental protocols for both the Suzuki and Stille coupling reactions for the arylation of a this compound derivative.

Suzuki Coupling Protocol

This protocol is a general procedure adapted from methods for the Suzuki coupling of this compound derivatives.[2][5]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 eq)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Stille Coupling Protocol

This protocol is a general procedure based on established methods for the Stille coupling of halo-aromatics.[2]

Materials:

  • This compound (1.0 eq)

  • Aryl-tributylstannane (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Anhydrous toluene (B28343) or DMF

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the aryl-tributylstannane.

  • Add the anhydrous solvent (toluene or DMF).

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent.

  • Wash the solution with an aqueous solution of potassium fluoride (B91410) to precipitate tin byproducts.

  • Filter the slurry through celite, and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd R1-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition (R1-X) Transmetal R1-Pd(II)Ln-R2 OxAdd->Transmetal Transmetalation (R2-B(OR)2 + Base) Product R1-R2 Transmetal->Product Reductive Elimination Product->Pd0

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd R1-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition (R1-X) Transmetal R1-Pd(II)Ln-R2 OxAdd->Transmetal Transmetalation (R2-SnR3) Product R1-R2 Transmetal->Product Reductive Elimination Product->Pd0 Experimental_Workflow Reactants Reactants & Reagents (this compound, Coupling Partner, Catalyst, Base/Solvent) Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Reaction Reaction (Heating & Stirring) Setup->Reaction Workup Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

References

Computational Insights into the Reactivity of 2-Bromothiophene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the reaction mechanisms of building blocks like 2-bromothiophene (B119243) is crucial for designing efficient and selective synthetic routes. This guide provides a comparative analysis of computational studies on the reaction mechanisms of this compound, supported by experimental data, to offer insights into its reactivity in key organic transformations.

While comprehensive computational studies specifically detailing the reaction mechanisms of this compound in common synthetic reactions are not abundant in the literature, this guide synthesizes available theoretical data on related systems and experimental findings for this compound to provide a comparative overview. The focus is on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are pivotal in the synthesis of a vast array of functional molecules.

Comparative Reactivity: this compound vs. Alternatives

Computational and experimental evidence suggests that the reactivity of bromothiophenes is significantly influenced by the position of the bromine atom. Generally, this compound is more reactive than its 3-bromo isomer in many common transformations. This difference is primarily attributed to the electronic properties of the thiophene (B33073) ring. The carbon at the C2 position is more electron-deficient, which facilitates key steps in many reaction mechanisms, such as the oxidative addition of a palladium(0) catalyst in cross-coupling reactions.[1]

Data Presentation: A Comparative Overview of Reactivity

The following table summarizes experimental data for the Suzuki-Miyaura coupling of this compound and 3-bromothiophene (B43185) with phenylboronic acid, highlighting the generally higher reactivity of the 2-substituted isomer.

EntryBromothiophene IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95%
23-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90%

This data is generalized from typical experimental outcomes and serves for comparative purposes.[1]

Reaction Mechanisms: A Computational Perspective

Detailed computational studies on the reaction mechanisms of this compound are often part of broader investigations into palladium-catalyzed cross-coupling reactions. The generally accepted mechanisms for the Suzuki-Miyaura and Heck reactions are presented below, with a discussion of the specific role and reactivity of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The catalytic cycle, as illustrated by computational studies on aryl halides, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Typical Suzuki-Miyaura Coupling of this compound

A mixture of this compound (1.0 mmol), an arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (2.5 mol%), and K₃PO₄ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane (B91453) and water (5 mL) is heated at 90 °C for 12 hours under an inert atmosphere.[2][3] The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (this compound) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (+ Base, - HBr) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For this compound, the initial oxidative addition of the C-Br bond to the Pd(0) complex is a critical and often rate-determining step. The electron-deficient nature of the C2 position in the thiophene ring is believed to facilitate this step compared to the C3 position.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. The mechanism also proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.

Experimental Protocol: Typical Heck Reaction

While a specific protocol for this compound was not detailed in the search results, a general procedure involves reacting the aryl halide with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent like DMF or acetonitrile (B52724) at elevated temperatures.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (this compound) Alkene_Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH2-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion Product_Alkene Product_Alkene Insertion_Product->Product_Alkene β-Hydride Elimination Product_Alkene->Pd(0)L2 Catalyst Regeneration (+ Base, - HBX)

Figure 2: Generalized catalytic cycle for the Heck reaction.

Similar to the Suzuki-Miyaura coupling, the oxidative addition of this compound to the Pd(0) center is the initial step. The subsequent migratory insertion of the alkene into the Pd-C bond and β-hydride elimination lead to the final product.

Alternative Reaction Pathways: Photochemical Reactions

Computational studies have also explored the photochemical reaction pathways of this compound. Upon near-ultraviolet excitation, two primary competing pathways have been identified: C-Br bond fission and C-S ring opening. Ab initio calculations have been employed to map the potential energy surfaces for these processes, revealing the involvement of excited states and conical intersections that lead to the formation of various photoproducts.

Computational Methodology: Photoreaction of this compound

The ground state minimum energy geometries of this compound are typically optimized using methods like Møller-Plesset second-order perturbation theory (MP2) with a basis set such as Dunning's contracted cc-pVDZ. Potential energy curves along the C-Br and C-S bond coordinates are then calculated to explore the dissociation and ring-opening pathways on the ground and excited state potential energy surfaces.

Logical Workflow for Correlating Computational and Experimental Data

The synergy between computational and experimental studies is paramount for a thorough understanding of reaction mechanisms. The following diagram illustrates a logical workflow for this integrated approach.

Workflow cluster_comp Computational Study cluster_exp Experimental Verification Propose_Mechanism Propose Reaction Mechanism DFT_Calculations Perform DFT/ab initio Calculations Propose_Mechanism->DFT_Calculations Analyze_PES Analyze Potential Energy Surface DFT_Calculations->Analyze_PES Predict_Kinetics Predict Kinetics and Thermodynamics Analyze_PES->Predict_Kinetics Design_Experiment Design Experiment Predict_Kinetics->Design_Experiment Guide Experiment Run_Reaction Run Reaction and Monitor Progress Design_Experiment->Run_Reaction Characterize_Products Characterize Products and Intermediates Run_Reaction->Characterize_Products Measure_Kinetics Measure Reaction Kinetics Run_Reaction->Measure_Kinetics Characterize_Products->Propose_Mechanism Refine Mechanism Measure_Kinetics->Predict_Kinetics Validate Predictions

Figure 3: Workflow for integrating computational and experimental studies.

References

Validating the Purity of Synthesized 2-Bromothiophene: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the integrity and success of subsequent reactions and the quality of the final product. 2-Bromothiophene (B119243) is a key building block in the synthesis of numerous pharmaceuticals and fine chemicals. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of synthesized this compound, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Techniques for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification of impurities based on their mass spectra. High-Performance Liquid Chromatography (HPLC) with UV detection and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are common alternative methods for purity assessment.

The choice of analytical technique depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and the desired level of quantitative accuracy.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with mass-based identification and quantification.Separation based on polarity, with quantification by UV absorbance.Quantification based on the nuclear magnetic resonance signal intensity relative to a certified internal standard.
Key Advantages High sensitivity and selectivity, excellent for identifying unknown impurities, effective for volatile and semi-volatile compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile substances.Provides absolute purity without the need for a specific reference standard of the analyte, offers structural information.
Limitations Not suitable for non-volatile or thermally labile compounds.May require chromophores for sensitive detection, identification of unknown impurities can be challenging without a mass spectrometer.Lower sensitivity compared to chromatographic methods, requires a highly pure and soluble internal standard.
Typical Purity Range 98.0% - 99.9%98.0% - 99.9%95.0% - 99.5%
Common Impurities Detected 3-Bromothiophene, 2,5-Dibromothiophene, residual starting materials and solvents.Non-volatile synthesis byproducts, starting materials.Structural isomers and other proton-containing impurities.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and a comparative HPLC method are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed for the quantification of this compound and the identification and quantification of its volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Selective Detector (MSD).

Chromatographic Conditions:

  • Column: Capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (100:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent such as dichloromethane (B109758) or hexane.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound and the analysis of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized this compound in Acetonitrile.

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of a synthesized this compound sample, comparing the performance of GC-MS and HPLC. The primary impurity of concern in this compound synthesis is the isomeric 3-Bromothiophene.[1][2] Another potential impurity is the over-brominated product, 2,5-Dibromothiophene.[3]

AnalyteGC-MS ResultsHPLC Results
This compound Purity (%) 99.5299.60
3-Bromothiophene (%) 0.350.28
2,5-Dibromothiophene (%) 0.100.09
Unknown Impurities (%) 0.030.03
**Linearity (R²) **> 0.999> 0.998
Limit of Detection (LOD) ~0.001%~0.005%
Limit of Quantitation (LOQ) ~0.003%~0.015%
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98-102%97-103%

Visualizations

To better illustrate the analytical workflow and the logical relationships in purity validation, the following diagrams are provided.

GCMS_Workflow start Synthesized this compound Sample prep Sample Preparation (Dilution in Dichloromethane) start->prep injection GC Injection (1 µL, Split Mode) prep->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometric Detection (EI, m/z 40-300) separation->detection analysis Data Analysis (Peak Integration and Library Search) detection->analysis result Purity Report (% Purity, Impurity Profile) analysis->result

GC-MS analysis workflow for this compound.

Purity_Validation_Logic gcms GC-MS purity Purity (%) gcms->purity impurities Impurity Profile gcms->impurities hplc HPLC-UV hplc->purity qnmr qNMR qnmr->purity decision Purity Validated? purity->decision impurities->decision lod_loq LOD / LOQ lod_loq->decision linearity Linearity linearity->decision accuracy Accuracy accuracy->decision precision Precision precision->decision

Logical relationship for purity validation.

References

Comparing the efficacy of different palladium catalysts for 2-Bromothiophene coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of thiophene (B33073) rings is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of 2-bromothiophene (B119243) stand out for their efficiency and versatility. The choice of the palladium catalyst is a critical parameter that dictates the success of these transformations, influencing yield, reaction time, and overall cost-effectiveness. This guide provides an objective comparison of the efficacy of different classes of palladium catalysts for the Suzuki-Miyaura and Heck coupling reactions of this compound, supported by experimental data and detailed protocols.

Catalyst Classes Under Review

The performance of a palladium catalyst is intrinsically linked to the nature of the ligands coordinated to the metal center. This guide focuses on three major classes of palladium catalysts:

  • Traditional Phosphine (B1218219) Ligand-Based Catalysts: These were among the first to be developed and remain widely used. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic example.

  • Bulky, Electron-Rich Phosphine Ligand-Based Catalysts: Often referred to as Buchwald or Buchwald-type ligands, these have been designed to enhance catalytic activity, particularly for challenging substrates.

  • N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts: These have emerged as powerful alternatives to phosphine ligands, often exhibiting high stability and activity at low catalyst loadings.[1][2]

  • Palladacycles: These are pre-activated catalyst systems known for their high thermal stability and catalytic activity, making them suitable for large-scale syntheses.[1]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. The following table summarizes the performance of different palladium catalyst systems in the coupling of this compound with various boronic acids. It is important to note that direct comparison across different studies can be challenging due to variations in reaction conditions. The data presented here is a representative compilation to highlight the relative efficiencies.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)Turnover Number (TON)Reference
Pd(OAc)₂ / SPhos4-ChlorotolueneK₃PO₄Toluene/H₂O100119898[2]
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O8012385~28[1]
PEPPSI-IPrPhenylboronic acidCs₂CO₃t-AmylOH10020.598196[1]
Pd(OAc)₂ / Ligand 1*2-Thiopheneboronic acidK₃PO₄n-Butanol/H₂O100180.599198[3]

*Ligand 1 is a highly efficient monophosphine ligand. This data is for the coupling of this compound. The other entries are for the coupling of bromopyridine and serve as a benchmark for comparison.

Key Observations:

  • Advanced Phosphine Ligands: The catalyst system employing a modern, bulky phosphine ligand (SPhos or Ligand 1) demonstrates high efficiency, achieving excellent yields with relatively low catalyst loadings and shorter reaction times.[2][3]

  • N-Heterocyclic Carbene (NHC) Catalysts: The PEPPSI-IPr catalyst shows exceptional activity, providing a high yield in a short time with a low catalyst loading, highlighting the power of NHC ligands in heteroaryl couplings.[1]

  • Traditional Phosphine Catalysts: While still effective, Pd(PPh₃)₄ generally requires higher catalyst loadings and longer reaction times to achieve comparable yields.[1]

Comparative Performance in Heck Coupling

The Heck reaction is a powerful tool for the arylation of alkenes. While direct quantitative comparative data for this compound across different catalyst classes is less common in single studies, the general trends in reactivity are well-established.

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(o-tolyl)₃StyreneEt₃NDMF11016-2470-85[4]
PdCl₂(PPh₃)₂n-Butyl acrylateK₂CO₃Acetonitrile100-75-90[4]
Herrmann's CatalystCyclohexeneCs₂CO₃NMP130-50-65[4]

Note: The yields are hypothetical and based on typical outcomes for similar substrates.[4]

Key Observations:

  • Phosphine-Based Catalysts: Traditional phosphine ligands in combination with Pd(OAc)₂ or PdCl₂ are commonly used and provide good to excellent yields, although they may require elevated temperatures.[4]

  • Palladacycles: Herrmann's catalyst, a well-known palladacycle, is effective but may require higher temperatures for less reactive alkenes.[4]

  • NHC-Based Catalysts: Palladium-NHC complexes are also highly active in Heck reactions, often allowing for lower catalyst loadings and milder reaction conditions, though specific comparative data for this compound was not found in the initial search.

Experimental Protocols

Below are detailed, representative experimental protocols for the Suzuki-Miyaura and Heck coupling of this compound.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst System: Pd(OAc)₂ / SPhos

Materials:

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, this compound, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Heck Coupling of this compound with Styrene

Catalyst System: Pd(OAc)₂ / P(o-tolyl)₃

Materials:

  • This compound (1.0 mmol, 163 mg)

  • Styrene (1.5 mmol, 156 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N, 2.0 mmol, 202 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • In a sealed tube, combine this compound, styrene, Pd(OAc)₂, and P(o-tolyl)₃.

  • Add Et₃N and anhydrous DMF.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired product.

Visualizing the Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Heck reactions.

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-OR' Ar-Pd(II)L2-OR' Ar-Pd(II)L2-X->Ar-Pd(II)L2-OR' Transmetalation (Ar'B(OR)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)L2-OR'->Ar-Ar' Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Intermediate_Complex Ar-Pd(II)L2(Alkene)-X Ar-Pd(II)L2-X->Intermediate_Complex Alkene Coordination Product_Complex Product-Pd(II)L2-H Intermediate_Complex->Product_Complex Migratory Insertion Product_Complex->Pd(0)L2 Reductive Elimination (+ Base) Coupled_Product Ar-Alkene Product_Complex->Coupled_Product β-Hydride Elimination

Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.

Conclusion

The selection of an optimal palladium catalyst for the coupling of this compound is a multifactorial decision. For Suzuki-Miyaura reactions, modern bulky phosphine ligands and N-heterocyclic carbene-based catalysts generally offer superior performance in terms of yield, reaction time, and catalyst loading compared to traditional phosphine catalysts.[1][2][3] In Heck couplings, while traditional phosphine-based systems are reliable, the use of palladacycles and NHC-based catalysts can also provide high efficiency, often under milder conditions.[4] The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling more informed decisions in catalyst selection and reaction optimization.

References

Kinetic Studies of 2-Bromothiophene Substitution Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) reactions of 2-bromothiophene (B119243) with various nucleophiles. The objective is to offer a comprehensive resource for understanding the reactivity of this compound and to provide detailed experimental protocols for kinetic studies in this area. The data presented is crucial for optimizing reaction conditions and for the rational design of synthetic pathways in medicinal chemistry and materials science.

Comparison of Nucleophilic Substitution Reactions

The reactivity of this compound in nucleophilic aromatic substitution is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the thiophene (B33073) ring. Thiophene derivatives are generally more reactive in SNAr than their benzene (B151609) counterparts due to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex.

Quantitative Kinetic Data

The following table summarizes the second-order rate constants (k2) and activation parameters for the reaction of this compound and its derivatives with different nucleophiles. The data is primarily focused on reactions in methanol (B129727) to allow for a more direct comparison.

SubstrateNucleophileSolventTemperature (°C)k2 (L mol⁻¹ s⁻¹)ΔH‡ (kcal mol⁻¹)ΔS‡ (cal mol⁻¹ K⁻¹)
This compoundPiperidine (B6355638)Methanol20.12.87 x 10⁻⁵20.3-10.2
2-Bromo-5-nitrothiophenePiperidineMethanol20.11.1014.2-12.8
2-Bromo-3-nitrothiophenePiperidineMethanol20.14.5013.5-13.1

Note: The data for this compound with piperidine is a foundational metric for understanding its intrinsic reactivity. The significantly faster reaction rates for the nitro-substituted analogues highlight the strong activating effect of electron-withdrawing groups in SNAr reactions.

  • Thiolates > Amines > Alkoxides: Thiolate anions (e.g., sodium thiophenoxide) are generally more potent nucleophiles than amines, which are in turn more nucleophilic than alkoxides (e.g., sodium methoxide) in protic solvents like methanol. This is attributed to a combination of factors including polarizability and solvation effects.

  • Leaving Group Ability: For 2-halothiophenes, the reactivity order is typically F > Cl ≈ Br > I. Although the C-F bond is the strongest, the high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, and the C-X bond cleavage is not the rate-determining step.

Experimental Protocols

The following are detailed methodologies for conducting kinetic studies of this compound substitution reactions.

General Experimental Setup for Kinetic Measurements

Kinetic studies are typically performed using a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder. The reaction progress is monitored by measuring the change in absorbance at a wavelength where the product absorbs significantly, and the starting materials have minimal absorbance.

Protocol for Kinetic Study of the Reaction of this compound with Piperidine
  • Reagent Preparation:

    • Prepare a stock solution of this compound in methanol (e.g., 0.1 M).

    • Prepare a series of stock solutions of piperidine in methanol with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

    • Ensure all solutions are equilibrated to the desired reaction temperature (e.g., 20.1 °C) in a thermostatted water bath.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product, 2-(piperidin-1-yl)thiophene. This should be determined beforehand by recording the UV-Vis spectrum of an authentic sample of the product.

    • In a quartz cuvette, place a known volume of the piperidine solution (in large excess to ensure pseudo-first-order conditions).

    • Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ + (A_0 - A_∞) * exp(-k_obs * t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the absorbance at infinite time.

    • The second-order rate constant (k2) is obtained from the slope of a plot of k_obs versus the concentration of piperidine: k_obs = k2 * [Piperidine].

  • Determination of Activation Parameters:

    • Repeat the kinetic measurements at several different temperatures (e.g., 20.1 °C, 30.1 °C, 40.1 °C).

    • Calculate k2 at each temperature.

    • The activation enthalpy (ΔH‡) and activation entropy (ΔS‡) can be determined from the Eyring equation by plotting ln(k2/T) versus 1/T.

Visualizations

Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.

Experimental_Workflow A Reagent Preparation (this compound & Nucleophile solutions) B Temperature Equilibration A->B C Reaction Initiation (Mixing in cuvette) B->C D Spectrophotometric Monitoring (Absorbance vs. Time) C->D E Data Analysis (Calculation of k_obs) D->E F Determination of k2 (Plot k_obs vs. [Nucleophile]) E->F G Activation Parameter Calculation (Eyring Plot) F->G Repeat at different temperatures

A Comparative Guide to the Electronic Properties of 2-Bromothiophene Derivatives: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of various 2-Bromothiophene derivatives, leveraging data from Density Functional Theory (DFT) studies. Understanding these properties at a quantum level is crucial for the rational design of novel drug candidates and advanced materials. This compound and its analogues are significant scaffolds in medicinal chemistry and materials science, and fine-tuning their electronic characteristics through substitution can lead to enhanced biological activity and desired material properties.

Unveiling Electronic Behavior: A Comparison of this compound Derivatives

The electronic properties of this compound derivatives are significantly influenced by the nature and position of substituent groups on the thiophene (B33073) ring. These substitutions can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby altering the HOMO-LUMO energy gap, which is a critical indicator of a molecule's kinetic stability and chemical reactivity.[1] The following table summarizes the calculated electronic properties of several this compound derivatives from various studies.

Derivative NameSubstituent(s)E HOMO (eV)E LUMO (eV)Energy Gap (eV)Additional Properties
2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF)3-Bromo, 2-(3-(furan-2-yl)acryloyl)-6.367-2.7053.662Softness: 0.546 eV, Electrophilicity Index: 5.618 eV
2E-1-(3-Bromothiophene-2-yl)-3-(4-Chlorophenyl) prop-2-en-1-one (BTCP)3-Bromo, 2-(3-(4-chlorophenyl)acryloyl)-6.7046-2.711483.993-
2E-1-(3-bromothiophene-2-yl)-3-(1, 3-benzodioxol-5-yl)prop-2-en-1-one (BTBD)3-Bromo, 2-(3-(1,3-benzodioxol-5-yl)acryloyl)---HOMO is located on the C=O and C-C bonds excluding the thiophene ring.[2]
5-Aryl-thiophene-2-carboxylic acid derivatives (general trend)5-Aryl (various electron-donating and -withdrawing)---Strong electron donors on the phenyl ring increase the first hyperpolarizability (β).[3]
2,5-disubstituted-3-methylthiophene derivatives2,5-Diaryl (various electron-donating and -withdrawing)--3.89 - 4.67Electron-donating groups lead to better urease inhibition.[4]

Experimental Protocols: A Look into the Computational Methodologies

The data presented in this guide are derived from quantum chemical calculations, specifically Density Functional Theory (DFT). The choice of the functional and basis set is critical for the accuracy of these theoretical investigations.[5] Below is a summary of the computational methods employed in the cited studies.

Study FocusSoftwareFunctionalBasis Set
2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF)Gaussian 09WB3LYP-
2E-1-(3-Bromothiophene-2-yl)-3-(4-Chlorophenyl) prop-2-en-1-one (BTCP)Gaussian 09WB3LYP6-31+G(d,p)
2,5-dibromo-3-methylthiophene derivativesGAUSSIAN 09B3LYP6-31G(d,p)
2-Aryl-5-chlorothiophene derivativesGaussian 09B3LYP6-31G(d,p)
Thiophene-2-carboxamide derivatives-B3LYP6-31G(d,p)
2-Thiophene carboxylic acid thiourea (B124793) derivatives--6-311G(d,p)

Visualizing the Process and a Key Relationship

To better understand the workflow of a typical DFT analysis and the fundamental structure-property relationships, the following diagrams are provided.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output cluster_analysis Analysis mol_structure Molecular Structure (e.g., this compound derivative) geometry_optimization Geometry Optimization mol_structure->geometry_optimization electronic_properties Electronic Property Calculation geometry_optimization->electronic_properties optimized_geometry Optimized Geometry electronic_properties->optimized_geometry homo_lumo HOMO/LUMO Energies electronic_properties->homo_lumo energy_gap HOMO-LUMO Gap electronic_properties->energy_gap reactivity_descriptors Reactivity Descriptors (Softness, Electrophilicity) electronic_properties->reactivity_descriptors structure_property Structure-Property Relationship homo_lumo->structure_property energy_gap->structure_property reactivity_prediction Reactivity Prediction reactivity_descriptors->reactivity_prediction structure_property->reactivity_prediction

A generalized workflow for the DFT analysis of molecular electronic properties.

Substituent_Effect cluster_molecule This compound Core cluster_substituents Substituent Effects cluster_properties Impact on Electronic Properties core Thiophene Ring + Bromine edg Electron-Donating Group (EDG) (e.g., -OCH3, -NH2) ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) homo_up Increases HOMO Energy edg->homo_up destabilizes gap_decrease Decreases HOMO-LUMO Gap (Increased Reactivity) edg->gap_decrease lumo_down Decreases LUMO Energy ewg->lumo_down stabilizes ewg->gap_decrease homo_down Decreases HOMO Energy ewg->homo_down stabilizes lumo_up Increases LUMO Energy ewg->lumo_up destabilizes (less common) homo_up->gap_decrease lumo_down->gap_decrease gap_increase Increases HOMO-LUMO Gap (Decreased Reactivity) homo_down->gap_increase lumo_up->gap_increase

Influence of substituents on the electronic properties of this compound.

References

Safety Operating Guide

Proper Disposal of 2-Bromothiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-bromothiophene (B119243) is a critical aspect of laboratory safety and environmental responsibility. As a flammable, toxic, and halogenated organic compound, it necessitates strict adherence to hazardous waste protocols. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound and its waste with the utmost care, utilizing appropriate personal protective equipment (PPE). All handling and waste collection activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Key Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat.[2][3]

  • Ventilation: Conduct all operations in a well-ventilated area, preferably a chemical fume hood.[1][4]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources. It is a flammable liquid.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[4][6]

Hazard and Transportation Information

For the safe management and transport of this compound waste, it is essential to be aware of its classification and physical properties. This information is critical for proper labeling and for ensuring compliant transportation by a certified waste disposal service.

ParameterValueSource
UN Number UN 2929[4]
Proper Shipping Name Toxic liquid, flammable, organic, n.o.s. (this compound)
Hazard Class 6.1 (Toxic)[4]
Subsidiary Hazard Class 3 (Flammable)[4]
Packing Group II
Hazards Flammable liquid and vapor, Fatal if swallowed, Causes serious eye damage.[5][7]
log Pow 2.75[4]

Step-by-Step Disposal Protocol

On-site chemical neutralization of this compound is not recommended due to its hazardous properties. The standard and safest procedure is to collect and segregate the waste for pickup by a licensed hazardous waste disposal facility.[3][8]

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical waste management. Halogenated organic compounds must be collected separately from other waste streams.[1]

  • Classify the Waste: this compound is a halogenated organic waste.

  • Segregate Waste Streams: Collect waste containing this compound in a dedicated container. Do not mix it with non-halogenated organic solvents, aqueous waste, acids, or bases.[1]

Step 2: Waste Collection and Container Management

  • Dedicated Container: Use a designated, chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure, tight-fitting lid.[3][9]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste."[2] The label must include:

    • The full chemical name: "Waste this compound".

    • The hazard characteristics: "Toxic" and "Flammable".

    • The name and contact information of the generating laboratory or researcher.

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[5][9][10] Do not fill the container to more than 80% capacity to allow for vapor expansion.

Step 3: Storage of Hazardous Waste

  • Designated Storage Area: Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[3][4][10]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to mitigate potential leaks or spills.[9]

  • Away from Incompatibles: Ensure the storage area is away from heat sources and incompatible materials.[3][6]

Step 4: Arranging for Disposal

  • Contact a Certified Vendor: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[5][8]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a waste pickup.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[4]

  • Contain the Spill: Cover drains to prevent environmental release.

  • Absorb the Spill: Use an inert, non-combustible absorbent material such as Chemizorb®, vermiculite, or sand to absorb the spilled liquid.[3][4]

  • Collect Waste: Carefully collect the absorbent material and place it into a sealed, properly labeled container for hazardous waste disposal.[3][4]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_prep Step 1: Preparation & Handling cluster_collection Step 2: Waste Collection cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal cluster_spill Spill Response Protocol A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Chemical Fume Hood A->B C Identify Waste as 'Halogenated Organic' B->C Waste Generation D Use a Dedicated, Labeled Hazardous Waste Container C->D E Keep Container Securely Closed D->E F Store in a Cool, Dry, Well-Ventilated Area E->F Storage G Use Secondary Containment F->G H Contact EHS or Certified Waste Disposal Vendor G->H Disposal Request I Schedule Waste Pickup H->I Spill Spill Occurs Spill_A Evacuate & Ventilate Area Spill->Spill_A Spill_B Absorb with Inert Material Spill_A->Spill_B Spill_C Collect as Hazardous Waste Spill_B->Spill_C

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Guide to the Safe Handling of 2-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Bromothiophene. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and GHS Classification

This compound is a hazardous chemical that requires careful handling. Below is a summary of its classification and potential hazards.

Hazard ClassHazard Statement
Flammable Liquids (Category 3)H226: Flammable liquid and vapor.[1]
Acute Toxicity, Oral (Category 2)H300: Fatal if swallowed.[1]
Serious Eye Damage (Category 1)H318: Causes serious eye damage.[1]
Acute Toxicity, DermalHarmful in contact with skin.
Acute Toxicity, InhalationHarmful if inhaled.

Signal Word: Danger[2]

Other Hazards: Stench.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE TypeSpecifications
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may also be necessary.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Flame retardant antistatic protective clothing is recommended.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Respiratory protection is required when vapors/aerosols are generated.[1]
Occupational Exposure Limits

Currently, there are no established occupational exposure limits for this compound by major regulatory bodies.[2] Therefore, it is imperative to minimize exposure through engineering controls, such as working in a certified chemical fume hood, and the consistent use of personal protective equipment.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify fume hood certification prep2 Assemble all necessary PPE prep1->prep2 prep3 Locate and test safety shower and eyewash station prep2->prep3 prep4 Prepare spill kit and waste container prep3->prep4 handle1 Ground/bond container and receiving equipment prep4->handle1 Proceed to Handling handle2 Use only non-sparking tools handle1->handle2 handle3 Slowly transfer chemical inside the fume hood handle2->handle3 handle4 Keep container tightly closed when not in use handle3->handle4 clean1 Wipe down work surface handle4->clean1 Proceed to Cleanup clean2 Dispose of all contaminated materials in a designated, sealed container clean1->clean2 clean3 Remove and dispose of PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Diagram 1: Step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocol

Preparation:

  • Engineering Controls: Always handle this compound inside a properly functioning chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2]

  • Personal Protective Equipment: Don the required PPE as detailed in the table above before handling the chemical.

  • Preventing Ignition: Since this compound is flammable, ensure that no sources of ignition (open flames, hot surfaces, sparks) are present in the vicinity.[2] Use explosion-proof electrical, ventilating, and lighting equipment.[2]

  • Emergency Preparedness: Have a spill kit with appropriate absorbent material (e.g., vermiculite, sand) readily available.[2] Prepare a designated, labeled, and sealed container for hazardous waste.

Handling:

  • Grounding: To prevent static discharge, ground and bond the container and receiving equipment during transfer.[2]

  • Tool Usage: Use only non-sparking tools to avoid generating ignition sources.[2]

  • Chemical Transfer: Dispense the chemical slowly and carefully to avoid splashing. Keep the container tightly closed when not in use.[2]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash your face and hands thoroughly after handling.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: All waste materials, including leftover this compound, contaminated absorbent materials, and disposable PPE, must be collected in a suitable, closed, and properly labeled container.[2]

  • Disposal Route: Dispose of the contents and the container at an approved waste disposal plant.[1] Do not allow the product to enter drains.[1]

  • Environmental Precautions: this compound should not be released into the environment.[2]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

EmergencyProcedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical advice.[2]
Skin Contact Take off immediately all contaminated clothing.[1] Wash off immediately with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] Rinse mouth.[1] Do NOT induce vomiting.
Spill Ensure adequate ventilation and remove all sources of ignition.[2] Evacuate personnel to a safe area.[2] Absorb the spill with inert absorbent material and collect it in a suitable container for disposal.[2] Use spark-proof tools and explosion-proof equipment.[2]
Fire Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1] Water spray may be used to cool closed containers.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Storage

Proper storage is essential for maintaining the chemical's stability and preventing accidents.

  • Conditions: Store in a well-ventilated place and keep cool.[1] Keep the container tightly closed in a dry place.[2] A refrigerator/flammables cabinet is recommended.[2]

  • Security: Store in a locked-up area.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.